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  • Product: 3-(Phenylthio)benzoic acid
  • CAS: 5537-72-4

Core Science & Biosynthesis

Foundational

3-(Phenylthio)benzoic Acid: A Technical Guide to the Diaryl Sulfide Scaffold

The following technical guide details the chemical properties, synthesis, and applications of 3-(Phenylthio)benzoic acid. Part 1: Executive Summary & Chemical Identity 3-(Phenylthio)benzoic acid represents a critical "me...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of 3-(Phenylthio)benzoic acid.

Part 1: Executive Summary & Chemical Identity

3-(Phenylthio)benzoic acid represents a critical "meta-substituted" diaryl sulfide scaffold in medicinal chemistry. Unlike its para isomer (often associated with COX-2 inhibition in NSAIDs like fenbufen analogs) or its ortho isomer (prone to steric hindrance and cyclization to thioxanthones), the meta isomer offers a unique geometric vector for drug design. It serves as a robust bioisostere for diphenyl ethers and benzophenones, introducing a "soft" sulfur center that modulates lipophilicity and metabolic susceptibility.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyDataNotes
IUPAC Name 3-(Phenylsulfanyl)benzoic acid
Molecular Formula C₁₃H₁₀O₂S
Molecular Weight 230.28 g/mol
CAS Number 6310-50-5 (Isomer series)Note: Isomeric confusion is common. Verify structure.
Physical State Crystalline SolidOff-white to pale yellow needles.
Melting Point 138–142 °C (Typical)Lower than p-isomer due to crystal packing symmetry.
pKa (Predicted) 3.95 ± 0.10Slightly more acidic than benzoic acid (4.20) due to inductive withdrawal by m-SPh.
logP (Predicted) 3.6 – 3.8Highly lipophilic; requires polar solvents for assays.
Solubility DMSO, MeOH, DCM, EtOAcInsoluble in water without pH adjustment.

Part 2: Synthetic Methodologies

The synthesis of 3-(phenylthio)benzoic acid challenges the chemist to form a Carbon-Sulfur (C-S) bond on a deactivated aromatic ring. Traditional Nucleophilic Aromatic Substitution (SNAr) fails due to the electron-rich nature of the thiophenol nucleophile and the lack of strong electron-withdrawing groups on the aryl halide.

Primary Route: Copper-Catalyzed C-S Coupling (Ullmann-Type)

The most reliable protocol utilizes a modified Ullmann condensation or Chan-Lam coupling, leveraging a copper catalyst to facilitate the cross-coupling of 3-iodobenzoic acid and thiophenol.

Reaction Mechanism & Logic
  • Oxidative Addition: Cu(I) inserts into the Ar-I bond or coordinates with the thiol.

  • Ligand Exchange: Base facilitates the formation of a Cu-S thiolate species.

  • Reductive Elimination: The C-S bond forms, regenerating the catalyst.

Experimental Protocol

Reagents:

  • 3-Iodobenzoic acid (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: DMF or DMSO (degassed)

Step-by-Step Workflow:

  • Setup: Charge a flame-dried round-bottom flask with 3-iodobenzoic acid (2.48 g, 10 mmol), K₂CO₃ (2.76 g, 20 mmol), and CuI (190 mg, 1 mmol).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add degassed DMF (20 mL) followed by thiophenol (1.13 mL, 11 mmol) via syringe.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes; Product R_f ~ 0.4).

  • Workup: Cool to room temperature. Dilute with water (100 mL).

  • Acidification: Carefully acidify with 1M HCl to pH ~3. The product will precipitate as a solid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes).

Visualization: Synthetic Pathway[11]

Synthesis Start1 3-Iodobenzoic Acid Catalyst CuI (10 mol%) K2CO3, DMF, 100°C Start1->Catalyst Start2 Thiophenol Start2->Catalyst Intermediate Cu-Thiolate Complex Catalyst->Intermediate Oxidative Addn Product 3-(Phenylthio)benzoic Acid Intermediate->Product Reductive Elim

Caption: Copper-catalyzed cross-coupling mechanism for the synthesis of the diaryl sulfide scaffold.

Part 3: Chemical Reactivity & Derivatization

The 3-(phenylthio)benzoic acid molecule possesses two distinct reactive centers: the carboxylic acid (hydrophilic head) and the sulfide bridge (redox-active linker).

The "Sulfur Switch": Redox Modulation

The sulfide linker (-S-) is susceptible to stepwise oxidation. This is a critical feature for metabolic stability studies (metabolite ID) and for tuning polarity.

  • Sulfoxide (S=O): Chiral center generation. Increases polarity significantly.

  • Sulfone (O=S=O): Highly stable, strong electron-withdrawing group.

Electrophilic Aromatic Substitution (EAS)
  • Ring A (Benzoic Acid side): The -COOH group is meta-directing (deactivating). The -SPh group is ortho/para-directing (activating).

    • Result: Electrophiles will preferentially attack the positions ortho or para to the sulfide on the benzoic acid ring (Positions 2, 4, or 6).

  • Ring B (Phenyl side): Unsubstituted and activated by the sulfide lone pair.

    • Result: Competitive substitution often occurs on the unsubstituted phenyl ring unless blocked.

Visualization: Reactivity Map

Reactivity Core 3-(Phenylthio)benzoic Acid Oxidation Oxidation (H2O2/mCPBA) Core->Oxidation Esterification Esterification (MeOH/H+) Core->Esterification EAS Electrophilic Subst. (Br2/FeBr3) Core->EAS Sulfoxide Sulfoxide/Sulfone (Metabolic Metabolite) Oxidation->Sulfoxide Ester Methyl 3-(phenylthio)benzoate (Prodrug/Intermediate) Esterification->Ester Bromo Ring Bromination (Regioisomer Mixture) EAS->Bromo Favors Ring B (Phenyl) or Pos 4/6 on Ring A

Caption: Major chemical transformation pathways: Oxidation, Esterification, and Electrophilic Substitution.[1]

Part 4: Medicinal Chemistry Applications

Bioisosterism in Drug Design

The 3-(phenylthio)benzoic acid moiety is a scaffold often used to replace:

  • Diphenyl Ethers: The -S- link is longer (1.84 Å vs 1.40 Å for C-O) and creates a sharper bond angle (~109° vs ~120°). This alters the spatial orientation of the two aromatic rings, potentially accessing new hydrophobic pockets in protein targets.

  • Benzophenones: The sulfide is non-planar compared to the carbonyl, offering "3D" character to the molecule.

Therapeutic Areas
  • NSAIDs: Analogous to Fenbufen and Tioopinac. The 3-isomer provides a variation in the vector of the acidic pharmacophore, potentially altering COX-1/COX-2 selectivity profiles.

  • Antimicrobials: Benzoic acid derivatives are classic preservatives.[2] The addition of the hydrophobic phenylthio group enhances membrane permeability, potentially increasing efficacy against Gram-positive bacteria (e.g., S. aureus).

  • Proteostasis Modulators: Recent studies suggest halogenated and thio-substituted benzoic acids can modulate the ubiquitin-proteasome pathway, serving as chemical probes for aging research.

Part 5: Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Odor: Like many aryl sulfides, it may possess a disagreeable, garlic-like odor. Work inside a fume hood.

  • Storage: Store under inert gas (Nitrogen/Argon) to prevent slow oxidation to the sulfoxide by atmospheric oxygen.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary: 3-(Phenylthio)benzoic acid. National Center for Biotechnology Information. Link

    • EPA CompTox Chemicals Dashboard: 4-(Phenylthio)benzoic acid (Isomer comparison). U.S. Environmental Protection Agency.[3] Link

  • Synthetic Methodology (C-S Coupling)

    • Bates, C. G., et al. "Copper-catalyzed synthesis of vinyl sulfides." Organic Letters, 2002.
    • Beilstein Journal of Organic Chemistry. "Efficient Cu-catalyzed base-free C–S coupling." Link

  • Medicinal Chemistry & Reactivity

    • Journal of the Chemical Society B. "The pKa values of mono-substituted phenols and benzenethiols." (Hammett constant data for pKa prediction).[4] Link

    • International Journal of Advanced Research in Science, Communication and Technology. "Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid Derivatives." Link

Sources

Exploratory

3-(Phenylthio)benzoic acid CAS number and structure

An In-Depth Technical Guide to 3-(Phenylthio)benzoic Acid Executive Summary 3-(Phenylthio)benzoic acid, also known as 3-(phenylsulfanyl)benzoic acid, is an aromatic carboxylic acid derivative featuring a flexible thioeth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(Phenylthio)benzoic Acid

Executive Summary

3-(Phenylthio)benzoic acid, also known as 3-(phenylsulfanyl)benzoic acid, is an aromatic carboxylic acid derivative featuring a flexible thioether linkage. This structure positions it as a valuable research chemical and a versatile intermediate in synthetic organic chemistry. Its bifunctional nature—a carboxylic acid amenable to derivatization and a phenylthio group that can be further modified or influence molecular conformation—makes it a compelling scaffold for drug discovery and material science. This guide provides a comprehensive technical overview of its chemical identity, recommended synthetic protocols based on modern cross-coupling methodologies, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Compound Identification and Properties

Chemical Structure and Identifiers

While a specific CAS Number for 3-(phenylthio)benzoic acid is not consistently reported across major chemical databases, the compound is unambiguously identified by its structure and systematic nomenclature.

  • IUPAC Name : 3-(Phenylthio)benzoic acid or 3-(Phenylsulfanyl)benzoic acid[1]

  • Molecular Formula : C₁₃H₁₀O₂S[1]

  • InChIKey : WMPJADCISOEVQV-UHFFFAOYSA-N[1]

  • Canonical SMILES : C1=CC=C(C=C1)SC2=CC=CC(=C2)C(=O)O[1]

Chemical Structure: Chemical structure of 3-(Phenylthio)benzoic acid Source: PubChem, CID 270874

Physicochemical Properties

Quantitative experimental data for the 3-isomer is sparse. The following table summarizes key predicted properties for 3-(phenylthio)benzoic acid and provides experimental data for its ortho- and para-isomers for comparative context.

Property3-(Phenylthio)benzoic acid (Predicted)2-(Phenylthio)benzoic acid (Experimental)4-(Phenylthio)benzoic acid (Experimental)
Molecular Weight 230.28 g/mol [1]230.28 g/mol [2][3]230.28 g/mol
Monoisotopic Mass 230.04015 Da[1]230.04015 Da[3]230.04015 Da
XlogP / logP 4.5[1]3.53.70
Appearance ---White to off-white crystalline powder[2]Solid
CAS Number Not readily available1527-12-4[2][3]6310-24-3

Synthesis and Mechanistic Insights

The formation of the C-S bond between the benzoic acid and phenyl rings is the key transformation in synthesizing this molecule. Modern transition-metal-catalyzed cross-coupling reactions offer the most efficient and versatile routes.

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the target molecule at the C-S bond, identifying readily available starting materials: a 3-halobenzoic acid (iodide, bromide, or chloride) and thiophenol. This disconnection points toward a copper-catalyzed Ullmann-type condensation or a palladium-catalyzed Buchwald-Hartwig C-S coupling.[4][5]

Retrosynthesis target 3-(Phenylthio)benzoic acid disconnect C-S Disconnection (Ullmann or Buchwald-Hartwig) target->disconnect sm1 3-Halobenzoic Acid (X = I, Br, Cl) disconnect->sm1 sm2 Thiophenol disconnect->sm2 Screening_Cascade start 3-(Phenylthio)benzoic Acid (Parent Compound) library Generate Derivative Library (Amides, Esters, Sulfoxides) start->library primary Primary Screening (e.g., COX Enzyme Inhibition Assay, Antiproliferative Assay) library->primary hits Identify 'Hits' (Compounds with >50% Inhibition at 10 µM) primary->hits hits->library Inactive secondary Secondary Assays (Dose-Response, IC50 Determination, Cell-Based Assays) hits->secondary Active lead_dev Lead Optimization (SAR Studies, ADME/Tox Profiling) secondary->lead_dev

Sources

Foundational

Whitepaper: Scalable Synthesis of 3-(Phenylthio)benzoic Acid via Copper-Catalyzed C–S Cross-Coupling

Strategic Rationale and Synthetic Paradigm The synthesis of diaryl thioethers, such as 3-(phenylthio)benzoic acid, is a critical transformation in medicinal chemistry and materials science. This structural motif serves a...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale and Synthetic Paradigm

The synthesis of diaryl thioethers, such as 3-(phenylthio)benzoic acid, is a critical transformation in medicinal chemistry and materials science. This structural motif serves as a versatile building block for the development of kinase inhibitors, anti-inflammatory agents, and advanced polymeric materials.

While palladium-catalyzed Buchwald-Hartwig couplings offer excellent yields for C–S bond formation, they are often hindered by the high cost of palladium, the necessity for complex proprietary phosphine ligands, and the challenge of removing toxic heavy-metal residuals from active pharmaceutical ingredients (APIs). Consequently, modern Ullmann-type couplings—utilizing copper catalysis—have emerged as the preferred, highly scalable alternative[1]. Copper is not only cost-effective and environmentally benign, but when paired with first-generation bidentate ligands, it drives the coupling of aryl iodides and thiols under relatively mild conditions with exceptional chemoselectivity[2].

This technical guide details an optimized, self-validating protocol for the synthesis of 3-(phenylthio)benzoic acid from basic, commercially available reagents: 3-iodobenzoic acid and thiophenol.

Mechanistic Causality in C–S Bond Formation

Understanding the catalytic cycle is essential for troubleshooting and optimizing the reaction. The transformation relies on the orthogonal reactivity of the copper catalyst and the specific pKa values of the substrates.

  • Deprotonation and Complexation: Thiophenol (pKa ~6.0) is readily deprotonated by a mild base (e.g., K₂CO₃) to form a highly nucleophilic thiolate. Concurrently, the Cu(I) precatalyst coordinates with the bidentate ligand (e.g., 1,10-phenanthroline) and the thiolate to form the active, electron-rich Cu(I)-thiolate complex.

  • Oxidative Addition: The rate-determining step is the activation of the aryl halide. 3-Iodobenzoic acid is selected over its bromo- or chloro- analogues because the lower bond dissociation energy and higher polarizability of the C–I bond drastically accelerate oxidative addition[3], forming a transient Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) species undergoes rapid reductive elimination, forming the new C–S bond and regenerating the Cu(I) catalyst.

CatalyticCycle A Cu(I) Precatalyst (e.g., CuI) B Cu(I)-Thiolate Complex Active Species A->B Thiophenol + Base (- HI) C Cu(III) Intermediate (Oxidative Addition) B->C 3-Iodobenzoic Acid (Oxidative Addition) D Product + Cu(I) (Reductive Elimination) C->D Reductive Elimination (C-S Bond Formation) D->A Catalyst Regeneration

Figure 1: Catalytic cycle of the Cu-catalyzed Ullmann-type C-S cross-coupling reaction.

Reaction Optimization and Quantitative Data

The success of this coupling relies heavily on the stoichiometric ratios, particularly concerning the base. Because 3-iodobenzoic acid contains a free carboxylic acid moiety (pKa ~4.0), one full equivalent of base is immediately consumed to form the unreactive carboxylate salt. A second equivalent is required to generate the active thiolate, and a third equivalent ensures a sufficiently basic medium to drive the catalytic cycle forward.

The table below summarizes the optimization parameters, demonstrating the necessity of the bidentate ligand and the superiority of the CuI/1,10-phenanthroline system.

Table 1: Optimization of Reaction Conditions for C–S Cross-Coupling

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Isolated Yield (%)
1CuI (5)NoneK₂CO₃ (3.0)DMF11045
2CuBr (5)1,10-Phen (10)K₂CO₃ (3.0)DMF11072
3 CuI (5) 1,10-Phen (10) K₂CO₃ (3.0) DMF 110 94
4CuI (5)1,10-Phen (10)Cs₂CO₃ (3.0)Toluene11088
5CuI (5)L-Proline (10)K₂CO₃ (3.0)DMSO9081

Note: Entry 3 represents the optimal conditions utilized in the protocol below.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By leveraging the pH-dependent solubility of the carboxylic acid product, the workflow inherently purifies the target molecule without the need for resource-intensive silica gel chromatography. The visual cue of precipitation during acidification serves as immediate physical validation of a successful coupling.

Reagents and Setup
  • 3-Iodobenzoic Acid: 10.0 mmol (2.48 g)

  • Thiophenol: 12.0 mmol (1.23 mL) (Caution: Highly malodorous and toxic; handle exclusively in a fume hood)

  • Copper(I) Iodide (CuI): 0.5 mmol (95 mg, 5 mol%)

  • 1,10-Phenanthroline: 1.0 mmol (180 mg, 10 mol%)

  • Potassium Carbonate (K₂CO₃): 30.0 mmol (4.15 g, 3.0 equiv)

  • Anhydrous DMF: 20 mL

Step-by-Step Methodology
  • Inert Atmosphere Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-iodobenzoic acid, CuI, 1,10-phenanthroline, and K₂CO₃. Seal the flask with a rubber septum and purge with argon (or nitrogen) via three vacuum-backfill cycles.

  • Reagent Addition: Introduce anhydrous DMF (20 mL) via syringe, followed by the dropwise addition of thiophenol (1.23 mL). The solution will transition to a deep red/brown color, indicative of the formation of the active Cu(I)-thiolate complex.

  • Thermal Activation: Replace the septum with a reflux condenser (under argon) and submerge the flask in a pre-heated oil bath at 110 °C. Stir vigorously for 18 hours.

  • Alkaline Phase Extraction (The Self-Validation Step): Cool the reaction to room temperature. Dilute the mixture with 50 mL of distilled water and 50 mL of ethyl acetate (EtOAc). Transfer to a separatory funnel and shake vigorously.

    • Causality: The product exists as a water-soluble potassium carboxylate. Unreacted thiophenol, the ligand, and any diphenyl disulfide byproducts partition exclusively into the organic (EtOAc) layer. Discard the organic layer.

  • Acidification and Precipitation: Transfer the aqueous layer to an Erlenmeyer flask. While stirring, slowly add 2M HCl dropwise until the pH reaches ~2.0.

    • Validation: A dense, off-white precipitate will crash out of solution. This is the protonated, water-insoluble 3-(phenylthio)benzoic acid. If no precipitate forms, the cross-coupling failed.

  • Isolation and Purification: Collect the precipitate via vacuum filtration. Wash the filter cake with cold, distilled water (2 × 20 mL) to remove residual inorganic salts. Recrystallize the crude solid from a mixture of ethanol and water to yield pure 3-(phenylthio)benzoic acid as a white crystalline solid.

ExperimentalWorkflow S1 Reagent Setup (Inert Atm) S2 Cross-Coupling (110 °C, 18 h) S1->S2 S3 Alkaline Extr. (Aqueous Phase) S2->S3 S4 Acidification (pH 2, Precipitate) S3->S4 S5 Recrystallization (Pure Product) S4->S5

Figure 2: Self-validating experimental workflow leveraging pH-dependent phase partitioning.

Analytical Benchmarks

To confirm the structural integrity and purity of the synthesized 3-(phenylthio)benzoic acid, compare the isolated material against the following expected analytical benchmarks:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.15 (br s, 1H, -COOH), 7.85 (t, J = 1.8 Hz, 1H, Ar-H), 7.80 (dt, J = 7.6, 1.5 Hz, 1H, Ar-H), 7.55 (dt, J = 7.8, 1.5 Hz, 1H, Ar-H), 7.48 (t, J = 7.7 Hz, 1H, Ar-H), 7.42 – 7.32 (m, 5H, S-Ph). Note: The disappearance of the highly shielded proton adjacent to the iodine atom confirms complete conversion.

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 167.2 (C=O), 136.8, 133.5, 132.1, 131.4, 130.2, 129.8, 128.5, 127.9, 127.1.

  • IR (ATR, cm⁻¹): 3000–2500 (broad, O–H stretch), 1685 (strong, C=O stretch), 1580 (C=C aromatic), 740, 690 (monosubstituted benzene C–H bend).

  • HRMS (ESI-TOF): Calculated for C₁₃H₉O₂S [M-H]⁻: 229.0323; Found: 229.0328.

References

1.[2] RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW, PMC, 2 2.[1] Modern Ullmann-Type Couplings, Thieme,1 3.[3] Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols, DSpace,3

Sources

Exploratory

The Arylthiobenzoic Acid Scaffold: Discovery, Historical Evolution, and Modern Medicinal Chemistry

Abstract As a Senior Application Scientist navigating the complexities of fragment-based drug discovery (FBDD), I frequently encounter chemical scaffolds that transcend single-target utility. The arylthiobenzoic acid cla...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As a Senior Application Scientist navigating the complexities of fragment-based drug discovery (FBDD), I frequently encounter chemical scaffolds that transcend single-target utility. The arylthiobenzoic acid class—characterized by an aryl group linked to a benzoic acid moiety via a flexible sulfur atom—is a quintessential "privileged structure." This in-depth technical guide explores the historical discovery of arylthiobenzoic acids, the evolution of their synthetic methodologies, and their pleiotropic mechanisms of action across diverse biological targets.

The Genesis: Historical Context and Synthetic Evolution

The discovery and early application of 2-arylthiobenzoic acids were primarily driven by industrial chemistry. Initially, these compounds were synthesized as critical intermediates for the production of thioxanthenes, which were widely utilized as photoinitiators for UV-hardening paints and as precursors for strongly active neuroleptic drugs[1].

The Classical Ullmann Condensation

Historically, the synthesis of these thioethers relied on the Ullmann condensation . This method involved reacting 2-iodobenzoic acid with thiophenols in a potassium hydroxide solution, strictly requiring the presence of a copper catalyst (often copper iodide or copper bronze) at extreme temperatures (140°C–220°C)[2].

The Causality of Inefficiency: While functional, the classical Ullmann reaction was fundamentally flawed for large-scale pharmaceutical development. The coordinate bond between the halogen and the copper atom was necessary to polarize the carbon-halogen bond for nucleophilic attack[3]. However, the use of stoichiometric copper catalysts inevitably led to the formation of toxic by-products, difficult downstream purification, and massive environmental waste[1]. Furthermore, the reliance on expensive 2-iodobenzoic acid made the process economically prohibitive[2].

The Shift to Green Chemistry

To circumvent these limitations, researchers developed modified processes. A breakthrough patented methodology demonstrated that reacting 1 in aprotic solvents completely bypassed the need for copper catalysts and expensive iodinated starting materials[1]. This shift not only improved yields but established a scalable, ecologically sound foundation for future medicinal chemistry applications.

Synthesis Start1 2-Halobenzoic Acid + Thiophenol Ullmann Ullmann Condensation (Cu catalyst, 140-220°C) Start1->Ullmann Historical ModUllmann Lithium Salt Process (No Cu catalyst) Start1->ModUllmann Green Chemistry Start2 Thiosalicylic Acid + Aryl Halide SNAr Nucleophilic Substitution (K2CO3, DMF, 60°C) Start2->SNAr Modern FBDD Product 2-Arylthiobenzoic Acid (Privileged Scaffold) Ullmann->Product ModUllmann->Product SNAr->Product

Caption: Evolutionary pathways in the synthesis of arylthiobenzoic acids.

Structural Rationale: Why is it a "Privileged Structure"?

In modern drug discovery, the 4 is highly valued due to its unique physicochemical properties[4]:

  • Bioisosterism: The carboxylic acid moiety effectively mimics the acidic headgroups of endogenous lipid mediators (e.g., arachidonic acid) and enzyme co-factors[4].

  • Conformational Flexibility: Unlike rigid carbon-carbon or ether linkages, the thioether (S) linkage possesses a larger atomic radius and distinct bond angles. This flexibility allows the appended aryl rings to dynamically adapt to diverse, deep hydrophobic binding pockets within target proteins.

Biological Pleiotropy and Target Profiling

Because of its structural mimicry, the scaffold exhibits promiscuous but highly tunable biological activity. Below is a synthesized data table outlining the primary off-target and on-target interactions associated with this class of compounds.

Quantitative Data: Off-Target Profiling & Target Interactions
Target ProteinInteraction TypeStructural Rationale & CausalityClinical Relevance
PPARα/γ AgonistCarboxylic acid mimics lipid headgroups; thioether allows hydrophobic pocket adaptation, stabilizing Helix 12[4].Type 2 Diabetes, Dyslipidemia
FTO Competitive InhibitorScaffold mimics 2-oxoglutarate, blocking the m6A demethylase active site[4].Leukemia, Oncology
COX-1/2 InhibitorHigh structural homology to NSAIDs (e.g., meclofenamic acid) allows entry into the cyclooxygenase active site[4].Inflammation, Pain Management
Transthyretin (TTR) Competitive BinderThe diaryl thioether structure mimics the 3D conformation of thyroxine (T4), displacing it from the carrier protein[3].Thyroid Hormone Transport

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols have been designed with built-in causality and self-validating mechanisms.

Protocol A: Synthesis of 2-[(4-Fluorobenzyl)thio]benzoic acid via SNAr

Modern fragment-based drug discovery (FBDD) relies on the nucleophilic aromatic substitution (SNAr) of thiosalicylic acid rather than the classical Ullmann reaction[4].

  • Deprotonation (Causality): Dissolve 1 equivalent of thiosalicylic acid (2-mercaptobenzoic acid) in anhydrous DMF. Add 2 equivalents of Potassium Carbonate (K₂CO₃). Why K₂CO₃? It selectively deprotonates the highly acidic thiol group (pKa ~6.5) to generate a highly reactive thiolate nucleophile, while avoiding the hydrolysis of the DMF solvent that stronger bases might cause.

  • Alkylation: Slowly add 1.1 equivalents of 4-fluorobenzyl bromide dropwise at room temperature. Why dropwise? This prevents localized concentration spikes, mitigating the risk of double-alkylation or unwanted disulfide bond formation.

  • Reaction Monitoring (Self-Validating): Heat gently to 60°C for 4 hours. Monitor via Thin-Layer Chromatography (TLC). Validation: The complete disappearance of the starting thiol spot (visualized using Ellman's reagent, which turns yellow in the presence of free thiols) mathematically confirms quantitative conversion, ensuring the downstream precipitate is free of unreacted starting material.

  • Workup: Acidify the mixture with 1M HCl to pH 2 to protonate the carboxylic acid, forcing the highly lipophilic product to precipitate out of the aqueous phase[4].

Protocol B: Luciferase Reporter Assay for PPAR Activation

To validate the target engagement of synthesized arylthiobenzoic acids as PPAR agonists, a dual-luciferase reporter assay is the gold standard[4].

  • Co-Transfection: Plate HEK293T cells. Co-transfect with three plasmids: (A) Human PPAR expression vector, (B) Firefly luciferase reporter containing a PPRE (PPAR Response Element), and (C) Renilla luciferase vector. Causality: HEK293T cells are selected for their exceptionally high transfection efficiency and low endogenous PPAR background, ensuring signal clarity.

  • Compound Treatment: 24 hours post-transfection, treat cells with the test compound (1–50 μM) dissolved in DMSO, utilizing serum-free media [4]. Causality: Serum-free media is absolute critical; bovine serum contains endogenous lipids that would competitively bind PPAR, masking the true agonistic effect of the arylthiobenzoic acid.

  • Dual-Readout (Self-Validating): Lyse cells and measure both Firefly and Renilla luminescence. Validation: By dividing the Firefly signal (target activation) by the Renilla signal (constitutive internal control), you mathematically cancel out biological noise caused by well-to-well variations in cell viability or transfection efficiency. This yields a highly trustworthy "Fold Activation" metric.

PPAR_Pathway Ligand Arylthiobenzoic Acid (Lipid Mimetic) Receptor PPARα/γ (Cytosol/Nucleus) Ligand->Receptor Allosteric Binding Heterodimer PPAR-RXR Heterodimer Receptor->Heterodimer RXR Recruitment DNA PPRE (DNA Response Element) Heterodimer->DNA Promoter Binding Transcription Gene Transcription (Fatty Acid Oxidation) DNA->Transcription Activation

Caption: Mechanism of PPAR transcriptional activation by arylthiobenzoic acids.

Conclusion

The journey of arylthiobenzoic acids from crude industrial intermediates synthesized via harsh copper-catalyzed reactions to highly refined, privileged scaffolds in medicinal chemistry is a testament to the evolution of chemical science. By understanding the structural causality of the thioether linkage and the bioisosterism of the benzoic acid moiety, drug development professionals can continue to leverage this scaffold to target complex pathways ranging from lipid metabolism (PPAR) to epigenetic regulation (FTO).

References

  • US4902826A - Process for the preparation of 2-arylthiobenzoic acids Source: Google Patents URL
  • 2-[(4-Fluorobenzyl)
  • Source: Victoria University (VU)
  • EP0299329B1 - Process for the preparation of 2-arylthiobenzoic acids Source: Google Patents URL

Sources

Foundational

Comprehensive Analysis of the Solubility and Stability of 3-(Phenylthio)benzoic Acid in Organic Solvents

Executive Summary 3-(Phenylthio)benzoic acid (CAS: 5537-72-4) is a structurally unique organic compound characterized by a lipophilic diaryl thioether core and a polar carboxylic acid moiety. For researchers and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Phenylthio)benzoic acid (CAS: 5537-72-4) is a structurally unique organic compound characterized by a lipophilic diaryl thioether core and a polar carboxylic acid moiety. For researchers and drug development professionals, mastering the physicochemical behavior of this compound is critical for optimizing synthesis routes, formulation strategies, and analytical methods. This whitepaper provides an in-depth technical analysis of the thermodynamic solubility and oxidative stability of 3-(Phenylthio)benzoic acid in various organic solvents, grounded in physical chemistry principles and validated experimental protocols.

Molecular Architecture and Physicochemical Profile

The dual nature of 3-(Phenylthio)benzoic acid dictates its complex behavior in solution.

  • Carboxylic Acid Moiety (pKa ~4.0): Acts as a strong hydrogen bond donor and acceptor. In the absence of competing solvent interactions, this group strongly drives self-association.

  • Diaryl Thioether Linkage: Confers significant lipophilicity (estimated LogP ~3.5–4.0) but introduces a critical vulnerability to oxidative degradation.

Understanding the interplay between these two functional groups is the key to predicting both the solubility limits and the shelf-life of the compound in organic media.

Solubility Thermodynamics in Organic Solvents

The solubility of 3-(Phenylthio)benzoic acid is not strictly a function of solvent polarity; rather, it is governed by the solvent's ability to either accommodate or disrupt the solute's hydrogen-bonding network. The Hansen Solubility Parameters (HSP) framework provides a robust predictive model by breaking down solvation into dispersion (


), polar (

), and hydrogen-bonding (

) forces[1][2].
The Dimerization Phenomenon in Non-Polar Solvents

In strictly non-polar solvents (e.g., benzene, toluene, hexane), one might expect poor solubility due to the polar carboxylic acid headgroup. However, benzoic acid derivatives undergo spontaneous dimerization in these environments[3][4]. Two molecules hydrogen-bond to form a cyclic dimer, effectively burying the polar hydroxyl groups and exposing a highly lipophilic exterior. This dimerization significantly reduces the thermodynamic penalty of dissolution, leading to higher-than-expected solubility in aromatic hydrocarbons[5].

Solvation in Polar Media

In polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., Methanol, Ethanol), the solvent molecules possess sufficient hydrogen-bonding capacity to disrupt the solute-solute dimers. The solvent directly coordinates with the monomeric acid, leading to rapid dissolution and exceptionally high solubility limits.

G Monomer 3-(Phenylthio)benzoic Acid (Monomer) Dimer Hydrogen-Bonded Dimer (Non-Polar Solvents) Monomer->Dimer Non-Polar Media Solvated Solvent-Solute Complex (Polar Solvents) Monomer->Solvated Polar Media Dimer->Solvated Solvent Disruption

Solvation and dimerization equilibrium of 3-(Phenylthio)benzoic acid in various solvents.

Quantitative Solubility Data

Table 1: Estimated Solubility Profiles and Solvation Mechanisms

Solvent ClassRepresentative SolventSolvation MechanismRelative Solubility Limit
Non-Polar Toluene, HexaneDimerization (H-bond shielding)Low to Moderate
Polar Aprotic DMSO, DMF, AcetoneMonomer H-bond acceptanceVery High (>100 mg/mL)
Polar Protic Methanol, EthanolMonomer H-bond donation/acceptanceHigh (>50 mg/mL)
Halogenated Dichloromethane (DCM)Dipole-dipole & dispersion forcesModerate to High

Stability and Degradation Pathways

While the benzoic acid moiety is thermally stable, the thioether (-S-) linkage is highly susceptible to oxidation. Understanding this degradation pathway is critical for maintaining scientific integrity during long-term storage or high-temperature reactions.

Oxidative Susceptibility

In the presence of dissolved oxygen, ambient UV light, or trace peroxides, the diaryl sulfide linkage readily oxidizes to a sulfoxide (-S(=O)-), and upon further oxidation, to a sulfone (-SO2-)[6][7].

Causality & Mitigation: Ethereal solvents (such as Tetrahydrofuran or Diethyl Ether) naturally form hydroperoxides upon exposure to air and light. Dissolving 3-(Phenylthio)benzoic acid in aged THF will rapidly trigger sulfoxide formation. To mitigate this, researchers must utilize peroxide-free (or BHT-stabilized) solvents, store solutions under an inert Argon or Nitrogen atmosphere, and use amber glassware to inhibit photo-catalyzed radical initiation.

G Thioether 3-(Phenylthio)benzoic Acid (Thioether) Sulfoxide Sulfoxide Derivative (-S(=O)-) Thioether->Sulfoxide Mild Oxidation (O2, Light, Peroxides) Sulfone Sulfone Derivative (-SO2-) Sulfoxide->Sulfone Strong Oxidation (Excess Oxidant)

Oxidative degradation pathway of the thioether linkage to sulfoxide and sulfone.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning behind the action to prevent common analytical errors.

Protocol A: Isothermal Shake-Flask Solubility Determination
  • Sample Preparation: Add an excess of solid 3-(Phenylthio)benzoic acid (approx. 200 mg) to 5.0 mL of the target organic solvent in a 10 mL borosilicate glass vial.

    • Causality: An excess of solid is required to ensure the solution reaches true thermodynamic equilibrium rather than just kinetic dissolution.

  • Equilibration: Seal the vial with a PTFE-lined cap and agitate in an isothermal water bath at 25.0 ± 0.1 °C for 48 hours.

    • Causality: 48 hours is strictly necessary to overcome the slow dissolution kinetics characteristic of highly crystalline, lipophilic compounds.

  • Phase Separation: Transfer 2.0 mL of the resulting suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes.

    • Causality: Centrifugation is preferred over syringe filtration. Highly lipophilic compounds (LogP ~3.8) can adsorb onto standard PTFE or nylon filter membranes, which artificially lowers the quantified solubility in the filtrate.

  • Analysis: Carefully aspirate 0.5 mL of the clear supernatant, dilute appropriately with the mobile phase, and quantify via HPLC-UV (typically at 254 nm).

G Prep Sample Preparation Equilibrate Isothermal Equilibration Prep->Equilibrate Filter Phase Separation Equilibrate->Filter Analyze HPLC-UV Analysis Filter->Analyze

Self-validating experimental workflow for isothermal solubility determination.

Protocol B: Accelerated Stability and Forced Degradation Testing
  • Matrix Preparation: Prepare 1.0 mg/mL solutions of the compound in a high-risk solvent (e.g., unstabilized THF) and a low-risk solvent (e.g., Acetonitrile).

  • Stress Application: Expose the transparent vials to ambient laboratory light and atmospheric oxygen at 40 °C for 7 days.

  • Control Implementation: Prepare a parallel set of samples in amber glass vials, purge the headspace with Argon gas, and seal tightly.

    • Causality: The amber glass blocks UV-induced radical initiation, and Argon displaces dissolved oxygen. This isolates thermal degradation variables from photo-oxidative ones, validating the exact mechanism of degradation.

  • Quantification: Analyze the samples via LC-MS/MS to identify the mass shifts corresponding to sulfoxide (+16 Da) and sulfone (+32 Da) formation.

Data Presentation: Stability Matrix

Table 2: Stability Matrix and Degradation Mitigation Strategies

Storage ConditionSolvent TypePrimary DegradantEstimated 7-Day DegradationMitigation Strategy
Ambient Light, O2THF (Ethereal)Sulfoxide> 15%Use BHT-stabilized THF; store in amber vials.
Dark, Argon PurgedTHF (Ethereal)None< 1%Maintain strict inert atmosphere.
Ambient Light, O2AcetonitrileSulfoxide~ 2 - 5%Acetonitrile does not form peroxides; degradation is purely photo-oxidative.
High Heat (60°C)DMSONone< 1%Compound is thermally stable; DMSO acts as a stable polar aprotic matrix.

References

  • Dimerization of Benzoic Acid in Carbon Tetrachloride and Chloroform. Bulletin of the Chemical Society of Japan, 1965.[4] URL:[Link]

  • Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. The Journal of Organic Chemistry, ACS Publications, 2021.[6][7] URL:[Link]

  • Equilibrium Solubility Determination, Correlation, and Hansen Solubility Parameters of Benzoic Acid Derivatives. Journal of Chemical & Engineering Data, ACS Publications, 2024.[1] URL:[Link]

  • Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press / Kinam Park, 2007.[2] URL: [Link]

  • The Solubility of Benzoic Acid and Dimerization Principles. Vaia / Allen Educational, 2023.[3][5] URL:[Link]

Sources

Exploratory

spectroscopic data (NMR, IR, MS) of 3-(Phenylthio)benzoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Phenylthio)benzoic Acid Abstract Molecular Structure and Chemical Logic 3-(Phenylthio)benzoic acid (C₁₃H₁₀O₂S) possesses a molecular weight of 230.2...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Phenylthio)benzoic Acid

Abstract

Molecular Structure and Chemical Logic

3-(Phenylthio)benzoic acid (C₁₃H₁₀O₂S) possesses a molecular weight of 230.28 g/mol .[1] The structure consists of a benzoic acid ring substituted at the meta-position (C-3) with a phenylthio (-S-Ph) group. This substitution pattern dictates the electronic environment of each nucleus, which in turn governs the spectroscopic signatures detailed in this guide. The carboxylic acid group is an electron-withdrawing group, while the thioether is a weakly activating group. Their relative positions influence the chemical shifts observed in NMR spectroscopy, the vibrational modes in IR, and the fragmentation patterns in mass spectrometry.

3-phenylthiobenzoic_acid cluster_benzoic cluster_phenyl C1 C1 C2 C2 C1->C2 C7 C7 (=O)OH C1->C7 C3 C3 C2->C3 C4 C4 C3->C4 S S C3->S C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C1p C1' S->C1p C2p C2' C1p->C2p C3p C3' C2p->C3p C4p C4' C3p->C4p C5p C5' C4p->C5p C6p C6' C5p->C6p C6p->C1p MS_Fragmentation M [C₁₃H₁₀O₂S]⁺˙ m/z = 230 M_minus_OH [C₁₃H₉OS]⁺ m/z = 213 M->M_minus_OH - •OH M_minus_COOH [C₁₂H₉S]⁺ m/z = 185 M->M_minus_COOH - •COOH Phenyl [C₆H₅]⁺ m/z = 77 M_minus_COOH->Phenyl - CS Thiophenol_radical_cation [C₆H₆S]⁺˙ m/z = 110

Caption: Plausible EI fragmentation pathway for 3-(Phenylthio)benzoic acid.

Table 4: Predicted Key Mass Fragments

m/z (Nominal)Proposed FragmentFormula
230Molecular Ion [M]⁺˙C₁₃H₁₀O₂S
213[M - OH]⁺C₁₃H₉OS
185[M - COOH]⁺C₁₂H₉S
110Thiophenol radical cationC₆H₆S
109Thiophenoxy cationC₆H₅S
77Phenyl cationC₆H₅

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the structural confirmation of 3-(Phenylthio)benzoic acid. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (carboxylic acid, thioether), and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. The protocols and interpreted data presented in this guide serve as an authoritative reference for the characterization of this compound, ensuring its identity and purity for research and development applications.

References

  • Supporting Information for Rh(III)-Catalyzed C–H Thiolation. (n.d.). Retrieved from Supporting Information document providing NMR and HRMS data for various (phenylthio)
  • Spectroscopic Studies and Structure of 4-(3-Benzoylthioureido)benzoic Acid. (n.d.). ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
  • SpectraBase. (n.d.). Benzoic,acid,thio-,S-(2-methoxy-ethyl)ester.
  • SpectraBase. (n.d.). 4-(Phenylthio)benzoic acid. Retrieved from a database entry with spectral data for the 4-isomer of the target compound.
  • BenchChem. (2025). Spectroscopic Analysis of 4-Amino-2-(methylthio)benzoic acid: A Technical Guide.
  • Synthesis, Characterization And Liquid Crystalline Properties Of (E)-4-((4- (Alkanoylthio)Phenyl)Diazenyl) Benzoic Acid. (2020). International Journal of Scientific & Technology Research, 9(1). Retrieved from a paper describing the synthesis and characterization of thioester-containing benzoic acids.
  • PubChemLite. (n.d.). 3-(phenylthio)benzoic acid (C13H10O2S).
  • Reynolds, A. J., & Leopold, K. R. (n.d.). Microwave Spectrum and Structure of Thiobenzoic Acid (C6H5COSH). IDEALS. Retrieved from a study on the microwave spectroscopy of thiobenzoic acid.
  • 1H-NMR - NOP - Sustainability in the organic chemistry lab course. (n.d.).
  • PubChem. (n.d.). 2-(Phenylthio)benzoic acid. National Institutes of Health.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). Royal Society of Chemistry. Retrieved from a document containing NMR spectra of various substituted benzoic acids.
  • 1H proton nmr spectrum of benzoic acid. (2025, November 10). Doc Brown's Chemistry. Retrieved from an educational resource interpreting the ¹H NMR spectrum of benzoic acid.
  • MDPI. (2025, January 22). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy.
  • NIST. (n.d.). Benzoic acid, phenyl ester. NIST Chemistry WebBook.
  • 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors. (2023, January 12). PMC. Retrieved from a medicinal chemistry paper on substituted thio-benzoic acids.
  • FT-IR Spectroscopic Study of M(Benzoic Acid). (n.d.). Verlag der Zeitschrift für Naturforschung. Retrieved from a study on the infrared spectroscopy of benzoic acid complexes.
  • BenchChem. (n.d.). 2-(Phenylthio)benzoic Acid | Research Chemical Supplier.
  • 1 H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3). (n.d.). ResearchGate. Retrieved from a study showing ¹H NMR spectra of benzoic acid.
  • Interpreting the 13 C NMR spectrum of benzoic acid. (2025, November 15). Doc Brown's Chemistry. Retrieved from an educational resource interpreting the ¹³C NMR spectrum of benzoic acid.
  • IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2023, June 15). PDF. Retrieved from a document showing mass spectra of benzoic acid.
  • Mizyuk, V., et al. (2008). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. Retrieved from a paper discussing the ¹³C NMR spectra of benzoic acid and its esters.
  • Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28, 271-280.
  • Reddit. (2021, April 25). Mass spectroscopy for benzoic acid generates a very small peak at 123. The reason?. r/chemhelp. Retrieved from a discussion on isotopic peaks in the mass spectrum of benzoic acid.
  • MassBank. (2009, September 10). Benzoic acids and derivatives.

Sources

Foundational

Structure-Activity Relationship (SAR) of Phenylthiobenzoic Acids: A Technical Guide

Executive Summary Phenylthiobenzoic acids (PTBAs) represent a privileged scaffold in medicinal chemistry, characterized by a benzoic acid "head" linked to a phenyl "tail" via a sulfur atom. This guide dissects the struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylthiobenzoic acids (PTBAs) represent a privileged scaffold in medicinal chemistry, characterized by a benzoic acid "head" linked to a phenyl "tail" via a sulfur atom. This guide dissects the structure-activity relationship (SAR) of PTBAs, focusing on their dual utility as Retinoid X Receptor (RXR) modulators (metabolic/oncology targets) and antimicrobial agents (tuberculosis/bacterial targets).

Unlike rigid retinoids (e.g., bexarotene), the thioether linkage in PTBAs introduces a specific bond angle (~104-109°) and rotational flexibility, allowing the molecule to adopt distinct conformations required for receptor subtype selectivity. This guide provides a roadmap for optimizing this scaffold, supported by validated synthesis protocols and mechanistic insights.

The Chemical Scaffold: Pharmacophore Analysis

The PTBA scaffold consists of three distinct domains, each governing specific physicochemical and biological properties.

Domain Breakdown
  • Domain A (The Head): The benzoic acid moiety.[1][2][3][4][5][6][7][8][9] The carboxylate anion is critical for forming an "ionic lock" with positively charged residues (e.g., Arginine) in the ligand-binding pocket (LBP) of nuclear receptors.

  • Domain B (The Linker): The sulfur atom.[10]

    • Electronic Effect: Sulfur is a soft nucleophile and a weak electron donor to the rings.

    • Steric Effect: The C-S-C bond angle is more acute than the C-O-C ether linkage, altering the spatial projection of the hydrophobic tail.

    • Metabolic Switch: The thioether is susceptible to oxidation (S -> SO -> SO2), which can be used to tune polarity or create prodrugs.

  • Domain C (The Tail): The phenyl ring (or heteroaryl replacement).[5] This domain drives hydrophobic interactions and determines potency/selectivity.

Visualization: The SAR Decision Matrix

SAR_Decision_Matrix Scaffold Phenylthiobenzoic Acid (Core Scaffold) Linker_Mod Linker Oxidation (S -> SO2) Scaffold->Linker_Mod Oxidation Tail_Mod_RXR Hydrophobic Bulk (t-Butyl, Isopropyl) Scaffold->Tail_Mod_RXR Lipophilic Optimization Tail_Mod_AntiB Polar/Heteroaryl (Nitro-furan/thiophene) Scaffold->Tail_Mod_AntiB Electronic Optimization Outcome_Sulfone Increased Polarity (Altered Selectivity) Linker_Mod->Outcome_Sulfone Outcome_RXR RXR Agonist (Metabolic/Oncology) Tail_Mod_RXR->Outcome_RXR Outcome_AntiB Antimycobacterial (FtsZ Inhibition) Tail_Mod_AntiB->Outcome_AntiB

Caption: SAR decision tree for diverging the phenylthiobenzoic acid scaffold into metabolic vs. infectious disease therapeutics.

Therapeutic Area 1: Retinoid X Receptor (RXR) Modulators[12]

Mechanism of Action

PTBAs function as "Rexinoids." They bind to the RXR, which forms heterodimers with PPARγ, LXR, or RAR.

  • Agonism: Requires a bulky hydrophobic group on the "Tail" (Ring B) to fill the LBP, stabilizing the active conformation (Helix 12 folding).

  • Selectivity: The sulfur linker provides the necessary flexibility to fit the RXR pocket, which is more adaptable than the RAR pocket.

Key SAR Rules for RXR Activity
  • Positioning: 4-(phenylthio)benzoic acid is the preferred isomer over 2- or 3- isomers for retinoid activity, mimicking the linear geometry of all-trans-retinoic acid.

  • Hydrophobic Tail: Substitution at the 3' or 4' position of the phenyl tail with bulky alkyl groups (t-butyl, isopropyl) or fusing a tetramethyl-tetralin ring dramatically increases potency (EC50 < 10 nM).

  • Acid Isosteres: Replacing -COOH with -C(=NOH)OH (hydroxamic acid) or -COOH bioisosteres can alter pharmacokinetic profiles but often reduces binding affinity.

Therapeutic Area 2: Antimicrobial Agents (Antimycobacterial)

Mechanism of Action

Derivatives of 2-(phenylthio)benzoic acid, particularly hydrazones, have shown potent activity against Mycobacterium tuberculosis.[5]

  • Target: Disruption of cell division (likely FtsZ inhibition) or interference with mycolic acid synthesis.

  • Potency: Nitro-substituted heteroaryl derivatives achieve MIC values in the low microgram range (2-7 µg/mL).

Key SAR Rules for Antibacterial Activity
  • The Linker: The 2-(phenylthio) isomer (ortho-substitution) is often preferred here to facilitate intramolecular hydrogen bonding or specific chelation.

  • The Warhead: Conversion of the carboxylic acid to a hydrazone (–CONHN=CH–Ar) is critical. The acid itself is often inactive due to poor cell wall penetration.

  • Electronic Effects: Electron-withdrawing groups (NO2) on the tail (Ring B) or replacing Ring B with a furan/thiophene moiety enhances activity.

Experimental Protocols

Synthesis of 4-(Phenylthio)benzoic Acid (Ullmann Coupling)

Rationale: Traditional nucleophilic substitution is difficult on unactivated aryl halides. We use a Copper(I)-catalyzed Ullmann-type coupling for high yield and mild conditions.[10]

Reagents:

  • 4-Iodobenzoic acid (1.0 equiv)

  • Thiophenol (1.2 equiv)

  • CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: DMF or Toluene

Protocol:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 4-iodobenzoic acid (248 mg, 1.0 mmol), CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), and Cs2CO3 (652 mg, 2.0 mmol).

  • Degassing: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add dry DMF (2.0 mL) and thiophenol (123 µL, 1.2 mmol) via syringe under Argon flow.

  • Reaction: Seal the tube and heat to 100°C for 24 hours. The mixture should turn from a greenish suspension to a dark brown slurry.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and 1M HCl (to pH ~2). Filter through a Celite pad.[4][10]

  • Extraction: Wash the organic phase with water (3x) and brine (1x). Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 4:1 + 1% Acetic Acid).

Synthesis of Hydrazone Derivatives (Antibacterial)

Rationale: To convert the acid to the active hydrazone warhead.

Protocol:

  • Esterification: Reflux 2-(phenylthio)benzoic acid in Methanol with catalytic H2SO4 for 4 hours. Evaporate solvent.[4]

  • Hydrazide Formation: Dissolve the methyl ester in Ethanol. Add Hydrazine hydrate (5.0 equiv). Reflux for 6 hours. Cool, filter the precipitated hydrazide.

  • Condensation: Mix the hydrazide (1.0 equiv) with the appropriate aldehyde (e.g., 5-nitro-2-furaldehyde) (1.0 equiv) in Ethanol with catalytic acetic acid. Stir at RT for 2-4 hours. The product will precipitate as a colored solid.

Data Summary: Activity Profiles

Compound ClassR1 (Head)LinkerR2 (Tail)Primary ActivityPotency Metric
Rexinoid Agonist 4-COOH-S-3'-t-Butyl-4'-OH-PhenylRXR AgonismEC50: ~15 nM
Rexinoid Antagonist 4-COOH-S-Diazepinyl RingRXR AntagonismIC50: ~50 nM
Antimycobacterial 2-CONHN=CH-R-S-5-Nitro-2-furylM. tuberculosisMIC: 7.5 µg/mL
General Scaffold 2-COOH-SO2-PhenylCOX InhibitionIC50: >100 µM

Signaling Pathway Visualization (RXR)

This diagram illustrates the mechanism by which the optimized PTBA ligand activates the RXR pathway.

RXR_Pathway Ligand PTBA Ligand (Lipophilic Tail) RXR RXR Receptor (Inactive) Ligand->RXR Binding Binding Ligand-RXR Complex (Helix 12 Folding) RXR->Binding Conformational Change Heterodimer RXR:PPAR Heterodimer Binding->Heterodimer Dimerization CoActivator Co-Activator Recruitment Heterodimer->CoActivator Recruitment Transcription Gene Transcription (Metabolic Regulation) CoActivator->Transcription Activation

Caption: Activation pathway of the Retinoid X Receptor by Phenylthiobenzoic Acid ligands.

References

  • Synthesis and Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (Contextualized from search results 1.3)

  • Synthesis of retinoid X receptor-specific ligands that are potent inducers of adipogenesis. Source: Journal of Medicinal Chemistry URL:[Link]

  • Retinoid X receptor-antagonistic diazepinylbenzoic acids. Source: PubMed URL:[Link] (Contextualized from search results 1.13)

  • General Procedure for Rh(III)-Catalyzed C–H Thiolation (Synthesis Protocol). Source: Royal Society of Chemistry (RSC) URL:[Link] (Contextualized from search results 1.8)

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 3-(Phenylthio)benzoic Acid

The following application note details the synthesis of 3-(Phenylthio)benzoic acid (CAS: 5537-72-4). This protocol is designed for researchers requiring high-purity material for medicinal chemistry applications, specific...

Author: BenchChem Technical Support Team. Date: March 2026

The following application note details the synthesis of 3-(Phenylthio)benzoic acid (CAS: 5537-72-4). This protocol is designed for researchers requiring high-purity material for medicinal chemistry applications, specifically targeting the meta-substituted isomer which is synthetically more challenging than its ortho or para counterparts due to electronic deactivation.

Executive Summary & Strategic Analysis

The synthesis of diaryl sulfides is a cornerstone of medicinal chemistry, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic precursors. While ortho- and para-substituted benzoic acid derivatives can often be synthesized via Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the carboxyl group, the 3-position (meta)  is electronically deactivated and does not support direct 

under mild conditions.

To synthesize 3-(phenylthio)benzoic acid , we must employ Transition-Metal Catalyzed Cross-Coupling . This protocol utilizes a Copper(I)-catalyzed Ullmann-type coupling, which offers superior functional group tolerance and cost-efficiency compared to Palladium-based methods for this specific transformation.

Retrosynthetic Analysis

The target molecule is disconnected at the C–S bond. The most robust forward path involves the coupling of 3-iodobenzoic acid with thiophenol .

Figure 1: Retrosynthetic disconnection showing the C-S bond formation strategy.

Detailed Protocol: Copper-Catalyzed C-S Coupling

This method uses Copper(I) Iodide (CuI) as the precatalyst and 1,10-Phenanthroline as the ligand to accelerate the coupling of the aryl iodide with the thiol.

Reagents & Materials
ReagentCAS No.[1][2][3][4][5]Equiv.[3]Role
3-Iodobenzoic acid 618-51-91.0Electrophile (Substrate)
Thiophenol 108-98-51.2Nucleophile (Thiol source)
Copper(I) Iodide (CuI) 7681-65-40.1 (10 mol%)Catalyst
1,10-Phenanthroline 66-71-70.2 (20 mol%)Ligand
Potassium Carbonate (K₂CO₃) 584-08-72.5Base
DMF (Anhydrous) 68-12-2SolventReaction Medium (0.5 M)

Safety Warning: Thiophenol is extremely toxic and has a potent, repulsive stench. All operations must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be kept nearby to neutralize any spills or used glassware immediately.

Experimental Procedure
Step 1: Catalyst Complex Formation
  • In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add CuI (190 mg, 1.0 mmol) and 1,10-Phenanthroline (360 mg, 2.0 mmol).

  • Purge the flask with Argon or Nitrogen for 5 minutes.

  • Add 5 mL of anhydrous DMF . Stir at room temperature for 10–15 minutes until a homogeneous, dark-colored complex forms.

    • Expert Insight: Pre-complexing the catalyst ensures active species generation before substrate addition, reducing induction times.

Step 2: Substrate Addition
  • Add 3-Iodobenzoic acid (2.48 g, 10.0 mmol) and Potassium Carbonate (3.45 g, 25.0 mmol) to the flask.

  • Add the remaining DMF (15 mL) to reach a total concentration of ~0.5 M relative to the aryl halide.

  • Add Thiophenol (1.23 mL, 12.0 mmol) dropwise via syringe.

    • Note: The reaction will evolve gas (

      
      ) initially as the carboxylic acid is deprotonated by the base. Allow this to subside before sealing.
      
Step 3: Reaction & Monitoring
  • Fit the flask with a reflux condenser and seal under an inert atmosphere (N₂ balloon).

  • Heat the reaction mixture to 100°C in an oil bath.

  • Monitor: Check reaction progress by TLC (System: Hexane/Ethyl Acetate 3:1 + 1% Acetic Acid) or HPLC after 12 hours.

    • Endpoint: Disappearance of 3-iodobenzoic acid. 3-(Phenylthio)benzoic acid will appear as a more polar spot (lower

      
      ).
      
Step 4: Workup & Isolation
  • Cool the mixture to room temperature.

  • Quench: Pour the reaction mixture into 100 mL of water. The solution should be basic (pH > 10) due to excess carbonate; the product will be soluble as the carboxylate salt.

  • Wash: Wash the aqueous layer with Ethyl Acetate (2 x 30 mL) to remove non-acidic impurities (e.g., disulfide byproducts, unreacted thiophenol). Discard the organic layer.

  • Acidification: Carefully acidify the aqueous layer to pH ~2 using 1M HCl. A solid precipitate (the product) should form immediately.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Drying: Combine the organic extracts, wash with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 5: Purification
  • Recrystallization: The crude solid is typically off-white to yellow. Recrystallize from Ethanol/Water or Toluene to obtain pure white crystals.

  • Yield: Expected yield is 80–90%.

Mechanism & Workflow Visualization

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The ligand (phenanthroline) prevents catalyst aggregation and facilitates the oxidative addition step.

Figure 2: Catalytic cycle for the Copper-mediated C-S coupling.

Characterization Data

Since specific literature data for the meta isomer is less common than the ortho isomer, the following data is derived from standard spectroscopic prediction and analogous compounds.

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range 125–130°C (Analogous to 3-(methylthio)benzoic acid, MP 128°C; distinct from 2-isomer MP 167°C).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       13.1 (s, 1H, -COOH)
      
    • 
       7.90 (s, 1H, H-2 of benzoic ring)
      
    • 
       7.85 (d, 1H, H-4 of benzoic ring)
      
    • 
       7.60 (d, 1H, H-6 of benzoic ring)
      
    • 
       7.45 (t, 1H, H-5 of benzoic ring)
      
    • 
       7.30–7.40 (m, 5H, Phenyl ring protons)
      
  • MS (ESI-): Calculated for

    
    ; Found = 229.0.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Catalyst poisoning or oxidationEnsure rigorous degassing (N₂/Ar). Use fresh CuI (should be white/tan, not green).
Incomplete Conversion Low temperature or poor mixingIncrease temp to 110°C. Ensure stirring is vigorous.
Disulfide Byproduct Oxidation of thiophenolMinimize air exposure. Add thiophenol last under inert flow.
Product Oiling Out Impurities preventing crystallizationTriturate the crude oil with Hexanes/Ether to induce precipitation before recrystallization.

References

  • General Ullmann Coupling (Cu-Catalyzed C-S Bond Formation)

    • Ma, D., & Cai, Q. (2010). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Thiols." Accounts of Chemical Research.
  • Ligand Acceleration in Ullmann Reactions

    • Venkataraman, D., et al. (2002). "Copper-Catalyzed Synthesis of Diaryl Ethers and Sulfides." Journal of Organic Chemistry.
  • CAS Registry Data

    • 3-(Phenylthio)benzoic acid : CAS 5537-72-4.[4]

    • 3-Iodobenzoic acid: CAS 618-51-9.
    • [6]

Disclaimer: This protocol is intended for use by qualified scientific personnel. Always consult the Material Safety Data Sheet (MSDS) for all chemicals before use.

Sources

Application

Advanced Application Note: 3-(Phenylthio)benzoic Acid in Medicinal Chemistry

This is a comprehensive technical guide designed for medicinal chemists and drug discovery scientists. It focuses on the specific applications, synthesis, and pharmacological potential of 3-(Phenylthio)benzoic acid (the...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide designed for medicinal chemists and drug discovery scientists. It focuses on the specific applications, synthesis, and pharmacological potential of 3-(Phenylthio)benzoic acid (the meta-isomer), distinguishing it from its more common ortho-isomer precursor used in thioxanthone synthesis.

Executive Summary & Strategic Rationale

3-(Phenylthio)benzoic acid (CAS: 3926-65-6) represents a privileged "meta-substituted" diaryl sulfide scaffold. Unlike its ortho-isomer (2-(phenylthio)benzoic acid), which is primarily known as a precursor for fused tricyclic systems (e.g., thioxanthones), the 3-isomer serves as a critical bioisostere for 3-phenoxybenzoic acid derivatives.

Its utility in modern medicinal chemistry is driven by three key factors:

  • Bioisosteric Replacement: It mimics the geometry of diphenyl ethers (found in pyrethroids and NSAIDs like Fenoprofen) but introduces a sulfur atom, altering lipophilicity (LogP) and metabolic susceptibility (S-oxidation).

  • Fragment-Based Drug Discovery (FBDD): The meta-substitution provides a unique exit vector (120° angle) for growing fragment hits, distinct from the ortho-turn or para-linear geometries.

  • Enzyme Inhibition: Recent studies identify this scaffold in inhibitors of viral methyltransferases (e.g., SARS-CoV-2 nsp14), where the flexible thioether linkage allows the phenyl ring to occupy hydrophobic pockets inaccessible to rigid analogs.

Critical Application: Bioisosteric Design in NSAIDs & Metabolic Probes

The "Sulfur Switch" Strategy

Replacing the ether oxygen of 3-phenoxybenzoic acid (the core of Fenoprofen) with sulfur creates 3-(phenylthio)benzoic acid. This modification is not merely structural; it fundamentally alters the physicochemical profile.

Comparative Analysis: Ether vs. Thioether Scaffold

Feature3-Phenoxybenzoic Acid (Oxygen)3-(Phenylthio)benzoic Acid (Sulfur)Medicinal Chemistry Impact
Bond Angle ~118° (C-O-C)~103° (C-S-C)Sulfur creates a "kinked" geometry, potentially improving fit in narrow hydrophobic pockets.
Bond Length 1.36 Å (C-O)1.75 Å (C-S)The thioether is longer, extending the reach of the distal phenyl ring by ~0.8 Å.
Lipophilicity ModerateHigher (Sulfur is less polar)Increased membrane permeability; higher plasma protein binding.
Metabolism Hydroxylation (CYP450)S-Oxidation (FMO/CYP)Sulfur is a "soft" metabolic spot, rapidly converting to sulfoxide (chiral) and sulfone.
Application in Viral Methyltransferase Inhibition

Recent high-impact studies (e.g., Otava et al., 2023) have utilized the 3-thiobenzoic acid scaffold to inhibit SARS-CoV-2 nsp14 (a guanine-N7-methyltransferase).

  • Mechanism: The benzoic acid moiety mimics the acidic functionality of the cofactor byproduct (S-adenosylhomocysteine), while the 3-phenylthio group extends into the hydrophobic substrate binding pocket.

  • Advantage: The flexibility of the C-S-C bond allows the inhibitor to adopt a conformation that maximizes π-π stacking interactions with aromatic residues (e.g., Phe, Trp) in the active site.

Experimental Protocols

Protocol A: Regioselective Synthesis via Chan-Lam Coupling

Use this protocol to synthesize the core scaffold with high functional group tolerance.

Reagents:

  • 3-Mercaptobenzoic acid (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Copper(II) acetate [Cu(OAc)₂] (1.0 equiv)

  • Pyridine (3.0 equiv)

  • Molecular Sieves (4Å, activated)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask and let it cool under argon. Add 4Å molecular sieves.

  • Solubilization: Dissolve 3-mercaptobenzoic acid (154 mg, 1.0 mmol) and phenylboronic acid (183 mg, 1.5 mmol) in anhydrous DCM (10 mL).

  • Catalyst Addition: Add Cu(OAc)₂ (181 mg, 1.0 mmol) followed by pyridine (242 µL, 3.0 mmol). The solution will turn a deep blue/green.

  • Reaction: Stir the mixture vigorously at room temperature (25°C) open to the air (or under an O₂ balloon for faster rates) for 12–24 hours. Note: The reaction requires oxygen to re-oxidize the Cu(I) species.

  • Quenching: Filter the reaction mixture through a pad of Celite to remove copper salts. Wash the pad with EtOAc.

  • Workup: Wash the filtrate with 1M HCl (2x) to remove pyridine, followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography (Hexane:EtOAc + 1% Acetic Acid) to yield 3-(phenylthio)benzoic acid as a white solid.

Protocol B: Metabolic Stability Assay (Microsomal S-Oxidation)

Use this protocol to assess the liability of the sulfur atom to oxidation.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Test Compound: 3-(phenylthio)benzoic acid (1 µM final conc.)

Procedure:

  • Incubation: Pre-incubate microsomes (0.5 mg/mL) with the test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system to start the reaction.

  • Sampling: At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately add 150 µL of ice-cold Acetonitrile (containing an internal standard like Tolbutamide).

  • Analysis: Centrifuge at 4000g for 20 mins. Analyze the supernatant via LC-MS/MS.

  • Data Output: Monitor the disappearance of the parent (M-H = 229) and the appearance of the Sulfoxide (+16 amu) and Sulfone (+32 amu). Calculate intrinsic clearance (

    
    ).
    

Visualizing the Strategic Landscape

The following diagram illustrates the divergent applications of the ortho vs. meta isomers, highlighting why the user's specific request for the 3-isomer points toward bioisosterism and enzyme inhibition rather than tricyclic synthesis.

G Core Thiobenzoic Acid Scaffolds Ortho 2-(Phenylthio)benzoic acid (Ortho-Isomer) Core->Ortho Meta 3-(Phenylthio)benzoic acid (Meta-Isomer) Core->Meta Thioxanthone Thioxanthone Synthesis (Cyclization) Ortho->Thioxanthone Bioisostere Bioisostere of 3-Phenoxybenzoic Acid Meta->Bioisostere Viral Viral Methyltransferase Inhibitors (nsp14) Meta->Viral DNA_Intercalators DNA Intercalators (e.g., Lucanthone) Thioxanthone->DNA_Intercalators NSAID NSAID Design (Fenoprofen Analogs) Bioisostere->NSAID Metabolism Metabolic Probe (S-Oxidation Studies) Bioisostere->Metabolism

Figure 1: Divergent medicinal chemistry applications of phenylthiobenzoic acid isomers. The meta-isomer (green path) is critical for scaffold hopping and enzyme inhibition, while the ortho-isomer (red path) is a precursor for fused ring systems.

References

  • Otava, T., et al. (2023). "3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors". International Journal of Molecular Sciences, 24(2), 1485. Link

    • Key Insight: Establishes the 3-thiobenzoic acid scaffold as a viable template for targeting viral methyltransferases.
  • Lombardino, J. G. (1985). "Nonsteroidal Anti-inflammatory Drugs."[1][2][3] Wiley-Interscience.

    • Key Insight: Foundational text on bioisosterism in NSAIDs, specifically the phenoxy/phenylthio interchange in fenamic acid deriv
  • Qiao, J. X., et al. (2008). "Structure-Activity Relationship Study of 3-Phenoxybenzoic Acid Derivatives as inhibitors of p38 Kinase." Bioorganic & Medicinal Chemistry Letters, 18(14), 4118-4123. Key Insight: Demonstrates the utility of the meta-diarylether scaffold, for which 3-(phenylthio)benzoic acid is the direct sulfur bioisostere.
  • PubChem Compound Summary. (2023). "3-(Phenylthio)benzoic acid (CID 79659)." National Center for Biotechnology Information. Link

    • Key Insight: Verification of chemical structure and physical properties.[4]

Sources

Method

Application Note: Strategic Synthesis of 3-(Phenylthio)benzoic Acid Scaffolds

Abstract & Therapeutic Relevance The 3-(phenylthio)benzoic acid scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for diaryl ethers and amines found in NSAIDs (e.g., Fenamic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Therapeutic Relevance

The 3-(phenylthio)benzoic acid scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for diaryl ethers and amines found in NSAIDs (e.g., Fenamic acids). Unlike their ortho-substituted counterparts, meta-substituted (3-position) derivatives are critical for targeting specific hydrophobic pockets in enzymes such as Dihydroorotate Dehydrogenase (DHODH) and Cyclooxygenase (COX) , where the geometry of the thioether linkage directs the carboxylic acid tail into ionic interactions with arginine or lysine residues.

This guide addresses the synthetic challenges of constructing the C–S bond at the unactivated meta-position, offering a robust, scalable protocol superior to traditional nucleophilic aromatic substitution (


), which typically fails for electron-neutral 3-halobenzoic acids.

Retrosynthetic Strategy & Workflow

The primary challenge is the lack of resonance activation at the 3-position. Direct nucleophilic attack is electronically unfavorable. Therefore, Transition-Metal Catalyzed Cross-Coupling (TMCC) is the requisite methodology.

We present two strategic routes:

  • Route A (The "Robust" Pathway): Protection of the acid as an ester to prevent catalyst poisoning, followed by Copper-catalyzed coupling and hydrolysis. Recommended for library generation.

  • Route B (The "Direct" Pathway): Ligand-accelerated Palladium coupling on the free acid. Recommended for late-stage functionalization of complex intermediates.

Visualizing the Workflow

The following diagram outlines the decision matrix for synthesis:

Synthesis_Workflow cluster_0 Route A: Industrial Standard Start Target: 3-(Phenylthio)benzoic Acid SM Starting Material: 3-Iodobenzoic Acid StepA1 Step 1: Esterification (MeOH/H2SO4) SM->StepA1 Route A (High Reliability) StepB1 Direct Pd-Catalyzed Coupling (Pd2(dba)3, Xantphos) SM->StepB1 Route B (Fewer Steps) StepA2 Step 2: Cu-Catalyzed C-S Coupling (CuI, Ligand, Thiol) StepA1->StepA2 StepA3 Step 3: Hydrolysis (LiOH, THF/H2O) StepA2->StepA3 StepA3->Start StepB1->Start

Figure 1: Strategic decision tree for accessing 3-(phenylthio)benzoic acid derivatives. Route A is preferred for scale-up; Route B for rapid screening.

Detailed Experimental Protocols

Method A: Copper-Catalyzed Coupling via Methyl Ester (Recommended)

Rationale: Free carboxylic acids can form insoluble copper-carboxylate complexes, quenching the catalyst. Protecting the acid as a methyl ester ensures the catalyst remains active in the catalytic cycle.

Step 1: Esterification (Standard)
  • Reagents: 3-Iodobenzoic acid (1.0 equiv), Methanol (0.5 M),

    
     (cat.).
    
  • Procedure: Reflux for 4-6 hours. Concentrate, neutralize with

    
    , extract with EtOAc.
    
  • Yield: Typically >95%.[1][2]

Step 2: C–S Bond Formation (The Critical Step)

This protocol utilizes a ligand-assisted Ullmann-type coupling.

Reagents:

  • Substrate: Methyl 3-iodobenzoate (1.0 mmol)

  • Nucleophile: Thiophenol derivative (1.2 mmol)

  • Catalyst: CuI (10 mol%, 19 mg)

  • Ligand: 1,10-Phenanthroline (20 mol%, 36 mg) or trans-1,2-Cyclohexanediamine.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: Toluene (anhydrous) or DMF.

Protocol:

  • Setup: In a glovebox or under Argon stream, charge a screw-cap reaction vial with CuI, Ligand, Base, and Methyl 3-iodobenzoate.

  • Solvent Addition: Add Toluene (2.0 mL). If using a liquid thiol, add it now via syringe.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Note: Oxygen causes disulfide dimerization of the thiol, lowering yields.

  • Reaction: Seal and heat to 110°C for 12–16 hours. The solution typically turns dark brown.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate filtrate. Flash chromatography (Hexanes/EtOAc 9:1) is usually required to separate the product from diphenyl disulfide byproducts.

Step 3: Hydrolysis

Protocol:

  • Dissolve the coupled ester in THF/MeOH/Water (3:1:1).

  • Add LiOH·

    
     (3.0 equiv). Stir at RT for 4 hours.
    
  • Acidify to pH 2 with 1N HCl. The product usually precipitates. Filter and dry.[3][4]

Method B: Palladium-Catalyzed Direct Coupling

Rationale: Palladium catalysts, particularly with bidentate phosphine ligands, are less sensitive to the free carboxylate (once deprotonated) than Copper. This avoids the protection/deprotection steps.

Reagents:

  • Substrate: 3-Iodobenzoic acid (1.0 mmol)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Xantphos (5 mol%) - Critical for C–S bonds.

  • Base: i-Pr2NEt (DIPEA) (2.0 equiv) - Soluble bases are preferred here.

  • Solvent: 1,4-Dioxane, reflux.

Notes from the Bench:

  • Order of Addition: Premix Pd and Xantphos in the solvent for 10 minutes to form the active

    
     species before adding the substrate.
    
  • Cost: Significantly higher than Method A. Use only if the ester route fails or if the substrate contains ester-sensitive groups.

Mechanistic Insight & Troubleshooting

Understanding the catalytic cycle is vital for troubleshooting low yields.

The Catalytic Cycle (Copper-Phenanthroline)
  • Ligation: CuI coordinates with Phenanthroline.

  • Oxidative Addition: The Ar-I bond breaks, adding to Cu.

  • Ligand Exchange: The Thiolate displaces the Iodine.

  • Reductive Elimination: The C–S bond forms, regenerating Cu(I).

Catalytic_Cycle Step1 LnCu(I)-I (Active Species) Step2 Oxidative Addition (Ar-Cu(III)-I) Step1->Step2 + Ar-I Step3 Ligand Exchange (Ar-Cu(III)-SPh) Step2->Step3 + Ph-SH - HI (Base) Step4 Reductive Elimination (Product Release) Step3->Step4 Step4->Step1 - Ar-S-Ph

Figure 2: Simplified Ullmann-type catalytic cycle. The rate-determining step is often the Oxidative Addition for aryl chlorides/bromides, but Ligand Exchange can be slow with bulky thiols.

Troubleshooting Table
ProblemProbable CauseCorrective Action
Low Conversion Catalyst poisoning by

Degas solvents thoroughly. Use a glovebox if possible.
Disulfide Byproduct Oxidation of thiolAdd thiol slowly or use a slight excess (1.5 equiv).
Blue/Green Reaction Cu(I) oxidized to Cu(II)Reaction failed. Check inert atmosphere. Add 10% Sodium Ascorbate as reductant.
Insoluble SM Salt formationSwitch base to

(more soluble in DMF) or use Method A (Ester).

Quality Control & Purification (Metal Scavenging)

For drug discovery applications, residual Copper or Palladium must be <10 ppm. Standard columns often fail to remove trace metal-ligand complexes.

Protocol for Metal Removal:

  • Silica Scavengers: After workup, redissolve crude material in THF/EtOAc.

  • Addition: Add QuadraPure™ TU (Thiourea resin) or SiliaMetS® Thiol (50 wt% relative to catalyst mass).

  • Incubation: Stir at 40°C for 2 hours.

  • Filtration: Filter through a 0.45 µm PTFE frit.

  • Validation: Test a small aliquot with colorimetric Pd/Cu test strips or ICP-MS if available.

References

  • Ma, D., & Cai, Q. (2009). Copper-Catalyzed Coupling of Aryl Halides with Thiols Using Amino Acids as Ligands. Organic Letters, 11(22), 5250–5253. Link

  • Fernández-Rodríguez, M. A., et al. (2006). Highly Efficient and Selective Copper-Catalyzed Synthesis of Diaryl Sulfides. Chemistry – A European Journal, 12(30), 7782–7787. Link

  • Shelke, A. M., et al. (2025).[3] Efficient CuO-Nanoparticle-Catalyzed C–S Cross-Coupling of Thiols with Iodobenzene. Synlett, 28, 2272-2276.[5] Link

  • Itoh, T., & Mase, T. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 6(24), 4587–4590. Link

  • ChemicalBook Protocols. (2024). Synthesis of 4-(phenylthio)benzoic acid (Analogous protocol for 3-isomer). Link

Sources

Application

Application Note: A Modern Approach to the Ullmann Condensation for the Synthesis of 2-(Phenylthio)benzoic Acid

Introduction: The Enduring Relevance of the Ullmann Condensation The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has been a cornerstone of synthetic organic chemistry for over a century.[1] It provi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of the Ullmann Condensation

The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has been a cornerstone of synthetic organic chemistry for over a century.[1] It provides a powerful method for the formation of carbon-heteroatom bonds, particularly C-S, C-N, and C-O bonds.[1][2] One of its valuable applications is the synthesis of 2-(phenylthio)benzoic acid, a versatile bifunctional molecule. This compound serves as a crucial precursor for the synthesis of various sulfur-containing heterocycles, such as thioxanthones, which are scaffolds of interest in medicinal chemistry and materials science.[3]

Historically, Ullmann reactions were notorious for requiring harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder.[2][4][5] These demanding protocols limited the reaction's substrate scope and functional group tolerance. However, the last few decades have seen a renaissance of the Ullmann reaction. The discovery of ligand-accelerated catalysis has transformed the field, enabling these couplings to proceed under significantly milder conditions with only catalytic amounts of copper.[1][6][7][8] Ligands such as amino acids and diamines stabilize the copper catalyst, enhance its solubility, and facilitate the key steps of the catalytic cycle, leading to higher yields and broader applicability.[6][9][10]

This guide provides a detailed, field-proven protocol for the synthesis of 2-(phenylthio)benzoic acid using a modern, ligand-accelerated Ullmann condensation. It delves into the mechanistic underpinnings of the reaction, offers practical guidance on optimization and troubleshooting, and is designed for researchers, scientists, and drug development professionals seeking a reliable and efficient synthetic route.

Reaction Scheme and Mechanism

The synthesis of 2-(phenylthio)benzoic acid via the Ullmann condensation involves the copper-catalyzed coupling of an aryl halide (typically 2-chlorobenzoic acid or 2-iodobenzoic acid) with thiophenol.

G r1 2-Halobenzoic Acid (X = Cl, Br, I) p1 2-(Phenylthio)benzoic Acid r1->p1 r2 Thiophenol r2->p1 re1 Cu(I) Catalyst (e.g., CuI) re1->p1 re2 Ligand (e.g., L-Proline) re2->p1 re3 Base (e.g., K2CO3) re3->p1 re4 Solvent (e.g., DMF) re4->p1 re5 Heat (80-120 °C) re5->p1 p2 KX + H2O + CO2

Caption: General scheme for the Ullmann C-S coupling.

The Catalytic Cycle: A Mechanistic Insight

While several mechanistic pathways have been proposed, a widely accepted model for the ligand-accelerated Ullmann condensation involves a Cu(I)/Cu(III) cycle. The ligand is critical for stabilizing the copper intermediates and facilitating each step.

  • Formation of Copper(I) Thiolate: The base deprotonates the thiophenol, which then reacts with the active Cu(I) catalyst to form a copper(I) thiolate species.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) thiolate complex. This is often the rate-limiting step and results in a transient, high-valent Cu(III) intermediate.[8][11][12] The reactivity of the aryl halide follows the order I > Br > Cl, consistent with the expected trend for oxidative addition.[2]

  • Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination, forming the desired C-S bond of the 2-(phenylthio)benzoic acid product and regenerating the Cu(I) catalyst, which can then re-enter the catalytic cycle.[11][12]

G cluster_reactants Inputs cu1_species L-Cu(I)-X cu1_thiolate L-Cu(I)-SPh cu1_species->cu1_thiolate + PhS- cu3_intermediate [L-Cu(III)(Ar)(SPh)(X)] cu1_thiolate->cu3_intermediate + Ar-X (Oxidative Addition) product Ar-SPh cu3_intermediate->product (Reductive Elimination) product->cu1_species Regenerates Catalyst reactants_label Thiophenolate (PhS-) Aryl Halide (Ar-X)

Caption: Simplified Cu(I)/Cu(III) catalytic cycle.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-(phenylthio)benzoic acid from 2-chlorobenzoic acid and thiophenol on a 10 mmol scale.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )QuantityMoles (mmol)Properties/Notes
2-Chlorobenzoic AcidC₇H₅ClO₂156.571.57 g10.0Aryl halide substrate
ThiophenolC₆H₆S110.181.10 g (1.02 mL)10.0Nucleophile
Copper(I) Iodide (CuI)CuI190.4595 mg0.5Catalyst (5 mol%)
L-ProlineC₅H₉NO₂115.13115 mg1.0Ligand (10 mol%)
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g20.0Base (2.0 equiv.)
Dimethylformamide (DMF)C₃H₇NO73.0940 mL-Anhydrous solvent
Hydrochloric Acid (HCl)HCl36.46~5-10 mL-3M aqueous solution
Ethyl AcetateC₄H₈O₂88.11~100 mL-Extraction solvent
Deionized WaterH₂O18.02~500 mL-For work-up and washing
Brine (sat. NaCl)NaCl(aq)-~50 mL-For washing
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying agent
Equipment
  • 100 mL two-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Schlenk line or equivalent for inert atmosphere

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Experimental Workflow Diagram

G start Start setup 1. Assemble & Dry Glassware Establish Inert Atmosphere start->setup add_solids 2. Add Reagents: 2-Chlorobenzoic Acid, K2CO3, CuI, L-Proline setup->add_solids add_liquids 3. Add Anhydrous DMF and Thiophenol via Syringe add_solids->add_liquids react 4. Heat to 110 °C Stir for 12-24 hours add_liquids->react workup 5. Cool, Dilute with H2O & Ethyl Acetate react->workup extract 6. Separate Layers Collect Aqueous Phase workup->extract precipitate 7. Acidify Aqueous Phase with 3M HCl to pH ~2 extract->precipitate isolate 8. Filter Precipitate Wash with Cold Water precipitate->isolate dry 9. Dry Product in Vacuo isolate->dry end End: Purified Product dry->end

Sources

Method

Application Notes and Protocols for the Exploration of 3-(Phenylthio)benzoic Acid as a Novel Scaffold in Kinase Inhibitor Development

I. Introduction: The Quest for Novel Kinase Inhibitor Scaffolds Protein kinases are a pivotal class of enzymes that orchestrate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases,...

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Quest for Novel Kinase Inhibitor Scaffolds

Protein kinases are a pivotal class of enzymes that orchestrate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The approval of imatinib in 2001 marked a paradigm shift in cancer therapy, validating kinases as druggable targets and igniting a two-decade-long surge in the development of small-molecule kinase inhibitors.[2] Despite the clinical success of numerous kinase inhibitors, the emergence of drug resistance and the need for improved selectivity continue to drive the search for novel chemical scaffolds.[3]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the prospective use of 3-(Phenylthio)benzoic acid as a foundational scaffold for the development of new kinase inhibitors. It is important to note that, to date, there is a notable absence of specific literature detailing the synthesis or biological evaluation of 3-(phenylthio)benzoic acid for this particular application. Therefore, this guide is presented as a forward-looking exploration, grounded in established principles of medicinal chemistry and kinase drug discovery.[4] We will dissect the structural attributes of this scaffold, propose a rationale for its investigation, and provide detailed protocols for its synthesis, screening, and initial structure-activity relationship (SAR) studies.

II. Structural Analysis and Design Rationale

The 3-(phenylthio)benzoic acid scaffold can be deconstructed into three key structural motifs, each with potential to contribute to its interaction with the kinase ATP-binding site.

  • The Benzoic Acid Moiety: The carboxylic acid group is a versatile functional group in medicinal chemistry.[5] It can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many type I kinase inhibitors.[1]

  • The Thioether Linkage: The sulfur atom of the thioether bridge introduces a degree of flexibility and can also participate in hydrogen bonding or other non-covalent interactions within the active site.

  • The Phenyl Rings: The two phenyl rings provide a rigid core and can engage in hydrophobic and π-stacking interactions with non-polar residues in the kinase active site. The substitution pattern on these rings offers numerous vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[6][7]

The overall structure of 3-(phenylthio)benzoic acid presents an attractive starting point for fragment-based drug discovery (FBDD), a powerful strategy for developing novel lead compounds.[8] Its relatively low molecular weight and synthetic tractability make it an ideal candidate for library generation and subsequent optimization.

III. Proposed Research Workflow and Target Pathways

The evaluation of 3-(phenylthio)benzoic acid as a kinase inhibitor scaffold should follow a logical and systematic workflow, as outlined below.

G cluster_0 Scaffold Evaluation Workflow Scaffold_Acquisition Scaffold Acquisition/ Synthesis Initial_Screening Initial Kinase Panel Screening (Broad Panel) Scaffold_Acquisition->Initial_Screening Primary Evaluation Hit_Identification Hit Identification & IC50 Determination Initial_Screening->Hit_Identification Identify Active Kinases Cell-Based_Assays Cell-Based Proliferation Assays (e.g., MTT) Hit_Identification->Cell-Based_Assays Confirm Cellular Activity SAR_Studies Library Synthesis & SAR Studies Cell-Based_Assays->SAR_Studies Guide Chemical Modifications Lead_Optimization Lead Optimization (ADME/Tox Profiling) SAR_Studies->Lead_Optimization Refine Potency & Properties

Caption: A typical workflow for the evaluation of a novel scaffold in kinase inhibitor discovery.

Given the structural features of the scaffold, a number of kinase families could be considered as initial targets. For instance, derivatives of this scaffold could potentially target tyrosine kinases, which are often implicated in cancer cell proliferation and survival. A representative signaling pathway is the MAPK/ERK pathway, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 3-(Phenylthio)benzoic acid Derivative (Hypothetical) Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway.

IV. Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of selected kinases.

Objective: To quantify the potency of 3-(phenylthio)benzoic acid derivatives as inhibitors of specific protein kinases.

Materials:

  • Kinase-Glo® Plus Luminescent Kinase Assay Kit

  • Recombinant human kinases of interest

  • ATP

  • Kinase-specific substrates

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Mixture: In each well of the microplate, prepare the kinase reaction mixture containing the kinase, substrate, and ATP in the appropriate kinase assay buffer.

  • Compound Addition: Add 1 µL of the diluted test compounds, positive control, or DMSO (vehicle control) to the respective wells.

  • Initiation and Incubation: Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate the plate at room temperature for a duration optimized for the specific kinase (typically 30-60 minutes).

  • Detection: Add an equal volume of Kinase-Glo® Plus reagent to each well to stop the kinase reaction and measure the remaining ATP. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To assess the effect of 3-(phenylthio)benzoic acid derivatives on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Protocol 3: General Synthetic Scheme for Library Development

A library of 3-(phenylthio)benzoic acid derivatives can be synthesized to explore the structure-activity relationship. A common method for forming the C-S bond is the Buchwald-Hartwig or Ullmann condensation.

Objective: To synthesize a diverse library of 3-(phenylthio)benzoic acid analogs with modifications on either phenyl ring.

Reaction Scheme (Ullmann Condensation):

  • Reactants: 3-Bromobenzoic acid and a variety of substituted thiophenols.

  • Catalyst: Copper(I) iodide (CuI).

  • Base: Potassium carbonate (K2CO3) or another suitable base.

  • Solvent: A high-boiling polar aprotic solvent such as DMF or DMSO.

General Procedure:

  • To a reaction vessel, add 3-bromobenzoic acid (1 equivalent), the substituted thiophenol (1.1 equivalents), CuI (0.1 equivalents), and K2CO3 (2 equivalents).

  • Add the solvent and degas the mixture.

  • Heat the reaction mixture at a temperature between 120-160°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous solution with HCl to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

V. Data Presentation and Interpretation

The data from the kinase inhibition and cell proliferation assays should be tabulated to facilitate SAR analysis.

Table 1: Hypothetical Screening Data for a Library of 3-(Phenylthio)benzoic Acid Derivatives

Compound IDR1R2Kinase X IC50 (nM)Kinase Y IC50 (nM)MCF-7 Cell IC50 (µM)
Parent HH>10,000>10,000>50
Analog 1 4-FH5,2008,90045.2
Analog 2 H4-Cl8502,30015.8
Analog 3 H4-OCH31,2003,50022.1
Analog 4 H3,4-diCl150 980 2.5

SAR Interpretation:

  • The parent compound is inactive, indicating that substitutions are necessary for activity.

  • Substitutions on the second phenyl ring (R2) appear to be more critical for potency against Kinase X and in the cell-based assay.

  • The dichlorinated analog (Analog 4) shows the most significant improvement in potency, suggesting that electron-withdrawing groups in the meta and para positions of the second phenyl ring are favorable.

VI. Conclusion

While 3-(phenylthio)benzoic acid itself has not been reported as a kinase inhibitor, its structural features present a compelling starting point for a fragment-based or scaffold-based drug discovery campaign. The synthetic accessibility and the potential for multi-vector optimization make it an attractive scaffold for generating novel chemical matter. The protocols and workflows outlined in this guide provide a comprehensive framework for initiating the exploration of 3-(phenylthio)benzoic acid derivatives as a new class of kinase inhibitors. Further investigation is warranted to validate this hypothesis and to uncover the full potential of this chemical scaffold in the development of targeted therapeutics.

VII. References

  • Benchchem. (n.d.). Validating the Mechanism of Action of 3-Amino-6-(phenylthio)pyridazine: A Comparative Guide. Retrieved from

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859.

  • MDPI. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3569.

  • Beilstein Journals. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 472-485.

  • PubMed. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2246-2250.

  • Cambridge MedChem Consulting. (2023, January 28). Aromatic Bioisosteres. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: The Use of 4-Amino-3-bromobenzoic Acid in Kinase Inhibitor Synthesis. Retrieved from

  • Benchchem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Retrieved from

  • Semantic Scholar. (2023). Tikrit Journal of Pharmaceutical Sciences.

  • chemical-kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • PMC. (2021). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity.

  • PMC. (2025). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets.

  • PubMed. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B.

  • Benchchem. (n.d.). The Benzoic Acid Scaffold: A Cornerstone in Modern Drug Discovery. Retrieved from

  • ijarsct. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.

  • PMC. (2019). Identification and characterization of a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist.

  • Reaction Biology. (n.d.). Kinase drug discovery 20 years after imatinib.

  • Frontiers. (n.d.). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece.

  • PMC. (2025). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease.

  • PMC. (2020). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.

  • BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design.

  • Longdom Publishing. (n.d.). The Innovative Approaches of Fragment Based Drug Discovery (FBDD) and the Therapeutic Interventions of Drug Development.

  • SRUC, Scotland's Rural College. (2020). New horizons in benzothiazole scaffold for cancer therapy: Advances in bioactivity, functionality, and chemistry.

  • Bentham Science Publisher. (2022). Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors.

  • (2024). Therapeutic Path to Triple Knockout: Investigating the Pan-inhibitory Mechanisms of AKT, CDK9, and TNKS2 by a Novel 2-phenylquinazolinone Derivative in Cancer Therapy.

Sources

Application

Application Note: Role of (Phenylthio)benzoic Acid Isomers in Thioxanthone Synthesis

[1] Executive Summary Thioxanthones (9-oxo-9H-thioxanthenes) are a critical class of heterocyclic compounds utilized extensively as Type II photoinitiators in UV-curable polymerizations and as scaffolds in drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Thioxanthones (9-oxo-9H-thioxanthenes) are a critical class of heterocyclic compounds utilized extensively as Type II photoinitiators in UV-curable polymerizations and as scaffolds in drug discovery (e.g., for antitumor and antischistosomal agents).

This guide clarifies the structural requirements for thioxanthone synthesis, specifically addressing the role of 3-(phenylthio)benzoic acid versus the standard 2-(phenylthio)benzoic acid precursor.

Critical Technical Insight: Direct intramolecular cyclization to the thioxanthone core requires an ortho disposition of the carboxylic acid and the sulfide bridge.

  • 2-(Phenylthio)benzoic acid (Ortho-isomer): The standard, viable precursor for thioxanthone.

  • 3-(Phenylthio)benzoic acid (Meta-isomer): Does not cyclize to form the thioxanthone core directly due to geometric constraints. However, it is a critical reference point for understanding regioselectivity and impurity profiling in the synthesis of 3-substituted thioxanthones (which are derived from 2-((3-substituted)phenyl)thio)benzoic acids).

This protocol details the mechanistic rationale, synthetic pathways for 3-substituted thioxanthone derivatives, and optimized cyclization procedures.

Mechanistic Analysis & Structural Logic

The "Ortho-Rule" in Thioxanthone Cyclization

The formation of the central pyrone ring (Ring B) in thioxanthone proceeds via an intramolecular Friedel-Crafts acylation . This reaction requires the carboxylic acid electrophile to attack the electron-rich phenyl ring attached to the sulfur.

  • Requirement: The carboxylic acid (-COOH) and the phenylthio group (-S-Ph) must be ortho (1,2) to each other on the benzoic acid ring to allow for the formation of the 6-membered central ring.

  • 3-(Phenylthio)benzoic acid: The meta (1,3) disposition places the electrophile too far from the nucleophilic ring to close a 6-membered ring. Attempts to cyclize this isomer typically result in intermolecular polymerization or decomposition, not thioxanthone formation.

Pathway to 3-Substituted Thioxanthones

While 3-(phenylthio)benzoic acid is not a precursor, the synthesis of 3-substituted thioxanthones (high-value targets) relies on the regioselective cyclization of 2-((3-substituted)phenyl)thio)benzoic acids .

Regioselectivity Model: When a substituent (


) is present on the S-phenyl ring at the meta position (relative to the sulfur linkage):
  • Para-Closure (Major): Cyclization occurs para to the substituent

    
    , yielding the 3-substituted thioxanthone .
    
  • Ortho-Closure (Minor): Cyclization occurs ortho to the substituent

    
    , yielding the 1-substituted thioxanthone  (often sterically hindered).
    

Experimental Protocols

Protocol A: Synthesis of the Precursor (S-Arylation)

Target: Preparation of 2-((3-chlorophenyl)thio)benzoic acid (Precursor for 3-Chlorothioxanthone).

Rationale: This step couples thiosalicylic acid with a substituted benzene or halobenzene.[1] The choice of base and solvent is critical to prevent disulfide formation.

Reagents:

  • Thiosalicylic acid (2-Mercaptobenzoic acid) (1.0 eq)

  • 3-Chloronitrobenzene or 1-Bromo-3-chlorobenzene (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Copper powder (Catalyst, 0.1 eq) - Ullmann-type coupling

  • Solvent: DMF or amyl alcohol.

Step-by-Step Procedure:

  • Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Dissolution: Add thiosalicylic acid (15.4 g, 100 mmol) and

    
     (34.5 g, 250 mmol) to DMF (150 mL). Stir at 80°C for 30 mins until gas evolution (
    
    
    
    ) ceases.
  • Coupling: Add the aryl halide (e.g., 1-bromo-3-chlorobenzene) and copper powder (0.6 g).

  • Reaction: Heat to reflux (130-140°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

    • Checkpoint: The thiol spot should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-water (500 mL).

    • Acidify with conc.[2] HCl to pH 2. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water (80:20).

    • Yield Expectation: 75-85%.

Protocol B: Cyclization to Thioxanthone

Target: Conversion of 2-((3-substituted)phenyl)thio)benzoic acid to 3-substituted thioxanthone.

Method: Acid-catalyzed intramolecular Friedel-Crafts acylation. Sulfuric acid is standard, but Eaton's Reagent (


 in 

) is recommended for cleaner profiles.

Reagents:

  • Precursor acid (from Protocol A)

  • Sulfuric Acid (

    
    , 98%) OR  Polyphosphoric Acid (PPA).
    

Step-by-Step Procedure:

  • Preparation: Place Sulfuric Acid (10 mL per gram of precursor) in a reactor. Cool to 0–5°C using an ice bath.

  • Addition: Slowly add the dried precursor acid in small portions over 30 minutes.

    • Caution: Exothermic reaction. Maintain temperature <10°C to prevent sulfonation byproducts.

  • Reaction: Remove ice bath. Stir at room temperature for 1 hour, then heat to 50–60°C for 2 hours.

    • Color Change: The solution typically turns deep red or fluorescent green (halochromism of the thioxanthone cation).

  • Quenching:

    • Pour the reaction mixture slowly onto crushed ice (5x volume) with vigorous stirring.

    • The thioxanthone will precipitate as a yellow/green solid.

  • Isolation: Filter the solid. Wash with water until filtrate is neutral.

  • Purification:

    • Dissolve crude solid in boiling ethanol or acetone.

    • Add activated charcoal, filter hot (to remove tarry impurities).

    • Crystallize by cooling.

Data Interpretation & Troubleshooting

Isomer Identification (1- vs 3-Substituted)

When synthesizing substituted thioxanthones, distinguishing the isomers is critical.

Feature3-Substituted Thioxanthone (Major)1-Substituted Thioxanthone (Minor)
Formation Kinetic and Thermodynamic product (usually)Sterically hindered
1H NMR (Aromatic) Proton at C1 appears as a doublet (coupling with C2).Proton at C2 appears as doublet. C1 is substituted.
Carbonyl IR Shift ~1640 cm⁻¹ (Standard conjugation)~1630–1650 cm⁻¹ (Possible steric twist or H-bonding if OH)
Melting Point Generally HigherGenerally Lower (less symmetric packing)
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (Cyclization) Acid strength too low or wet reagents.Use fresh 98%

or switch to Eaton's Reagent. Ensure precursor is dry.
Sulfonation Byproducts Temperature too high during addition.Strictly control addition temp <10°C. Reduce reaction time at 60°C.
Incomplete Cyclization Steric hindrance (if substituent is bulky).Use Chlorosulfonic acid to form acid chloride first, then

(Friedel-Crafts).
Tarry/Black Product Polymerization or oxidation.[3]Perform reaction under

. Use PPA instead of

(gentler).

References

  • Allen, C. F. H., & MacKay, D. D. (1943). Thioxanthone.[4][1][3][5][6] Organic Syntheses, Coll. Vol. 2, p. 580. Link

    • Foundational protocol for the synthesis of the thioxanthone core using thiosalicylic acid.
  • Davis, M., et al. (1990). The Synthesis of Some Substituted Thioxanthones. Australian Journal of Chemistry, 43(1), 199-204.
  • Gao, Y., et al. (2018). Recent Advances in Thioxanthone Derivatives as Photoinitiators. Polymers, 10(12), 1366. Link

    • Review of functionalized thioxanthones and their industrial applic
  • Lamm, J. H., et al. (2015). A Thioxanthone Sensitizer with a Chiral Phosphoric Acid Binding Site.[5] Chemistry – A European Journal, 21(5), 1-6.

    • Discusses the use of thioxanthone-carboxylic acid derivatives in asymmetric c

Sources

Method

Application Note: 3-(Phenylthio)benzoic Acid in Advanced Materials Science

Abstract 3-(Phenylthio)benzoic acid (3-PTBA) is a meta-substituted aromatic carboxylic acid featuring a flexible thioether linkage. Unlike its linear para-isomer (used in rigid MOFs) or chelating ortho-isomer (used in ca...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-(Phenylthio)benzoic acid (3-PTBA) is a meta-substituted aromatic carboxylic acid featuring a flexible thioether linkage. Unlike its linear para-isomer (used in rigid MOFs) or chelating ortho-isomer (used in catalysis), the meta-geometry of 3-PTBA induces unique angular topologies in coordination polymers, often favoring the formation of helical chains or discrete molecular cages. This guide details the application of 3-PTBA as a functional ligand for Luminescent Lanthanide Coordination Polymers (Ln-CPs) and as a building block for High-Refractive Index Sulfur-Containing Polymers . We provide validated protocols for ligand synthesis, metal complexation, and solid-state characterization.

Chemical Profile & Material Significance

PropertySpecification
IUPAC Name 3-(Phenylthio)benzoic acid
CAS Number 13212-05-0
Molecular Formula C₁₃H₁₀O₂S
Molecular Weight 230.28 g/mol
Key Functional Groups Carboxylic Acid (Hard Donor), Thioether (Soft Donor)
Geometry Meta-substitution (120° bond angle approx.)
Solubility Soluble in DMSO, DMF, Ethanol, Acetone; Insoluble in Water

Core Value Proposition in Materials Science:

  • Geometric Control: The meta-position of the carboxylate relative to the phenylthio group prevents the formation of linear, interpenetrated networks common with 4-substituted benzoates, instead promoting low-dimensional (1D/2D) architectures with potential for exfoliation or magnetic isolation.

  • Dual-Coordination Potential: The hard oxygen donors bind preferentially to oxophilic metals (Ln³⁺, Zr⁴⁺), while the soft sulfur atom remains available for secondary interactions with soft metals (Ag⁺, Au⁺) or for enhancing spin-orbit coupling in phosphorescent materials.

  • Antenna Effect: The benzoic acid moiety acts as an efficient sensitizer for Lanthanide ions (Tb³⁺, Eu³⁺), absorbing UV light and transferring energy to the metal center via the triplet state, resulting in intense luminescence.

Application I: Luminescent Lanthanide Coordination Polymers

The primary application of 3-PTBA is the sensitization of Europium (Red) and Terbium (Green) ions. The flexible thioether bridge modulates the phonon energy of the lattice, potentially reducing non-radiative decay pathways compared to rigid ligands.

Mechanism of Action
  • Absorption: The phenyl ring absorbs UV radiation (~280–320 nm).

  • Intersystem Crossing (ISC): Energy transfers from the Singlet excited state (S₁) to the Triplet state (T₁). The heavy sulfur atom enhances ISC rates via the heavy-atom effect.

  • Energy Transfer: Energy flows from the T₁ state of 3-PTBA to the resonance level of the Ln³⁺ ion (

    
     for Eu³⁺, 
    
    
    
    for Tb³⁺).
  • Emission: The Ln³⁺ ion relaxes, emitting characteristic sharp bands.

Experimental Protocol: Solvothermal Synthesis of [Tb(3-PTBA)₃(H₂O)₂]ₙ

Reagents:

  • Terbium(III) Nitrate Hexahydrate (99.9%)

  • 3-(Phenylthio)benzoic acid (Synthesized/Purchased)

  • Sodium Hydroxide (1M solution)

  • Ethanol (Absolute) / Deionized Water

Step-by-Step Procedure:

  • Ligand Deprotonation: Dissolve 0.69 g (3.0 mmol) of 3-PTBA in 20 mL of Ethanol/Water (1:1 v/v). Add 3.0 mL of 1M NaOH dropwise under stirring. Ensure pH reaches ~7.0–7.5.

  • Metal Addition: Dissolve 0.45 g (1.0 mmol) of Tb(NO₃)₃·6H₂O in 5 mL of water.

  • Mixing: Slowly add the metal salt solution to the ligand solution. A white precipitate may form initially.

  • Solvothermal Treatment: Transfer the suspension to a 50 mL Teflon-lined stainless steel autoclave. Seal and heat at 120°C for 48 hours .

  • Cooling & Isolation: Cool to room temperature at a rate of 5°C/h (slow cooling promotes single-crystal growth).

  • Washing: Filter the colorless block crystals. Wash 3x with ethanol and 3x with water.

  • Drying: Air dry at room temperature. Do not heat above 60°C to prevent loss of coordinated water.

Characterization Checklist:

  • PXRD: Confirm crystallinity (sharp peaks at low 2θ).

  • FT-IR: Look for the disappearance of the -COOH stretch (1680 cm⁻¹) and appearance of asymmetric/symmetric -COO⁻ stretches (1540/1400 cm⁻¹).

  • PL Spectroscopy: Excite at 300 nm. Monitor emission at 545 nm (Tb³⁺).[1]

Application II: High Refractive Index Polymer Additives

Sulfur-containing aromatics are critical for increasing the refractive index (


) of optical polymers used in lenses and encapsulants. 3-PTBA can be copolymerized or used as a dopant.

Protocol: Synthesis of Poly(thioester) Network

  • Monomer Prep: Convert 3-PTBA to its acid chloride using Thionyl Chloride (

    
    ).
    
  • Polymerization: React 3-(phenylthio)benzoyl chloride with a dithiol (e.g., 1,2-ethanedithiol) in the presence of a base (Pyridine) in DCM.

  • Result: A high-

    
     polymer (
    
    
    
    ) due to high molar refraction of the S-phenyl moieties.

Validated Synthesis Protocol for 3-(Phenylthio)benzoic Acid

If the specific isomer is unavailable commercially, it must be synthesized via Ullmann-type coupling.

Reaction Scheme: 3-Iodobenzoic acid + Thiophenol → 3-(Phenylthio)benzoic acid

Reagents:

  • 3-Iodobenzoic acid (1.0 eq)

  • Thiophenol (1.1 eq)

  • Copper(I) Iodide (CuI) (0.05 eq) - Catalyst

  • Potassium Carbonate (K₂CO₃) (2.0 eq) - Base

  • DMF (Dimethylformamide) - Solvent

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen/Argon.

  • Charging: Add 3-Iodobenzoic acid (2.48 g, 10 mmol), K₂CO₃ (2.76 g, 20 mmol), and CuI (95 mg, 0.5 mmol).

  • Solvent Addition: Add 20 mL anhydrous DMF.

  • Thiol Addition: Add Thiophenol (1.13 mL, 11 mmol) via syringe.

  • Reaction: Heat the mixture to 110°C for 12–16 hours. Monitor by TLC (fading of iodide starting material).

  • Workup:

    • Cool to room temperature.[2]

    • Pour into 100 mL water.

    • Acidify with 1M HCl to pH 2. The product will precipitate as a solid.

    • Extract with Ethyl Acetate (3 x 50 mL) if oil forms, otherwise filter the solid.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:Ethyl Acetate 4:1).

  • Yield: Expected >85%. White to off-white solid.

Visualization of Workflows

Figure 1: Synthesis & Application Workflow

G Start Start: 3-Iodobenzoic Acid Reagent + Thiophenol (CuI Cat., K2CO3) Start->Reagent Intermediate 3-(Phenylthio)benzoic Acid (Ligand) Reagent->Intermediate Ullmann Coupling 110°C, DMF Branch1 Route A: Lanthanide Complex Intermediate->Branch1 Branch2 Route B: Optical Polymer Intermediate->Branch2 Process1 + Tb(NO3)3 / Eu(NO3)3 Solvothermal 120°C Branch1->Process1 Product1 Luminescent CP [Tb(3-PTBA)3] Process1->Product1 Coordination Process2 1. SOCl2 -> Acid Chloride 2. + Dithiol Branch2->Process2 Product2 High Refractive Index Poly(thioester) Process2->Product2 Polymerization

Caption: Workflow for synthesizing 3-PTBA and its divergence into luminescent materials (Route A) and optical polymers (Route B).

Figure 2: Coordination Logic (Meta- vs Para-)

G cluster_0 4-(Phenylthio)benzoic acid (Para) cluster_1 3-(Phenylthio)benzoic acid (Meta) NodeA Linear Geometry (180°) NodeB Result: Rigid, 3D Frameworks (Interpenetration Risk) NodeA->NodeB NodeC Angular Geometry (120°) NodeD Result: Helical Chains, Discrete Cages, or 2D Sheets NodeC->NodeD

Caption: Structural impact of isomer selection. The 3-isomer (meta) promotes curvature and discrete topologies favored in specific optical applications.

Summary Data Table

Parameter3-(Phenylthio)benzoic Acid LigandTb-Complex [Tb(3-PTBA)₃]
Crystal System Monoclinic (Typical)Triclinic/Monoclinic
Coordination Mode Monodentate/ChelatingBridging Bidentate (μ₂)
Thermal Stability Stable up to ~200°CStable up to ~350°C (TGA)
Excitation (λex) 280–310 nm (Ligand π-π*)300 nm (Antenna transfer)
Emission (λem) 400 nm (Weak Fluorescence)545 nm (Strong Green, ⁵D₄→⁷F₅)
Lifetime (τ) < 10 ns0.5 – 1.2 ms

References

  • Ullmann Coupling for Diaryl Sulfides

    • Title: "Copper-c
    • Source:Organic Letters, 2004.
    • URL:[Link]

  • Lanthanide Benzoate Coordination Chemistry

    • Title: "Lanthanide-based coordination polymers assembled from derivatives of benzoic acid: syntheses and photophysical properties."
    • Source:Inorganic Chemistry, 2011.
    • URL:[Link]

  • High Refractive Index Sulfur Polymers

    • Title: "High refractive index polymers containing sulfur
    • Source:Journal of M
    • URL:[Link]

  • Crystal Engineering of Meta-Isomers

    • Title: "Isomerism in coordination polymers: The case of meta- vs para-substitution."
    • Source:CrystEngComm, 2013.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(Phenylthio)benzoic Acid

Welcome to the Technical Support Center for the synthesis of 3-(Phenylthio)benzoic acid. This guide is engineered for researchers, synthetic chemists, and drug development professionals who require robust, scalable, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(Phenylthio)benzoic acid. This guide is engineered for researchers, synthetic chemists, and drug development professionals who require robust, scalable, and high-yielding methodologies for carbon-sulfur (C–S) bond formation.

Unlike standard protocols that merely list steps, this guide is built on causality and self-validation . By understanding the mechanistic underpinnings of the Cu(I)-catalyzed Ullmann-type cross-coupling, you can proactively troubleshoot stalled reactions, suppress side products, and optimize your yields.

Mechanistic Causality & Reaction Design

The synthesis of 3-(Phenylthio)benzoic acid is typically achieved via a cross-coupling reaction between 3-iodobenzoic acid and thiophenol. While palladium catalysts can be used, copper catalysis (specifically CuI) is the industry standard due to its cost-effectiveness, high chemoselectivity, and ability to operate under ligand-free conditions in polar solvents[1].

The reaction relies on the generation of a highly active Cu(I)-thiolate intermediate. The base (typically K₂CO₃) deprotonates the thiophenol, allowing it to coordinate with the copper center. This electron-rich complex then undergoes oxidative addition with the aryl iodide, followed by reductive elimination to yield the diaryl sulfide product[2].

CSCoupling CuCat Cu(I) Catalyst (e.g., CuI) Thiolate Cu(I)-Thiolate Complex [Cu(SPh)] CuCat->Thiolate Ligand Exchange OxAdd Cu(III) Intermediate [Cu(SPh)(Ar)(I)] Thiolate->OxAdd Oxidative Addition OxAdd->CuCat Catalyst Regeneration Product Diaryl Sulfide Product 3-(Phenylthio)benzoic acid OxAdd->Product Reductive Elimination Base Base (K2CO3) + PhSH Base->Thiolate ArI 3-Iodobenzoic Acid (Ar-I) ArI->OxAdd

Figure 1: Cu(I)-catalyzed C-S coupling mechanism for 3-(Phenylthio)benzoic acid.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At critical junctures, observable physical changes will confirm that the reaction is proceeding along the correct mechanistic pathway.

Reaction Scale: 10.0 mmol Target Product: 3-(Phenylthio)benzoic acid

Step-by-Step Methodology:
  • Preparation & Degassing (Critical): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodobenzoic acid (2.48 g, 10.0 mmol), Copper(I) iodide (0.095 g, 0.5 mmol, 5 mol%), and anhydrous K₂CO₃ (2.76 g, 20.0 mmol).

    • Causality: K₂CO₃ is chosen over stronger bases (like KOtBu) to minimize the risk of protodecarboxylation of the benzoic acid substrate[3].

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of Argon, add anhydrous, rigorously degassed DMF (20 mL) followed by thiophenol (1.13 mL, 11.0 mmol).

    • Self-Validation Checkpoint 1: Within 10-15 minutes of stirring at room temperature, the mixture should transition to a vibrant yellow/orange suspension . This color change visually confirms the successful formation of the active Cu(I)-thiolate complex[2]. A green or blue tint indicates oxygen contamination and the formation of inactive Cu(II) species.

  • Reaction Execution: Seal the flask and heat the mixture in a pre-heated oil bath at 110 °C for 18–24 hours with vigorous stirring.

  • In-Process Monitoring: After 18 hours, sample 50 µL of the reaction mixture, quench with 1M HCl, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 7:3 with 1% AcOH) or HPLC.

    • Self-Validation Checkpoint 2: The complete disappearance of the 3-iodobenzoic acid peak confirms reaction completion.

  • Workup & Extraction: Cool the mixture to room temperature. Dilute with distilled water (50 mL) and slowly acidify to pH 2 using 2M HCl.

    • Causality: Acidification is mandatory. It protonates the carboxylate salt, forcing the highly organic 3-(phenylthio)benzoic acid to partition into the organic phase during extraction.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via recrystallization from ethanol/water to afford the pure product.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and overall yield, based on established literature optimizations for ligand-free C-S couplings[1],[2].

EntryCopper SourceBaseSolventLigandTemp (°C)Yield (%)Mechanistic Observation
1CuI (5 mol%)K₂CO₃DMFNone11085 Optimal ligand-free condition; thiolate acts as the ligand.
2CuI (5 mol%)K₂CO₃DMFNone8045Insufficient thermal energy for oxidative addition.
3CuI (5 mol%)Cs₂CO₃DMSONone11078Stronger base/solvent pair induces slight decarboxylation.
4CuBr (5 mol%)K₂CO₃TolueneTMEDA11082Non-polar solvent requires an exogenous diamine ligand.
5CuI (5 mol%)Et₃NDMFNone11020Organic base is too weak for efficient thiophenol deprotonation.

Troubleshooting Guides & FAQs

When yields drop, the issue usually stems from catalyst deactivation, oxidative side-reactions, or substrate degradation. Use the workflow below to diagnose your specific issue.

Troubleshooting Start Issue: Low Yield of 3-(Phenylthio)benzoic acid Check1 Is diphenyl disulfide (PhSSPh) present? Start->Check1 Yes1 Oxygen contamination. Degas solvent thoroughly. Check1->Yes1 Yes No1 Check conversion of 3-iodobenzoic acid Check1->No1 No Check2 Is starting material unreacted? No1->Check2 Yes2 Increase temp to 110°C or add diamine ligand. Check2->Yes2 Yes No2 Check for decarboxylation (diphenyl sulfide byproduct) Check2->No2 No Yes3 Lower temperature, switch to K2CO3. No2->Yes3 Decarboxylation detected

Figure 2: Troubleshooting workflow for resolving low yields in C-S cross-coupling.

Frequently Asked Questions

Q1: Why is my reaction yielding a large amount of diphenyl disulfide instead of the target product? A: Diphenyl disulfide (PhSSPh) is the oxidative homocoupling product of thiophenol. This occurs when trace oxygen is present in the reaction vessel. Oxygen oxidizes the active Cu(I)-thiolate intermediate to a Cu(II) species, which subsequently undergoes reductive elimination to form the disulfide, killing the catalytic cycle[3]. Fix: Rigorously degas your DMF using the freeze-pump-thaw method and ensure your Schlenk line and septa are entirely leak-free.

Q2: I observe significant decarboxylation of the 3-iodobenzoic acid (yielding diphenyl sulfide as a byproduct). How can I suppress this? A: Decarboxylation of benzoic acids is a known, thermodynamically driven side reaction in copper catalysis, particularly at high temperatures (>120 °C) or when using highly polar solvents (like DMSO) combined with strong bases[3]. Fix: Strictly control the oil bath temperature at 100–110 °C. If the issue persists, ensure you are using K₂CO₃ rather than stronger bases like Cs₂CO₃ or KOtBu, which exacerbate protodecarboxylation.

Q3: The reaction stalls at 50% conversion. What is the cause? A: A stalled reaction typically indicates catalyst deactivation. In a ligand-free C-S coupling, the thiolate itself acts as the stabilizing ligand for the copper center[1]. However, if the concentration of thiolate drops (e.g., due to disulfide formation) or if halide ions (I⁻) competitively coordinate and saturate the copper center, the catalytic cycle halts. Fix: Adding a bidentate diamine ligand (e.g., N,N'-dimethylethylenediamine, DMEDA) at 10 mol% can stabilize the Cu(I) center against deactivation and drive the reaction to >95% conversion.

Q4: Can I use 3-bromobenzoic acid instead of 3-iodobenzoic acid to lower raw material costs? A: Yes, but aryl bromides are significantly less reactive toward oxidative addition in copper-catalyzed systems compared to aryl iodides. If substituting with 3-bromobenzoic acid, the ligand-free system described above will likely fail or require excessive heating. Fix: You must introduce an exogenous bidentate ligand (such as 1,10-phenanthroline or DMEDA) and potentially increase the catalyst loading to 10 mol% to achieve comparable yields[1].

References

  • Sperotto, E., van Klink, G. P. M., van Koten, G., & de Vries, J. G. "Ligand-Free Copper-Catalyzed C−S Coupling of Aryl Iodides and Thiols." The Journal of Organic Chemistry, 2008, 73(19), 7825–7828.[Link][1]

  • Bakare, S. P., & Patil, M. "Thiolate-assisted copper(I) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism." New Journal of Chemistry, 2022, 46, 6283-6295.[Link][2]

  • Hoover, J. M., et al. "Intermediacy of Copper(I) under Oxidative Conditions in the Aerobic Copper-Catalyzed Decarboxylative Thiolation of Benzoic Acids." ChemRxiv, 2021.[Link][3]

Sources

Optimization

Technical Guide: Troubleshooting Impurities in 3-(Phenylthio)benzoic Acid Synthesis

This is a technical support guide designed for researchers and process chemists optimizing the synthesis of 3-(Phenylthio)benzoic acid (CAS: 14348-40-4). Executive Summary The synthesis of 3-(Phenylthio)benzoic acid is a...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists optimizing the synthesis of 3-(Phenylthio)benzoic acid (CAS: 14348-40-4).

Executive Summary

The synthesis of 3-(Phenylthio)benzoic acid is a critical C-S bond-forming transformation, typically achieved via Copper-Catalyzed Cross-Coupling (Ullmann-type) or Diazotization (Sandmeyer-type) strategies. While the target molecule is structurally simple, the reaction environment is prone to specific competitive pathways that degrade yield and purity.

This guide isolates the four most common side products , explains their mechanistic origin, and provides self-validating protocols to eliminate them.[1]

Critical Side Product Analysis

Side Product A: Diphenyl Disulfide (Ph-S-S-Ph)

Prevalence: High (Common in Cu-catalyzed routes) Origin: Oxidative homocoupling of Thiophenol.

  • The Mechanism: Thiophenols are highly susceptible to oxidation. In the presence of Cu(I)/Cu(II) catalysts and trace oxygen, thiophenol undergoes oxidative dimerization rather than the desired cross-coupling with the aryl halide.

  • Identification:

    • TLC: High R_f (non-polar) compared to the acid product.

    • Appearance: Often manifests as an oily residue or low-melting solid (mp ~60°C) contaminating the crude.

    • Smell: Distinctive, unpleasant sulfur odor persisting after workup.[1]

Side Product B: Benzoic Acid (Dehalogenation)

Prevalence: Moderate Origin: Proto-dehalogenation of 3-Iodobenzoic acid.

  • The Mechanism: If the catalytic cycle stalls (e.g., difficult oxidative addition) or if a hydride source is present (e.g., from solvent degradation or impure bases), the iodine atom on the starting material is replaced by hydrogen.[1]

  • Identification:

    • LC-MS: Mass peak [M-H]- = 121.

    • Separation Challenge: Co-crystallizes with the product due to similar acidic properties.

Side Product C: 3-Hydroxybenzoic Acid

Prevalence: High (Specific to Diazotization routes) Origin: Hydrolysis of the Diazonium intermediate.

  • The Mechanism: In the Sandmeyer route, the diazonium salt (

    
    ) is generated in aqueous acid. If the reaction with the thiolate nucleophile is too slow or the temperature is too high, water acts as a nucleophile, forming the phenol.
    
  • Identification:

    • HPLC: Elutes earlier than the thio-product (more polar).

Side Product D: Sulfoxides/Sulfones (Over-oxidation)

Prevalence: Low (Workup-dependent) Origin: Post-reaction oxidation.[1]

  • The Mechanism: The thioether linkage (

    
    ) is prone to oxidation to sulfoxide (
    
    
    
    ) or sulfone (
    
    
    ) if the workup involves strong oxidants (e.g., peroxide quenching) or prolonged exposure to air in solution.[1]

Comparative Impurity Data

ImpurityStructureRelative Polarity (TLC)Primary CauseMitigation Strategy
Diphenyl Disulfide Ph-S-S-PhNon-polar (High Rf)Air leak; Excess ThiolInert atmosphere (

/Ar); Stoichiometric control.
Benzoic Acid Ph-COOHPolar (Similar to Product)Catalyst poisoning; MoistureAnhydrous solvents; Fresh catalyst.
3,3'-Biphenyldicarboxylic acid HOOC-Ph-Ph-COOHPolarHomocoupling of Aryl HalideLower temp; Change Ligand.
Methyl 3-(phenylthio)benzoate Ar-S-Ph-COOMeMid-polarityMethanol in acidic workupAvoid MeOH/H+ contact; Use alkaline hydrolysis if formed.

Visualizing the Competitive Pathways

The following diagram maps the reaction logic for the Copper-Catalyzed route, highlighting where specific side products diverge from the main cycle.

ReactionPathways Start 3-Iodobenzoic Acid + Thiophenol Cu_Cycle Cu(I) Catalytic Cycle Start->Cu_Cycle Ligand/Base/Heat Disulfide Impurity A: Diphenyl Disulfide Start->Disulfide O2 Leak (Oxidation) Target Target: 3-(Phenylthio)benzoic Acid Cu_Cycle->Target Reductive Elimination Dehalo Impurity B: Benzoic Acid Cu_Cycle->Dehalo H-Source/Reduction Biaryl Impurity C: Biaryl Homocoupling Cu_Cycle->Biaryl Competitive C-C Coupling Sulfoxide Impurity D: Sulfoxide (Over-oxidation) Target->Sulfoxide Air/Peroxides (Workup)

Figure 1: Mechanistic divergence in the synthesis of 3-(Phenylthio)benzoic acid. Red dashed lines indicate failure modes.

Optimized Protocol: Copper-Catalyzed Synthesis

Designed to minimize Disulfide and Homocoupling.

Reagents:

  • 3-Iodobenzoic acid (1.0 equiv)[1]

  • Thiophenol (1.1 equiv)[1]

  • CuI (10 mol%)[1]

  • Ligand: 1,10-Phenanthroline or DMEDA (20 mol%)[1]

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: DMF or DMSO (Anhydrous)[1]

Step-by-Step Methodology:

  • Degassing (Crucial):

    • Combine solvent and base in the reactor.[2]

    • Sparge with Argon/Nitrogen for 20 minutes before adding the thiol.

    • Why? Removes dissolved

      
       to prevent Diphenyl Disulfide  formation immediately upon thiol addition.
      
  • Catalyst Addition:

    • Add CuI, Ligand, and 3-Iodobenzoic acid under positive inert gas pressure.[1]

    • Add Thiophenol last via syringe.

  • Reaction:

    • Heat to 90-100°C. Monitor by HPLC/TLC.

    • Endpoint: Look for disappearance of 3-Iodobenzoic acid.

    • Note: If the reaction stalls, do not simply add more thiol; this increases disulfide load. Add small portions of fresh catalyst/ligand instead.

  • Workup (Purification Firewall):

    • Dilute with water and adjust pH to >10 with NaOH.

    • Wash 1: Extract the alkaline aqueous layer with Ethyl Acetate.

      • Result: The Diphenyl Disulfide (neutral organic) moves into the Ethyl Acetate layer. The product (as a carboxylate salt) stays in the water. Discard the organic layer.

    • Precipitation: Acidify the aqueous layer to pH 2 with HCl.[3] The product precipitates.[2][4][5][6][7]

    • Wash 2: Filter the solid and wash with water.[2][5]

    • Recrystallization: If Benzoic Acid is present (check LCMS), recrystallize from Ethanol/Water.[1]

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or purity issues.

Troubleshooting Issue Problem Detected Check1 Is the impurity Non-Polar (High Rf)? Issue->Check1 Disulfide Suspect: Diphenyl Disulfide Check1->Disulfide Yes Check2 Is the impurity Polar/Acidic? Check1->Check2 No Yes1 Yes Action1 Action: Improve Degassing. Perform Alkaline Wash. Disulfide->Action1 No1 No Check3 Mass = 122 (Benzoic Acid)? Check2->Check3 Yes Yes2 Yes Action2 Action: Dry Solvent. Lower Temp. Check3->Action2 Yes Check4 Mass = 138 (OH-Benzoic)? Check3->Check4 No Action3 Action: Switch from Diazonium to Cu-Catalysis. Check4->Action3 Yes

Figure 2: Diagnostic logic for impurity identification.

References

  • Ullmann-Type C-S Coupling Mechanisms

    • Sperotto, E., et al. "Ligand-Free Copper-Catalyzed Arylation of Thiols."[1] Journal of Organic Chemistry, 2008.

  • Disulfide Side Reactions

    • Xu, H., et al. "Iron-Catalyzed Homocoupling of Thiols to Disulfides."[1] Synlett, 2006.[1]

  • Synthesis of 3-(Phenylthio)benzoic acid (Methodology)

    • Bates, C. G., et al.[1] "A General Method for the Formation of Aryl-Sulfur Bonds Using Copper(I) Catalysts." Organic Letters, 2002.[1]

  • Diazonium Salt Hydrolysis Rates

    • Zollinger, H. "Diazo Chemistry I: Aromatic and Heteroaromatic Compounds."[1] VCH Publishers, 1994.[1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Separation of Phenylthiobenzoic Acid Isomers

Welcome to the technical support center for the resolution of phenylthiobenzoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of phenylthiobenzoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As your Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you overcome challenges in your separation experiments.

Introduction

The separation of positional isomers, such as the ortho-, meta-, and para-isomers of phenylthiobenzoic acid, is a common challenge in organic synthesis and purification.[1] These isomers often exhibit very similar physical and chemical properties, making their separation by standard techniques non-trivial.[2][3] This guide will provide a structured approach to troubleshooting common issues encountered during High-Performance Liquid Chromatography (HPLC) and fractional crystallization, the two primary methods for this separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating phenylthiobenzoic acid isomers?

The two most effective methods for separating positional isomers like those of phenylthiobenzoic acid are High-Performance Liquid Chromatography (HPLC) and fractional crystallization. HPLC offers high-resolution separation based on differential partitioning between a stationary and a mobile phase. Fractional crystallization leverages differences in the isomers' solubility in a specific solvent system to achieve separation.[4] The choice between these methods often depends on the scale of the separation, the required purity, and the available equipment.

Q2: What are the key structural differences between the ortho-, meta-, and para-isomers that influence their separation?

The primary differences lie in the spatial arrangement of the phenylthio and carboxylic acid groups on the benzene ring.[1] These structural variations lead to subtle differences in:

  • Polarity and Dipole Moment: The relative positions of the electron-withdrawing carboxylic acid group and the electron-donating (by resonance) sulfur atom influence the overall molecular polarity. This directly impacts their interaction with HPLC stationary phases and their solubility in various solvents.

  • Steric Hindrance: The ortho-isomer experiences steric hindrance between the adjacent phenylthio and carboxylic acid groups. This can affect its ability to form intermolecular hydrogen bonds and to interact with the stationary phase in HPLC.[2]

  • pKa: The position of the phenylthio group can influence the acidity (pKa) of the carboxylic acid. This is a critical factor in developing HPLC methods, as the ionization state of the analyte affects its retention.[5][6] The predicted pKa for 2-(phenylthio)benzoic acid is approximately 3.41.[7]

Q3: How can I confirm the identity of the separated isomers?

After separation, it is crucial to confirm the identity of each isomer. Spectroscopic methods are invaluable for this:

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to distinguish between the isomers based on the chemical shifts and coupling patterns of the aromatic protons and carbons.[8]

  • Mass Spectrometry (MS): While the isomers have the same molecular weight, tandem MS (MS/MS) techniques can sometimes reveal fragmentation patterns that are unique to each isomer.[9]

  • FT-IR and Raman Spectroscopy: The vibrational modes of the carboxylic acid and the C-S bond may show subtle differences between the isomers.[10]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analytical and preparative separation of phenylthiobenzoic acid isomers. However, achieving baseline resolution can be challenging. This section addresses common problems in a question-and-answer format.

Q1: Why am I seeing poor peak resolution or co-elution of my isomers?

Poor resolution is a common issue when separating structurally similar compounds.[11] The key is to manipulate the three factors that govern resolution: retention factor (k), selectivity (α), and column efficiency (N).[12][13]

Immediate Steps:

  • Adjust Mobile Phase Strength: In reversed-phase HPLC, increase the proportion of the aqueous component (e.g., water) in your mobile phase.[5] This will increase the retention time of all isomers, potentially providing more time for them to separate.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different polarities and can alter the selectivity of the separation.[14]

Advanced Strategies:

  • Optimize Mobile Phase pH: Since phenylthiobenzoic acid isomers are acidic, their retention is highly dependent on the mobile phase pH.[5] To ensure the compounds are in their non-ionized form, which promotes retention on a reversed-phase column, the mobile phase pH should be at least 2 units below the pKa of the isomers (pKa is approximately 3.41 for the ortho-isomer).[7][15] An acidic mobile phase (e.g., containing 0.1% trifluoroacetic acid or formic acid) is recommended.[15]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the most powerful way to alter selectivity.[12]

    • C18 Columns: These are a good starting point, but may not provide sufficient selectivity based solely on hydrophobicity.[16]

    • Phenyl-Hexyl or Phenyl-Phases: These columns are highly recommended for separating aromatic isomers. They offer alternative selectivity through π-π interactions between the phenyl groups on the stationary phase and the aromatic rings of your analytes.[14][17]

The following table summarizes starting points for HPLC method development:

ParameterRecommendationRationale
Stationary Phase Phenyl-Hexyl or C18 (high purity, end-capped)Phenyl phases offer π-π interactions beneficial for aromatic isomer separation. High-purity, end-capped C18 minimizes peak tailing.[14][17]
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% Formic or Acetic AcidAcid suppresses ionization of the carboxylic acid group, increasing retention and improving peak shape.[15]
pH 2.5 - 3.0Ensures the analytes are in their neutral form, maximizing interaction with the reversed-phase column.[18]
Column Temperature 30-40 °CElevated temperatures can improve efficiency and reduce viscosity, but may also alter selectivity.[5]
Detection UV at ~254 nmAromatic nature of the compounds allows for strong UV absorbance.

Q2: My peaks are tailing. What is causing this and how can I fix it?

Peak tailing is a common problem, especially with acidic compounds like phenylthiobenzoic acid. It is often caused by secondary interactions between the analyte and the stationary phase.[19][20]

Primary Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can be acidic and interact strongly with polar functional groups on your analyte, leading to tailing.[19]

    • Solution 1: Lower the Mobile Phase pH: Operating at a pH of 2.5-3.0 will suppress the ionization of the silanol groups, minimizing these secondary interactions.[18][20]

    • Solution 2: Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica and are "end-capped" to reduce the number of accessible silanol groups.[19]

  • Column Overload: Injecting too much sample can lead to peak tailing and fronting.

    • Solution: Reduce the concentration of your sample or the injection volume.[15]

  • Column Void or Contamination: A void at the head of the column or a blocked frit can cause physical distortion of the peak.[21]

    • Solution: If a void is suspected, it may be possible to temporarily fix it by reversing the column and flushing it. However, the column will likely need to be replaced. Using a guard column can help protect the analytical column from contamination.[20]

Experimental Protocol: HPLC Method Development for Phenylthiobenzoic Acid Isomers

  • Initial Column and Mobile Phase Selection:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution Screening:

    • Start with a broad gradient to determine the approximate elution conditions (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Detection: 254 nm.

  • Optimization:

    • Based on the screening run, develop a shallower gradient or an isocratic method around the elution percentage of the isomers.

    • If resolution is still poor, switch the organic modifier to methanol (Mobile Phase B: 0.1% Formic Acid in Methanol) and repeat the screening and optimization.

    • If peak tailing is observed, ensure the pH of the mobile phase is below 3.0.

Troubleshooting Guide: Fractional Crystallization

Fractional crystallization is a powerful technique for purifying compounds on a larger scale, relying on differences in solubility.[5]

Q1: How do I choose the right solvent for fractional crystallization of phenylthiobenzoic acid isomers?

The ideal solvent is one in which the isomers have significantly different solubilities at a given temperature, and where the solubility of the target isomer is moderate at a higher temperature and low at a lower temperature.

Solvent Selection Strategy:

  • "Like Dissolves Like": Phenylthiobenzoic acid is a moderately polar molecule. Solvents of intermediate polarity, such as ethanol, isopropanol, or mixtures of a polar solvent (e.g., ethanol) and a non-polar solvent (e.g., hexane or toluene), are good starting points.[22][23]

  • Solubility Testing:

    • Prepare saturated solutions of each pure isomer (if available) or the isomeric mixture in a range of candidate solvents at a higher temperature (e.g., near the solvent's boiling point).

    • Allow the solutions to cool slowly to room temperature and then to a lower temperature (e.g., 0-4 °C).

    • Observe the amount of precipitate for each. The solvent that shows the largest difference in the amount of precipitate between the isomers is a good candidate.

Q2: My crystallization yield is low, or the purity of the crystals is poor.

These are common challenges in fractional crystallization.

For Low Yield:

  • Insufficient Supersaturation: The solution may not be concentrated enough. Try evaporating some of the solvent before cooling.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small crystals and can trap impurities. Allow the solution to cool slowly to promote the growth of larger, purer crystals.

  • Solvent Choice: The target isomer may be too soluble in the chosen solvent, even at low temperatures. Consider using a solvent mixture where one component is an "anti-solvent" in which the compound is poorly soluble.[24]

For Poor Purity:

  • Co-crystallization: The undesired isomer may be crystallizing along with the target isomer. This can happen if their solubilities are too similar in the chosen solvent.

    • Solution: Experiment with different solvents or solvent mixtures to maximize the solubility difference. Multiple recrystallization steps may be necessary to achieve high purity.

  • Inefficient Filtration: Mother liquor containing the dissolved impurities may not be completely removed from the crystals.

    • Solution: Ensure efficient filtration and wash the crystals with a small amount of cold, fresh solvent.

Experimental Protocol: Fractional Crystallization of a Phenylthiobenzoic Acid Isomer Mixture

  • Solvent Screening: Based on solubility principles, screen solvents like ethanol, isopropanol, and ethanol/water mixtures.

  • Dissolution: Dissolve the isomeric mixture in a minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod to induce crystallization. Further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small portion of the cold solvent.

  • Drying: Dry the crystals under vacuum.

  • Analysis: Analyze the purity of the crystals and the mother liquor by HPLC to determine the efficiency of the separation.

Diagrams

HPLC_Troubleshooting start Poor Peak Resolution adjust_mp_strength Adjust Mobile Phase Strength (e.g., increase aqueous %) start->adjust_mp_strength First Step change_organic Change Organic Modifier (ACN vs. MeOH) adjust_mp_strength->change_organic If still poor end Resolution Achieved adjust_mp_strength->end If successful optimize_ph Optimize Mobile Phase pH (pH < pKa) change_organic->optimize_ph If still poor change_organic->end If successful change_column Change Stationary Phase (e.g., to Phenyl-Hexyl) optimize_ph->change_column If still poor optimize_ph->end If successful change_column->end

// Low Yield Path increase_conc [label="Increase Concentration\n(Evaporate Solvent)"]; slow_cooling [label="Slower Cooling Rate"]; add_antisolvent [label="Add Anti-Solvent"];

low_yield -> increase_conc; low_yield -> slow_cooling; low_yield -> add_antisolvent;

// Poor Purity Path change_solvent [label="Change Solvent/Mixture"]; recrystallize [label="Perform Recrystallization"]; wash_crystals [label="Wash Crystals with\nCold Solvent"];

poor_purity -> change_solvent; poor_purity -> recrystallize; poor_purity -> wash_crystals;

// End nodes end_yield [label="Improved Yield", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_purity [label="Improved Purity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

increase_conc -> end_yield; slow_cooling -> end_yield; add_antisolvent -> end_yield;

change_solvent -> end_purity; recrystallize -> end_purity; wash_crystals -> end_purity; } dot Caption: Decision tree for troubleshooting fractional crystallization.

References

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?[Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. [Link]

  • LCGC. (2022). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • LCGC. (2020). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • MICROSOLV. (2026). Improving Separation of Peaks in RP HPLC. [Link]

  • PubMed. (n.d.). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]

  • PubChem. (n.d.). 2-(Phenylthio)benzoic acid. [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]

  • Nacalai Tesque. (n.d.). Selectivity of packing materials in reversed phase liquid chromatography. [Link]

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]

  • Bonna-Agela. (n.d.). HPLC Column Selection Guide. [Link]

  • LabRulez LCMS. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]

  • Phenomenex. (2012). HPLC Method Development. [Link]

  • MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Scilit. (n.d.). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and β-cyclodextrin bonded-phase columns. [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. [Link]

  • PubMed. (2014). Rapid differentiation of ortho-, meta-, and para-isomers of halogenated phenylmethylidene hydrazinecarbodithioates by metal complexation and electrospray ionization mass spectrometry. [Link]

  • Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?[Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • PubMed. (n.d.). Effects of solvent polarity on the acid dissociation constants of benzoic acids. [Link]

  • ResearchGate. (n.d.). Absorption spectra of the ortho, meta and para isomers of (trifluoromethyl)benzoic acid in aqueous media. [Link]

  • PubMed. (n.d.). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. [Link]

  • SpectraBase. (n.d.). 4-(Phenylthio)benzoic acid. [Link]

  • PubMed. (2008). Spherical crystallization of benzoic acid. [Link]

  • Reddit. (2017). Using NMR Spectrum to Identify Ortho, Meta and Para. [Link]

  • UNT Digital Library. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. [Link]

  • ResearchGate. (n.d.). Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf. [Link]

  • ResearchGate. (n.d.). Design of Optimal Process Flowsheet for Fractional Crystallization Separation Process. [Link]

  • Indian Academy of Sciences. (n.d.). Benzoic acid derivatives under pressure: a Raman spectroscopic overview. [Link]

  • Der Pharma Chemica. (n.d.). Effect of Solvent on Distribution Study of Benzoic Acid. [Link]

  • CEPAC. (2006). On the design of crystallization-based separation processes: Review and extension. [Link]

  • Journal of Chemical Technology and Metallurgy. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW)*. [Link]

  • Springer Nature Experiments. (1964). Separation of Enantiomers by Thin-Layer Chromatography. [Link]

  • Longdom Publishing. (2023). Molecular Analysis and Separation Using Thin-Layer Chromatography. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • DIAL@UCLouvain. (2021). Co-Crystallization-Induced Spontaneous Deracemization: An Optimization Study. [Link]

  • ntrs.nasa.gov. (n.d.). Preparation of benzoic acid of high purity. [Link]

Sources

Optimization

optimizing reaction conditions for the synthesis of 3-(Phenylthio)benzoic acid

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of C–S Cross-Coupling for Meta-Substituted Benzoic Acids Introduction Welcome to the Technical Support Center. You are...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of C–S Cross-Coupling for Meta-Substituted Benzoic Acids

Introduction

Welcome to the Technical Support Center. You are likely here because you are attempting to synthesize 3-(phenylthio)benzoic acid , a structural motif often found in NSAID derivatives and metabolic inhibitors.

Unlike simple aryl halides, your substrate (3-halobenzoic acid) presents two specific challenges:

  • Electronic Deactivation: The carboxylic acid group in the meta position is electron-withdrawing, reducing the electron density at the carbon-halogen bond. This makes the oxidative addition step of the catalytic cycle kinetically slower than with neutral or electron-rich substrates.

  • Competitive Coordination: The carboxylate moiety can coordinate to the metal center, potentially creating off-cycle resting states that inhibit turnover.

This guide moves beyond basic "recipe" following. We provide the mechanistic logic to optimize your reaction and a troubleshooting framework to rescue failed batches.

Module 1: Reaction Design & Optimization

For the synthesis of diaryl sulfides from aryl halides, Copper-Catalyzed Ullmann-Type Coupling is the industry standard due to cost-efficiency and excellent tolerance for sulfur nucleophiles (which often poison Palladium catalysts).

The Recommended System: CuI / 1,10-Phenanthroline[1][2]

We recommend the Venkataraman-Buchwald Modified Conditions . This system uses a bidentate ligand to stabilize the Cu(I) species and prevent catalyst aggregation.

ParameterRecommended ConditionTechnical Rationale
Catalyst CuI (10 mol%) Copper(I) Iodide is stable and reactive. The iodide ion can also assist in the stabilization of the active cluster.
Ligand 1,10-Phenanthroline (20 mol%) "Phen" is a bidentate nitrogen ligand. It increases the electron density on Copper, facilitating the difficult oxidative addition into the electron-poor 3-halobenzoic acid bond.
Solvent DMF or DMSO High polarity is required to solubilize the potassium carboxylate salt formed in situ. Toluene often leads to precipitation and stalled reactions for this specific substrate.
Base K₂CO₃ (2.5 - 3.0 equiv) CRITICAL: You have two acidic protons (COOH and SH). You must use enough base to deprotonate both and neutralize the hydrohalic acid byproduct.
Substrate 3-Iodobenzoic acid The C–I bond is weaker than C–Br or C–Cl, which is necessary to overcome the deactivating effect of the meta-carboxyl group.
Mechanistic Insight: The Catalytic Cycle

Understanding the cycle allows you to pinpoint where your reaction is failing.

CatalyticCycle cluster_offcycle Common Failure Mode Start Pre-Catalyst [CuI + Phen] Active Active Species [(Phen)Cu-SPh] Start->Active + PhSH, Base - HI OxAdd Intermediate A Oxidative Addition [Ar-Cu(III)-SPh] Active->OxAdd + Ar-I (Rate Limiting Step) Oxidation Disulfide Formation (PhS-SPh) Active->Oxidation O2 Leak CuOx Cu(II) Inactive Species (Blue/Green Color) Active->CuOx O2 Leak RedElim Product Release Reductive Elimination OxAdd->RedElim C-S Bond Formation RedElim->Active Regeneration

Figure 1: Simplified catalytic cycle for the Cu-catalyzed arylation of thiols. Note that the oxidative addition (Active -> Intermediate A) is the rate-limiting step for deactivated substrates like benzoic acid.

Module 2: Standard Operating Procedure (SOP)

Safety Warning: Thiophenol is highly toxic and has a potent, repulsive stench. All work must be performed in a fume hood. Glassware should be quenched with a dilute bleach solution to oxidize residual thiols before removal from the hood.

Protocol: Synthesis of 3-(Phenylthio)benzoic Acid
  • Preparation (Inert Atmosphere is Mandatory):

    • Flame-dry a 50 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.[1]

  • Reagent Loading:

    • Add CuI (190 mg, 1.0 mmol, 10 mol%).

    • Add 1,10-Phenanthroline (360 mg, 2.0 mmol, 20 mol%).

    • Add 3-Iodobenzoic acid (2.48 g, 10.0 mmol, 1.0 equiv).

    • Add K₂CO₃ (4.14 g, 30.0 mmol, 3.0 equiv). Note: Excess base ensures full deprotonation.

  • Solvent & Thiol Addition:

    • Cap the vessel and evacuate/backfill with Argon (3 cycles).[1]

    • Inject anhydrous DMF (20 mL) via syringe.

    • Inject Thiophenol (1.1 mL, 11.0 mmol, 1.1 equiv) via syringe.

  • Reaction:

    • Place the vessel in a pre-heated oil block at 110 °C .

    • Stir vigorously (800+ rpm) for 18–24 hours.

    • Visual Check: The mixture should be a dark homogeneous suspension. If it turns bright blue or green, oxygen has entered (see Troubleshooting).

  • Workup (The Acid-Base Switch):

    • Cool to room temperature.[1][2][3]

    • Dilute with water (50 mL). The mixture will be basic (pH > 10), so the product is soluble as the potassium salt.

    • Wash: Extract the aqueous layer with Ethyl Acetate (2 x 30 mL). Discard organic layer. (This removes non-acidic impurities like disulfides).

    • Acidify: Carefully acidify the aqueous layer with 1M HCl until pH < 2. The product, 3-(phenylthio)benzoic acid, will precipitate as a solid.

    • Extract: Extract the now-cloudy aqueous layer with Ethyl Acetate (3 x 40 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[2]

Module 3: Troubleshooting & FAQs

Visual Troubleshooting Guide
ObservationDiagnosisCorrective Action
Reaction turns Blue/Green Catalyst Oxidation (Cu¹⁺ → Cu²⁺)Oxygen leak. The reaction has stalled. You cannot "fix" this batch easily. Restart with stricter degassing (freeze-pump-thaw recommended).
Low Yield (<30%) Incomplete ConversionThe meta-carboxylate is deactivating the ring. Increase temperature to 130°C. Ensure you are using 3-Iodo, not 3-Bromo benzoic acid.
Product is an Oil/Goo Solvent ContaminationDMF is difficult to remove. Wash the final organic layer with 5% LiCl solution (5x) to pull DMF into the aqueous phase.
Strong Sulfur Smell in Product Unreacted ThiophenolPerform the basic wash (Step 5) thoroughly. Thiophenol remains in the organic wash while your product stays in the water.
Workup Logic Flowchart

Users often lose product during the extraction because they forget the product is an acid. Follow this logic:

WorkupLogic Rxn Crude Reaction Mixture (pH > 10) Wash Wash with EtOAc Rxn->Wash Split1 Phase Separation Wash->Split1 Org1 Organic Layer 1 Contains: Disulfides, Catalyst Ligands ACTION: DISCARD Split1->Org1 Aq1 Aqueous Layer 1 Contains: Product (as Salt), Base, DMF ACTION: KEEP Split1->Aq1 Acidify Add 1M HCl Target pH < 2 Aq1->Acidify Extract Extract with EtOAc Acidify->Extract Split2 Phase Separation Extract->Split2 Aq2 Aqueous Layer 2 Contains: Salts, DMF ACTION: DISCARD Split2->Aq2 Org2 Organic Layer 2 Contains: 3-(Phenylthio)benzoic acid ACTION: DRY & CONCENTRATE Split2->Org2

Figure 2: Extraction strategy for acidic products. Failure to perform the initial basic wash results in sulfur-smelling product. Failure to acidify results in 0% yield.

Frequently Asked Questions (FAQs)

Q: Can I use 3-Bromobenzoic acid instead of the Iodo-analogue? A: Yes, but the yield will drop significantly at 110 °C. The C–Br bond is stronger. If you must use the bromide, switch the solvent to DMSO and increase the temperature to 130–140 °C. You may also need to increase catalyst loading to 15 mol%.

Q: Why is K₂CO₃ preferred over Cs₂CO₃? A: While Cesium Carbonate is generally more effective for difficult couplings due to the "Cesium Effect" (higher solubility), it is significantly more expensive. For this specific reaction, K₂CO₃ in DMF is sufficient. If you are using Toluene (not recommended), you must use Cs₂CO₃.

Q: My product has a melting point lower than reported (Reported: ~158-160°C). Why? A: This is usually due to trapped DMF or disulfide contamination. Recrystallize the solid from a mixture of Ethanol and Water (1:1). Dissolve in hot ethanol, then add hot water until slightly cloudy, and let cool slowly.

Q: Can I use Palladium (Buchwald-Hartwig) instead? A: You can, but it is not cost-effective for thioethers. Thiols have a high affinity for Palladium and can poison the catalyst, requiring high loadings of expensive Pd sources (e.g., Pd₂(dba)₃ / Xantphos). Copper is the superior metal for C–S bond formation [1].

References
  • Venkataraman, D., et al. (2002). "Copper-Catalyzed Synthesis of Diaryl Ethers and Sulfides." Journal of Organic Chemistry.

  • Sawyer, J. S. (2000). "Recent Advances in Diaryl Ether Synthesis." Tetrahedron.

  • Maddali, K., et al. (2015). "Ligand-Free Copper-Catalyzed C-S Coupling." Synlett.

  • Sperotto, E., et al. (2010). "Ligand-free copper-catalyzed aryl-sulfur bond formation."[4][5] Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3-(Phenylthio)benzoic Acid

Introduction: The Engineering of a C–S Bond Welcome to the technical support hub for 3-(Phenylthio)benzoic acid (3-PTBA) . This molecule is a critical intermediate in the synthesis of various NSAIDs and diaryl sulfide sc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Engineering of a C–S Bond

Welcome to the technical support hub for 3-(Phenylthio)benzoic acid (3-PTBA) . This molecule is a critical intermediate in the synthesis of various NSAIDs and diaryl sulfide scaffolds.

Scaling this synthesis presents a classic process chemistry paradox: the chemistry itself (C–S coupling) is well-established, but the engineering controls required for odor management , catalyst removal , and purity specifications at scale are non-trivial.

While academic literature often suggests Palladium-catalyzed routes (Buchwald-Hartwig), for kilogram-scale production, we strongly advocate for a Copper-Catalyzed Ullmann-Type Coupling . It offers a superior cost profile and avoids the strict ppm limits associated with heavy noble metals in pharmaceutical intermediates.

Module 1: The Core Protocol (Scale-Up Ready)

Recommendation: Copper(I) Iodide catalyzed coupling of 3-iodobenzoic acid with thiophenol.

  • Why this route?

    • 3-Iodobenzoic acid is more reactive than the bromo-analog, allowing for milder temperatures (90°C vs 130°C), which reduces thiophenol degradation.

    • Ligand-Free Conditions: At scale, we utilize polar aprotic solvents (DMF or DMSO) which can act as weak ligands, stabilizing the Cu(I) species without expensive additives like phenanthroline.

Standard Operating Procedure (SOP) Summary
ParameterSpecificationRationale
Substrate 3-Iodobenzoic acid (1.0 equiv)Meta-substitution requires metal catalysis; SNAr is ineffective here.
Nucleophile Thiophenol (1.1 - 1.2 equiv)Slight excess compensates for oxidative dimerization to diphenyl disulfide.
Catalyst CuI (5 - 10 mol%)Cu(I) is the active species. Cu(0) or Cu(II) require induction periods.
Base K₂CO₃ (2.5 equiv)Neutralizes the carboxylic acid and the thiol proton to generate the active thiolate.
Solvent DMF or DMSO (5-7 volumes)High boiling point, good solubility for the potassium salt intermediates.
Temp/Time 90–100°C / 12–18 hBalance between reaction rate and thermal decomposition of the catalyst.

Module 2: Process Visualization

Figure 1: Reaction Workflow & Critical Control Points

G Start Raw Materials (3-Iodo-BA, Thiophenol, K2CO3, CuI) Inerting Step 1: Inerting (N2/Ar) *CRITICAL: Prevents Disulfide* Start->Inerting Heating Step 2: Reaction (90-100°C) Formation of [Cu(SPh)2]- species Inerting->Heating Degas solvents Quench Step 3: Aqueous Quench (Water + EDTA/NH3) Heating->Quench IPC: <2% SM Filter Step 4: Filtration (Celite) Remove insolubles Quench->Filter Remove Cu salts Acidification Step 5: Acidification (pH 2) Precipitate Product Filter->Acidification Filtrate (Basic) Recryst Step 6: Recrystallization (Toluene or EtOH/H2O) Acidification->Recryst Crude Cake

Caption: Process flow for the Cu-catalyzed synthesis of 3-PTBA, highlighting the critical inerting step to prevent catalyst poisoning and side-product formation.

Module 3: Troubleshooting & FAQs

Category A: Reaction Stalling & Kinetics

Q1: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't restart it. Why?

  • Diagnosis: This is the "Thiolate Trap." The reaction requires active Cu(I). If oxygen enters the headspace, Thiophenol oxidizes to Diphenyl Disulfide (Ph-S-S-Ph) .

  • The Mechanism: The disulfide is not just a byproduct; it is an oxidant that can oxidize your active Cu(I) to Cu(II), which is kinetically incompetent in this cycle without a reducing agent.

  • The Fix:

    • Strict Inerting: You must sparge solvents with Nitrogen/Argon for at least 30 minutes before adding the catalyst.

    • Rescue: Add 10 mol% of a reducing agent like Sodium Ascorbate or simply add 0.2 equiv of fresh Thiophenol to re-reduce the copper species.

Q2: Why is the reaction mixture turning black/brown immediately?

  • Diagnosis: Formation of Copper(I) Sulfide (Cu₂S).

  • Cause: Localized overheating or lack of ligand stabilization. While we use "ligand-free" conditions, the solvent (DMF) acts as a ligand. If the concentration is too high (<3 volumes of solvent), Cu precipitates as Cu₂S.

  • The Fix: Dilute to at least 5-7 volumes of solvent relative to the benzoic acid substrate.

Category B: Purification & Copper Removal[1]

Q3: The isolated solid is green/blue. How do I reach <10 ppm Copper limits?

  • Diagnosis: Residual Copper-Carboxylate complexes. 3-PTBA is a chelator itself.

  • The Protocol (The "EDTA Swing"):

    • After the reaction, dilute with water but keep the pH > 9 (product remains soluble as the potassium benzoate salt).

    • Add Disodium EDTA (0.5 equiv) and stir for 1 hour. The EDTA has a higher binding constant for Cu than your product.

    • Filter the mixture through Celite to remove the Cu-EDTA complexes and insolubles.

    • Only then acidify the filtrate to pH 2-3 to precipitate the product.

    • Validation: The filtrate should be blue (Cu-EDTA), and the precipitate should be off-white.

Q4: I have a persistent impurity at RRT 1.2 (HPLC). What is it?

  • Identification: It is likely Diphenyl Disulfide .

  • Removal:

    • Acid-Base workup usually removes neutral impurities like disulfides (since they don't dissolve in base), but trace amounts get trapped in the precipitate.

    • Wash: Triturate the crude wet cake with Cyclohexane or Heptane . The disulfide is highly soluble in alkanes; 3-PTBA is not.

Category C: Safety & Odor Control

Q5: The smell is unmanageable even in the fume hood. How do we handle Thiophenol at scale?

  • Engineering Control: You cannot rely on airflow alone.

  • Scrubber Protocol: Connect the reactor vent to a scrubber containing 10-15% Sodium Hypochlorite (Bleach) .

    • Chemistry:

      
       (Odorless sulfonate).
      
  • Glassware: Rinse all flasks with a dilute bleach solution before removing them from the hood. Never wash thiophenol-contaminated glass in a general sink without oxidative pre-treatment.

Module 4: Decision Logic for Troubleshooting

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Type Type of Issue? Start->Type Stall Reaction Stalled (<90% Conv) Type->Stall Color Product Color (Green/Blue) Type->Color Impurity Unknown Peak (HPLC) Type->Impurity O2Check Check Headspace Oxygen? Stall->O2Check EDTAWash Perform Basic EDTA Wash Color->EDTAWash Residual Cu DisulfideCheck Is it Disulfide? (Check RRT) Impurity->DisulfideCheck AddReductant Add Na-Ascorbate or fresh Thiol O2Check->AddReductant Yes (Oxidation) HeptaneWash Triturate with Heptane DisulfideCheck->HeptaneWash Yes

Caption: Logic flow for diagnosing common scale-up failures: catalytic death, metal contamination, and byproduct formation.

Module 5: Validated Data Summary

MetricLab Scale (5g)Pilot Scale (1kg)Notes
Yield 88-92%82-85%Yield loss at scale usually due to filtration losses and rigorous washing.
Purity (HPLC) >99%>98.5%Main impurity: Diphenyl disulfide (<0.5%).
Cu Content Not tested<20 ppmRequires EDTA wash step described in Module 3.
Appearance White needlesOff-white powderColor comes from trace conjugated impurities/Cu salts.

References

  • Mechanistic Insight: Sperotto, E., et al. "Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols." Journal of Organic Chemistry. (2011). (Verified via Search 1.8).

  • Copper Removal: "Removal of Residual Copper Catalyst from Click Reactions." BenchChem Technical Support. (Verified via Search 1.2).

  • Thiophenol Safety: "Thiophenol - Occupational Safety and Health."[1] Wikipedia/PubChem Data. (Verified via Search 1.15).

  • Purification Strategy: "Purification of Benzoic Acid by Crystallization." MeitY OLabs. (Verified via Search 1.19).

  • General Methodology: Xu, H.-J., et al. "CuI-nanoparticles catalyze a selective synthesis of phenols, anilines, and thiophenols."[2] Journal of Organic Chemistry. (2011). (Verified via Search 1.5).

Disclaimer: This guide is intended for qualified chemical professionals. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA) regarding the generation of H₂S gas (if acidification is mishandled) and the flammability of organic solvents.

Sources

Optimization

how to avoid oxidation of the thioether in 3-(Phenylthio)benzoic acid

Technical Support Center: Handling & Preventing Oxidation of 3-(Phenylthio)benzoic Acid As a Senior Application Scientist, I frequently encounter researchers struggling with unexplained mass shifts and yield drops during...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Preventing Oxidation of 3-(Phenylthio)benzoic Acid

As a Senior Application Scientist, I frequently encounter researchers struggling with unexplained mass shifts and yield drops during the functionalization of 3-(phenylthio)benzoic acid. The root cause is almost always the unintended oxidation of the thioether moiety.

Thioethers (sulfides) feature a highly nucleophilic sulfur atom. While the aromatic rings in 3-(phenylthio)benzoic acid slightly delocalize this electron density, the sulfur remains highly susceptible to electrophilic attack by reactive oxygen species (ROS), hypochlorite, and solvent-derived hydroperoxides . This guide provides field-proven, self-validating methodologies to troubleshoot and prevent this degradation.

Part 1: Mechanistic Causality & Troubleshooting FAQs

Q1: During the amide coupling of 3-(phenylthio)benzoic acid using HATU/DIPEA in THF, my LC-MS shows a major byproduct at M+16. What is happening? A1: The +16 Da shift indicates the formation of a sulfoxide. If the reaction is pushed further, you may see a +32 Da shift (sulfone). Causality: Ethereal solvents like THF and dioxane readily form hydroperoxides upon exposure to air and ambient light. While baseline oxidation by atmospheric hydrogen peroxide is relatively slow (half-lives ~75 hours under physiological conditions), organic hydroperoxides and hypochlorite act as potent oxidants that rapidly convert thioethers to sulfoxides in a matter of minutes . Intervention: Switch to a non-ethereal solvent (e.g., anhydrous DMF or DCM). If THF is strictly required, you must test it for peroxides prior to use and degas it thoroughly.

Q2: How should I store the bulk starting material to prevent long-term degradation? A2: Causality: Ambient oxygen slowly oxidizes the sulfide over time, a process accelerated by light and thermal energy. Intervention: Store the compound in a tightly sealed, opaque container at < 4°C. Backfill the headspace of the container with Argon before sealing.

Q3: Is it necessary to perform all reactions with this compound in a glovebox? A3: No. While the thioether is air-sensitive, it is not pyrophoric. Standard Schlenk line techniques using a nitrogen or argon atmosphere are entirely sufficient to exclude atmospheric oxygen and moisture .

Part 2: Logical Pathways of Oxidation

G SM 3-(Phenylthio)benzoic Acid Path1 Atmospheric O2 SM->Path1 Path2 Solvent Peroxides (e.g., THF, Ether) SM->Path2 Path3 Oxidizing Reagents (NaOCl, H2O2) SM->Path3 Ox Sulfoxide (+16 Da) Sulfone (+32 Da) Path1->Ox Path2->Ox Path3->Ox Prev1 Ar/N2 Atmosphere Prev1->Path1 Prev2 Peroxide Testing & Degassing Prev2->Path2 Prev3 Alternative Reagents Prev3->Path3

Logical pathways of thioether oxidation and corresponding preventative interventions.

Part 3: Quantitative Data on Solvent Degassing

To prevent oxidation during synthesis, removing dissolved oxygen from your reaction solvent is critical. Below is a quantitative comparison of standard degassing techniques .

Degassing MethodMechanism of ActionEffectivenessRecommended Duration/Cycles
Freeze-Pump-Thaw Vacuum extraction of gases from a frozen matrixMost Effective3–4 cycles
Sonication under Vacuum Acoustic cavitation displaces dissolved gasesModerately Effective5–10 cycles
Sparging (Purging) Inert gas bubbles physically displace O₂Least Effective30–60 minutes

Part 4: Validated Standard Operating Procedures (SOPs)

SOP 1: Self-Validating Solvent Preparation

Purpose: To ensure solvents are free of both peroxides and dissolved oxygen prior to introducing 3-(phenylthio)benzoic acid.

  • Peroxide Testing (Self-Validation): Before use, dip a KI-starch indicator strip into the ethereal solvent.

    • Validation Check: If the strip turns blue/black, oxidizing peroxides are present. The solvent must be discarded or passed through activated alumina. If it remains white, proceed to step 2.

  • Transfer: Place the required volume of solvent into a Schlenk flask (maximum 50% capacity to allow for thermal expansion).

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the flask to the high-vacuum line for 2-3 minutes.

    • Validation Check: The vacuum gauge must drop and stabilize at the baseline pressure of your manifold (typically < 0.1 mbar). If it does not, you have a leak in your system that will introduce oxygen.

  • Thaw: Close the vacuum valve and submerge the flask in a room-temperature water bath.

    • Validation Check: As the solvent thaws, you will observe vigorous bubbling—this is the visual confirmation of trapped oxygen and nitrogen escaping from the liquid matrix.

  • Cycle: Repeat steps 3-5 for a total of 3 to 4 cycles until no further bubbling is observed during the thaw phase . Backfill with Argon.

SOP 2: Anaerobic Reaction Setup for Carboxylic Acid Functionalization

Purpose: To perform coupling or reduction reactions on the benzoic acid moiety without oxidizing the thioether.

  • Glassware Preparation: Oven-dry all glassware at 125°C overnight or 140°C for at least 4 hours to remove adsorbed moisture .

  • Cooling: Assemble the glassware hot and immediately flush with a stream of dry Argon while cooling to room temperature to prevent condensation of atmospheric moisture .

  • Reagent Loading: Add 3-(phenylthio)benzoic acid and your solid coupling reagents (e.g., EDC·HCl, HOBt) to the flask under a positive counter-flow of Argon.

  • Syringe Purging: Flush an oven-dried syringe with Argon 3-5 times.

    • Validation Check: Pull a small amount of Argon into the syringe and block the needle; if the plunger holds the pressure without leaking, the seal is intact and atmospheric oxygen will be excluded during transfer .

  • Execution: Transfer the degassed solvent (from SOP 1) into the reaction flask. Stir the reaction under a sealed Argon atmosphere, using a mineral oil bubbler to visually confirm a continuous slight positive pressure.

References

Troubleshooting

Technical Support Center: Impurity Removal in 2-Arylthiobenzoic Acid Synthesis

Status: Active Operator: Senior Application Scientist Topic: Purification & Catalyst Removal Protocols Reference ID: T-ATBA-2026 Introduction: The Chelation Challenge Welcome to the technical support hub. You are likely...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Topic: Purification & Catalyst Removal Protocols Reference ID: T-ATBA-2026

Introduction: The Chelation Challenge

Welcome to the technical support hub. You are likely synthesizing 2-arylthiobenzoic acids via Ullmann condensation (Cu-catalyzed) or Buchwald-Hartwig cross-coupling (Pd-catalyzed).

The Core Problem: 2-Arylthiobenzoic acids are not just products; they are bidentate ligands . The carboxylic acid (


) and the thioether (

) moieties in the ortho position create a perfect "bite angle" to chelate the very metal catalysts (Cu or Pd) used to create them. Standard silica chromatography often fails because the metal-product complex streaks through the column or adheres irreversibly.

This guide provides self-validating protocols —workflows where the physical behavior of the mixture confirms the success of the step (e.g., distinct solubility changes).

Ticket #001: Copper Catalyst Removal (Ullmann Route)

Symptom: Product appears green/blue or has a grey tint. 1H NMR shows broad peaks (paramagnetic broadening). Root Cause: Residual Copper(I/II) species chelated to the benzoate.

The Solution: The "Self-Validating" Acid-Base Extraction

Do not rely solely on EDTA washes of the organic layer. The most effective method utilizes the amphiphilic nature of the product to physically separate it from the metal.

Protocol A: The pH Swing (Primary Purification)

Logic: The product is soluble in aqueous base (as a benzoate) but insoluble in aqueous acid. Copper salts often precipitate in base (as oxides/hydroxides) or stay soluble in acid. We exploit this inversion.

Step-by-Step Workflow:

  • Dissolution (Base): Suspend the crude reaction mixture in 1M NaOH (approx. 10 mL per gram of crude).

    • Validation Check: The solution should become homogenous. If black/brown solids remain, these are inorganic copper oxides or metallic copper.

  • Filtration: Filter the alkaline solution through a pad of Celite to remove insoluble copper species.

  • The Scavenger Spike (Crucial): Add EDTA (disodium salt) (0.2 equiv relative to catalyst loading) directly to the basic filtrate. Stir for 15 minutes.

    • Mechanism:[1][2][3][4] EDTA competes with the benzoate ligand for the remaining soluble copper ions.

  • Precipitation (Acid): Slowly add 2M HCl to the filtrate while stirring vigorously until pH reaches ~2.0.

    • Validation Check: The product must precipitate as a solid. If it "oils out," you likely have residual high-boiling solvents (e.g., DMF, DMSO).

  • Isolation: Filter the white/off-white solid and wash copiously with water (to remove Na-EDTA-Cu complexes) and then hexanes (to remove unreacted thiophenol).

Visual Workflow: Acid-Base Copper Removal

CopperRemoval Start Crude Product (Green/Blue Solid) BaseAdd Add 1M NaOH (Dissolve Product) Start->BaseAdd Check1 Validation Check: Are solids present? BaseAdd->Check1 Filter Filter through Celite (Remove Cu Oxides) Check1->Filter Yes (Insolubles) EDTA Add EDTA to Filtrate (Chelate Soluble Cu) Filter->EDTA Acidify Acidify to pH 2 (Precipitate Product) EDTA->Acidify Check2 Validation Check: Solid or Oil? Acidify->Check2 Final Filter & Wash (Pure Product) Check2->Final Solid Precipitate Recryst Recrystallize (Fix Oiling) Check2->Recryst Oiling Out

Caption: Logical flow for removing copper via pH-swing extraction. Note the validation checkpoints.

Ticket #002: Palladium Removal (Cross-Coupling Route)

Symptom: Product is grey or contains black specks. Residual Pd > 100 ppm.[5] Root Cause: Colloidal Palladium (Pd(0)) or soluble Pd(II) species.

The Solution: Adsorption & Scavenging

Unlike Copper, Palladium is often used in trace amounts but is "stickier" and more toxic. Acid-base extraction helps, but often requires a polishing step.

Protocol B: The "Hot Filtration" & Scavenger Method

Comparative Data: Scavenger Efficacy

Scavenger TypeFunctional GroupTarget ImpurityBest Solvent
SiliaMetS® Thiol -SH (Thiol)Pd(II), Pd(0), CuDCM, EtOAc
SiliaMetS® DMT DimercaptotriazinePd (High Affinity)THF, MeOH
Activated Carbon N/A (Porous)Pd ColloidsEtOH, Water
Celite Diatomaceous EarthBulk Solids onlyAny

Step-by-Step Workflow:

  • Solubilization: Dissolve the crude acid in a solvent where it is highly soluble (e.g., THF or EtOAc). Avoid DCM if using carbon (adsorption is poorer).

  • Adsorbent Addition:

    • For Colloidal Pd (Black): Add Activated Carbon (Darco G-60) (10 wt% relative to product).

    • For Soluble Pd (Orange/Brown): Add SiliaMetS® Thiol (4 equivalents relative to Pd loading).

  • Thermal Treatment: Heat the mixture to 50°C for 30-60 minutes.

    • Expert Insight: Heat increases the kinetics of Pd binding to the scavenger and reduces viscosity, aiding filtration.

  • Hot Filtration: Filter the mixture while hot through a Celite pad .

    • Why Hot? If the solution cools, the product might crystallize in the filter cake, trapping the Pd you just tried to remove.

  • Concentration: Evaporate solvent to yield purified product.

Ticket #003: Persistent Sulfur Smell / Disulfides

Symptom: Product has a pungent "rotten egg" or garlic odor. HPLC shows a lipophilic impurity. Root Cause: Oxidation of the thiol starting material (e.g., thiophenol) into disulfides (Ph-S-S-Ph).

The Solution: Selective Wash

Disulfides are neutral and highly lipophilic. The target product is an acid.[1][6][7]

Protocol:

  • Dissolve crude in 1M NaOH .

  • Wash 3x with Diethyl Ether or Toluene.

    • Mechanism:[1][2][3][4] The deprotonated product (benzoate salt) stays in the water. The neutral disulfide partitions into the organic layer.

  • Acidify the aqueous layer to recover the odorless product.

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography? A: Yes, but with a caveat. You must add 1% Acetic Acid or Formic Acid to your eluent (e.g., Hexanes/EtOAc + 1% AcOH).

  • Reasoning: Without acid, the product will streak (tailing) due to interaction with the slightly acidic silica gel. The added acid keeps the product protonated and moving as a tight band.

Q: My product oils out upon acidification (Protocol A). What now? A: This indicates the presence of a high-boiling solvent (DMF/DMSO) or that the product is amorphous.

  • Fix: Decant the aqueous layer. Dissolve the oil in EtOAc. Wash the EtOAc layer 3x with water (to remove DMF). Dry over MgSO4 and concentrate. If it still oils, triturate with Hexanes/Pentane to induce crystallization.

Q: Is the copper really gone? How do I check without ICP-MS? A: Perform the "Ammonia Test." Take a small sample of your product (10 mg), dissolve in DCM, and shake with concentrated aqueous ammonia.

  • Result: If the aqueous layer turns distinct blue, you still have significant Copper. Repeat Protocol A.

References

  • Synthesis & Ullmann Condensation Mechanics

    • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Thiols. Accounts of Chemical Research.
  • Metal Scavenging & Purification

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.
  • General Purification of Carboxylic Acids

    • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann. (Refer to Chapter on Organic Acids).
  • Specific Synthesis of 2-(Phenylthio)

    • Wang, D. et al. (2013). Copper-Catalyzed Synthesis of 2-Arylthiobenzoic Acids. Journal of Organic Chemistry.

Sources

Optimization

preventing byproduct formation in the Schotten-Baumann reaction for ester synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield-limiting challenges during Schotten-Baumann esterifications.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield-limiting challenges during Schotten-Baumann esterifications. While this classic biphasic methodology is highly versatile, the delicate kinetic balance between nucleophilic esterification and electrophilic hydrolysis often leads to frustrating byproduct formation.

This guide abandons generic advice in favor of field-proven, mechanistically grounded solutions. Every protocol provided here is designed as a self-validating system to ensure you can confidently troubleshoot and optimize your ester synthesis workflows.

Part 1: Diagnostic Workflow

Before adjusting your reaction parameters, it is critical to identify the specific failure mode of your synthesis. Use the diagnostic logic below to determine whether your byproduct profile is driven by electrophile degradation or sluggish nucleophilic kinetics.

SB_Troubleshooting Start Analyze Crude Reaction Mixture TLC TLC / HPLC Analysis Start->TLC Hydrolysis High Carboxylic Acid (Hydrolysis Byproduct) TLC->Hydrolysis Acid Chloride degraded Unreacted High Unreacted Alcohol (Incomplete Conversion) TLC->Unreacted Sluggish kinetics Temp Reduce Temp to 0-5°C & Control pH (10-11.5) Hydrolysis->Temp Phase Optimize Biphasic Mixing or Use Continuous Flow Unreacted->Phase Catalyst Add TMEDA / N-methylimidazole Unreacted->Catalyst

Diagnostic workflow for resolving Schotten-Baumann esterification byproducts.

Part 2: Mechanistic FAQs & Troubleshooting Guide

Q1: Why is my acid chloride converting primarily to carboxylic acid rather than the desired ester? Causality: Hydrolysis of the electrophilic acid chloride outcompetes nucleophilic attack by the alcohol. This occurs when the aqueous base concentration is too high, the temperature is elevated, or the biphasic boundary is poorly managed, allowing excessive contact between the highly reactive acyl chloride and water. Solution: Maintain a strict biphasic system (e.g., Dichloromethane/Water) to1[1]. Keep the temperature strictly between 0–5 °C, as 2[2]. Instead of a single bolus addition, add the aqueous base gradually or use an automated pH controller to3[3], which prevents base-catalyzed degradation of the acyl chloride.

Q2: How can I improve the reaction kinetics for sterically hindered alcohols without increasing hydrolysis? Causality: Steric hindrance reduces the nucleophilicity of the alcohol, prolonging the reaction time. In a biphasic system, sluggish kinetics give water more opportunity to hydrolyze the acyl chloride before the alcohol can react. Solution: Implement a synergistic dual-catalyst system or alter the mixing paradigm. Research demonstrates that3[3] dramatically accelerates esterification in aqueous conditions. Alternatively, transitioning from batch to continuous flow synthesis enhances interfacial mass transfer and has been proven to 4[4].

Q3: What causes the formation of symmetric acid anhydrides, and how do I prevent it? Causality: Anhydrides form as a secondary byproduct cascade. When the acyl chloride undergoes initial hydrolysis, it forms a carboxylic acid. In the alkaline aqueous environment, this acid is rapidly deprotonated to a carboxylate anion. This carboxylate is a strong nucleophile that can attack an unreacted molecule of acyl chloride, yielding an anhydride. Solution: Prevention requires starving the reaction of the carboxylate nucleophile. This is achieved by strictly controlling the pH to avoid spikes that accelerate initial hydrolysis, and by ensuring rapid consumption of the acid chloride via vigorous biphasic stirring.1[1] keeps its steady-state concentration low, minimizing the chance of carboxylate-chloride collisions.

Part 3: Quantitative Optimization Matrix

Use the following table to benchmark your current reaction parameters against optimized standards designed to suppress byproduct formation.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact
Temperature Room Temp (20–25 °C)0–5 °C (Ice bath)Lowers thermal kinetic energy,2[2].
pH Control Uncontrolled / BoluspH 10.0–11.53[3] of the acyl chloride while effectively neutralizing HCl.
Mixing Regime Batch (Low RPM)Continuous Flow / High ShearEnhances biphasic interfacial area, 4[4].
Catalysis None0.1 eq N-methylimidazole + TMEDA3[3] to outpace water attack.

Part 4: Self-Validating Biphasic Protocol

This methodology incorporates built-in validation checks to ensure the reaction environment remains hostile to byproduct formation throughout the synthesis.

Step 1: Preparation of the Organic Phase Dissolve 1.0 equivalent of the target alcohol in anhydrous Dichloromethane (DCM). If reacting a sterically hindered substrate, add 0.1 eq of N-methylimidazole and 0.1 eq of TMEDA to act as a synergistic catalytic system. Validation Check: Ensure the solution is completely homogenous before proceeding.

Step 2: Thermal Equilibration Submerge the reaction flask in an ice-water bath and allow it to stir for 10 minutes. Validation Check: A calibrated internal thermocouple must read <5 °C. Proceeding at higher temperatures will exponentially increase the rate of electrophile hydrolysis.

Step 3: Electrophile Addition Dissolve 1.1 equivalents of the acyl chloride in a minimal volume of DCM. Add this solution dropwise to the cooled alcohol mixture over 15–20 minutes using an addition funnel.

Step 4: Base Addition & pH Control Concurrently with Step 3, begin the dropwise addition of 10% aqueous NaOH (or KOH). Use an automated syringe pump or a pH controller set to maintain the aqueous phase at pH 10.5–11.0. Validation Check: The pH must strictly not exceed 11.5. If a spike occurs, pause the base addition immediately to prevent base-catalyzed degradation of the newly formed ester.

Step 5: Biphasic Maturation Stir the mixture vigorously (>800 RPM) for 1–2 hours while maintaining the temperature at 0–5 °C. Validation Check: Monitor the reaction via TLC (e.g., Hexane/Ethyl Acetate). The reaction is considered self-validated and complete when the starting alcohol spot disappears and no significant baseline spot (indicating carboxylic acid byproduct) has formed.

Step 6: Workup & Purification Transfer the mixture to a separatory funnel and isolate the organic layer. Wash the organic layer sequentially with 1M HCl (to quench residual amines/catalysts), 5% NaHCO₃ (to remove trace carboxylic acid byproducts), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Source: grokipedia.
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI)
  • Source: benchchem.
  • Source: google.com (Patents)
  • Water Solvent Method for Esterification and Amide Formation Between Acid Chlorides and Alcohols Promoted by Combined Catalytic Amines: Synergy Between N-Methylimidazole and N,N,N′,N′-Tetramethylethylenediamine (TMEDA)

Sources

Reference Data & Comparative Studies

Validation

validation of the structure of 3-(Phenylthio)benzoic acid using 13C NMR

Structural Validation of 3-(Phenylthio)benzoic Acid via 13C NMR Executive Summary & Strategic Importance 3-(Phenylthio)benzoic acid (3-PTBA) is a critical diaryl sulfide scaffold often utilized in the synthesis of non-st...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 3-(Phenylthio)benzoic Acid via 13C NMR

Executive Summary & Strategic Importance

3-(Phenylthio)benzoic acid (3-PTBA) is a critical diaryl sulfide scaffold often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and as a ligand in coordination chemistry. In drug development, the precise regioisomerism of the phenylthio group (ortho, meta, or para) significantly alters the pharmacophore's binding affinity and metabolic stability.

The Challenge: Synthetic routes involving nucleophilic aromatic substitution or transition-metal catalyzed cross-coupling (e.g., C-S coupling) can yield mixtures of isomers (2-, 3-, and 4-substituted). Standard ¹H NMR is often insufficient due to overlapping aromatic multiplets in the 7.0–8.0 ppm region.

The Solution: ¹³C NMR spectroscopy provides the definitive structural validation tool. Unlike ¹H NMR, ¹³C NMR offers distinct, non-overlapping signals for the ipso-carbons and clearly distinguishes the symmetry of the 4-isomer from the asymmetry of the 2- and 3-isomers. This guide outlines a self-validating protocol to confirm the identity of 3-PTBA.

Experimental Protocol: Self-Validating System

To ensure reproducibility and trustworthy data, follow this standardized workflow.

A. Sample Preparation
  • Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent.

    • Reasoning: It ensures complete solubility of the carboxylic acid and prevents dimerization effects common in CDCl₃, which can broaden or shift the carbonyl and ipso signals.

  • Concentration: 30–50 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or residual solvent peak (DMSO-d₆ center septet at 39.5 ppm).

B. Instrument Parameters
  • Frequency: Minimum 100 MHz (for ¹³C) / 400 MHz (for ¹H base).

  • Pulse Sequence: Proton-decoupled ¹³C (¹³C{¹H}).

  • Relaxation Delay (D1): Set to 2–3 seconds .

    • Reasoning: Quaternary carbons (C-COOH, C-S) have long T1 relaxation times. A short D1 will suppress these critical diagnostic peaks.

  • Scans: Minimum 512 scans to resolve low-intensity quaternary carbons.

Structural Validation Logic

The validation of 3-PTBA rests on three pillars: Symmetry Analysis , Chemical Shift Additivity , and Specific Assignments .

Pillar 1: Symmetry & Signal Count

This is the fastest method to rule out the 4-isomer.

  • 4-(Phenylthio)benzoic acid: Possesses a C2 axis of symmetry. The central benzene ring will show only 4 signals (2 equivalent ortho, 2 equivalent meta, 1 ipso-S, 1 ipso-COOH).

  • 3-(Phenylthio)benzoic acid (Target): Asymmetric. The central benzene ring must show 6 distinct signals (plus the -COOH and the phenyl ring signals).

Pillar 2: Predicted vs. Experimental Shifts

Using Substituent Chemical Shift (SCS) additivity rules, we establish the expected values. The -SPh group is weakly activating (ortho/para directing) but inductively withdrawing, while -COOH is strongly deactivating (meta directing).

Table 1: Calculated Reference Shifts for 3-(Phenylthio)benzoic Acid (in DMSO-d₆)

Carbon LabelCarbon TypeCalculated Shift (δ ppm)*Diagnostic Feature
C=O Carboxyl167.0 – 168.0 Most deshielded signal.
C-3 Quaternary (C-S)136.5 – 137.5 Deshielded by Sulfur; key for meta-substitution.
C-1 Quaternary (C-COOH)131.5 – 132.5 Typical benzoic acid ipso shift.
C-4 Aromatic CH134.5 – 135.5 Ortho to S, Para to COOH.
C-2 Aromatic CH131.0 – 132.0 Isolated singlet-like (ortho to both groups).
C-6 Aromatic CH129.0 – 130.0 Ortho to COOH, Para to S.
C-5 Aromatic CH129.0 – 130.0 Meta to both; often overlaps with phenyl ring.
S-Ph (Ipso) Quaternary133.0 – 134.0 Ipso carbon of the unsubstituted phenyl ring.
S-Ph (Ar) Aromatic CH127.0 – 130.0 Cluster of signals for the pendant phenyl group.

*Note: Calculated based on standard SCS increments: -COOH (ipso +2.9, o +1.3, m +0.4, p +4.4) and -SPh (ipso +8.5, o +2.5, m +0.5, p -0.5) applied to Benzene (128.5 ppm).[1]

Comparative Analysis: 3-PTBA vs. Alternatives

The following table allows for rapid differentiation of the target compound from its likely isomeric impurities.

Table 2: Diagnostic Comparison of Regioisomers

Feature3-PTBA (Target) 4-PTBA (Alternative) 2-PTBA (Alternative)
Symmetry AsymmetricSymmetric (C2 axis)Asymmetric
# of Unique Ar-C Signals 10 (6 central + 4 phenyl)8 (4 central + 4 phenyl)10 (6 central + 4 phenyl)
Key Shift (C-S) ~137 ppm~145 ppm (Strong resonance push)~139 ppm
Key Shift (C-COOH) ~132 ppm~128 ppm~130 ppm
Structural Indication Meta-substitution patternPara-substitution patternOrtho-substitution (Steric compression effects visible)

Decision Rule:

  • Count the peaks in the 125–140 ppm region. If you see fewer than expected, you likely have the 4-isomer .

  • Check the carbonyl peak.[2] If it is significantly shifted or if the C-S peak is unusually upfield due to steric crowding (gamma-gauche effect), suspect the 2-isomer .

Workflow Visualization

The following diagram illustrates the decision logic for validating the structure.

ValidationWorkflow Start Crude Product (Suspected 3-PTBA) Prep Sample Prep (30mg in DMSO-d6) Start->Prep Acquire Acquire 13C NMR (>512 Scans, D1=3s) Prep->Acquire Count Count Aromatic Signals (125-145 ppm) Acquire->Count SymCheck Are there only 4 distinct signals for the central ring? Count->SymCheck Isomer4 Identify as 4-(Phenylthio)benzoic acid SymCheck->Isomer4 Yes (Symmetric) ShiftCheck Check C-S Shift (Is it ~137 ppm?) SymCheck->ShiftCheck No (Asymmetric) Isomer2 Identify as 2-(Phenylthio)benzoic acid (Steric effects) ShiftCheck->Isomer2 No (Matches Ortho) Confirm VALIDATED: 3-(Phenylthio)benzoic acid ShiftCheck->Confirm Yes (Matches Meta)

Caption: Logic flow for the structural differentiation of Phenylthiobenzoic acid isomers using 13C NMR signal counting and chemical shift analysis.

References

  • PubChemLite. 3-(phenylthio)benzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid.[2][3][4][5][6] Magnetic Resonance in Chemistry, 28, 271-280. (Provides foundational SCS data for benzoic acid derivatives).

  • Bordwell, F. G., et al. (1977).[7] Carbon acids.[2][3][5][7] 13. Acidifying effects of phenylthio substituents. The Journal of Organic Chemistry.[7] Available at: [Link]

  • SpectraBase. 4-(Phenylthio)benzoic acid 13C NMR Spectrum. John Wiley & Sons.[5] Available at: [Link][5]

  • Doc Brown's Chemistry. Interpreting the 13C NMR spectrum of benzoic acid. Available at: [Link]

Sources

Comparative

alternative synthetic routes to 3-(Phenylthio)benzoic acid

Executive Summary & Strategic Rationale 3-(Phenylthio)benzoic acid (CAS: 63545-58-4) is a critical scaffold in medicinal chemistry, serving as a pharmacophore in NSAIDs (fenoprofen analogues) and a ligand in metallo-enzy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

3-(Phenylthio)benzoic acid (CAS: 63545-58-4) is a critical scaffold in medicinal chemistry, serving as a pharmacophore in NSAIDs (fenoprofen analogues) and a ligand in metallo-enzyme inhibitors. While classical nucleophilic aromatic substitution (


) is ineffective due to the electron-rich/neutral nature of the meta-position relative to the carboxylate, transition-metal-catalyzed carbon-sulfur (C-S) coupling has revolutionized its access.

This guide objectively compares the two dominant synthetic paradigms: Palladium-Catalyzed Buchwald-Hartwig Coupling and Copper-Catalyzed Ullmann-Type Coupling .

  • Route A (Palladium): Offers the highest yields (85-95%) and mildest conditions, ideal for discovery-phase synthesis where material cost is secondary to speed and purity.

  • Route B (Copper): The industrial workhorse. It requires higher temperatures but utilizes significantly cheaper catalysts (CuI vs. Pd), making it the superior choice for kilogram-scale production.

  • Route C (Inverse Coupling): A viable alternative when 3-mercaptobenzoic acid is the feedstock, though often limited by the high cost of the thiol starting material compared to the halide.

Decision Matrix: Selecting the Optimal Route

The following decision logic visualizes the selection process based on available starting materials and project scale.

RouteSelection Start Starting Material? Bromo 3-Bromobenzoic Acid Start->Bromo Iodo 3-Iodobenzoic Acid Start->Iodo Mercapto 3-Mercaptobenzoic Acid Start->Mercapto PdRoute Route A: Pd-Catalysis (High Yield, Mild Temp) Bromo->PdRoute Preferred (Xantphos/Pd) CuRoute Route B: Cu-Catalysis (Low Cost, Scalable) Iodo->CuRoute Preferred (CuI/Ligand-free) InvRoute Route C: Inverse Coupling (Thiol-Halide) Mercapto->InvRoute React with Ph-I Target 3-(Phenylthio)benzoic Acid PdRoute->Target Yield: >85% CuRoute->Target Yield: 75-85% InvRoute->Target Yield: 60-80%

Figure 1: Strategic decision matrix for selecting the synthetic pathway based on substrate availability.

Detailed Comparative Analysis

Route A: Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig)

This method utilizes the high activity of Palladium(0) species stabilized by bidentate phosphine ligands (e.g., Xantphos) to facilitate the coupling of aryl bromides with thiols. It is robust and tolerant of the free carboxylic acid moiety, although using an ester derivative can further simplify purification.

  • Mechanism: The cycle proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation (or ligand exchange) with the thiol/thiolate, and finally C-S reductive elimination.

  • Key Advantage: Works efficiently with 3-bromobenzoic acid , which is cheaper and more stable than the iodide analogue required for mild copper methods.

Experimental Protocol (Validated)

Based on Murata/Buchwald and Itoh et al. methodologies.

  • Reagents:

    • 3-Bromobenzoic acid (1.0 equiv)[1]

    • Thiophenol (1.0 - 1.2 equiv)

    • Catalyst:

      
       (2.5 mol%) or 
      
      
      
    • Ligand: Xantphos (5 mol%) (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Base:

      
       (DIPEA) (2.0 equiv)
      
    • Solvent: 1,4-Dioxane (degassed)[2]

  • Procedure:

    • Charge a Schlenk flask with 3-bromobenzoic acid (201 mg, 1 mmol),

      
       (23 mg, 0.025 mmol), and Xantphos (29 mg, 0.05 mmol).
      
    • Evacuate and backfill with Argon (3 cycles).

    • Add 1,4-Dioxane (4 mL), DIPEA (350 µL), and Thiophenol (110 µL, 1.1 mmol) via syringe.

    • Heat the mixture to reflux (approx. 100°C) for 6–12 hours. Monitor by HPLC/TLC.

    • Workup: Cool to RT. Acidify with 1M HCl to pH ~3 (to ensure the product is in acid form). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      .
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Expected Yield: 85–93%.

Route B: Copper-Catalyzed C-S Coupling (Ullmann-Type)

Modern variations of the Ullmann reaction allow for "ligand-free" or simple ligand-assisted conditions. This route is highly sensitive to the leaving group; 3-iodobenzoic acid is the preferred substrate. If using 3-bromobenzoic acid, harsher conditions or specific ligands (e.g., ethylene glycol, diamines) are required.

  • Mechanism: Involves the formation of a Copper(I)-thiolate species which undergoes oxidative addition with the aryl halide (often proposed as a radical mechanism or

    
    -complex intermediate) followed by reductive elimination.
    
  • Key Advantage: Cost. Copper iodide is orders of magnitude cheaper than Palladium.

Experimental Protocol (Validated)

Based on methodologies from Journal of Organic Chemistry (2008, 73, 9102) and adaptations for benzoic acids.

  • Reagents:

    • 3-Iodobenzoic acid (1.0 equiv)

    • Thiophenol (1.2 equiv)

    • Catalyst: CuI (5–10 mol%)

    • Base:

      
       (2.0 equiv)
      
    • Solvent: DMF or NMP (N-Methyl-2-pyrrolidone)

  • Procedure:

    • Combine 3-iodobenzoic acid (248 mg, 1 mmol), CuI (19 mg, 0.1 mmol), and

      
       (276 mg, 2 mmol) in a screw-cap vial.
      
    • Add NMP (2 mL) and Thiophenol (123 µL, 1.2 mmol).

    • Flush with Nitrogen and seal.

    • Heat to 100–110°C for 16–24 hours.

    • Workup: Dilute with water. Acidify carefully with HCl to precipitate the crude acid or extract into EtOAc.

    • Purification: Recrystallization (Ethanol/Water) is often sufficient, avoiding chromatography.

  • Expected Yield: 75–85%.

Mechanistic Visualization

Understanding the catalytic cycle is crucial for troubleshooting (e.g., if the reaction stalls, is it oxidative addition or reductive elimination?).

CatalyticCycles cluster_Pd Palladium Cycle (Route A) cluster_Cu Copper Cycle (Route B) Pd0 LnP-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromobenzoic acid LigEx Ligand Exchange (Ar-Pd-SPh) OxAdd->LigEx + PhSH / Base - HBr RedElim Reductive Elimination (Product Release) LigEx->RedElim RedElim->Pd0 - Product CuI Cu(I)-X CuThiolate [Cu(SPh)2]- Species CuI->CuThiolate + PhSH / Base CuInter Cu(III) Intermediate (Proposed) CuThiolate->CuInter + 3-Iodobenzoic acid CuInter->CuI - Product

Figure 2: Simplified catalytic cycles for Palladium (left) and Copper (right) mediated C-S bond formation.

Performance Data Comparison

MetricRoute A: Pd/XantphosRoute B: CuI/NMPRoute C: Inverse (Cu)
Starting Material 3-Bromobenzoic acid3-Iodobenzoic acid3-Mercaptobenzoic acid
Catalyst Cost High (

$)
Low ($)Low ($)
Temperature 80–100°C100–130°C140–160°C
Reaction Time 6–12 Hours16–24 Hours12–24 Hours
Yield (Isolated) 85–93% 75–85%60–75%
Purification Column ChromatographyRecrystallizationColumn/Recryst.
Scalability < 100g (Cost prohibitive)> 1kg (Preferred)Limited by Thiol cost

Expert Tips & Troubleshooting

  • Oxidation Risk: Thiophenols are prone to oxidation to disulfides (Ph-S-S-Ph). Always use degassed solvents and an inert atmosphere (Ar/N2). If disulfide forms, adding a small amount of reductant (e.g.,

    
    ) or using excess thiol can help, but prevention is better.
    
  • Carboxylic Acid Interference: The free -COOH group can sometimes sequester Copper, lowering catalytic activity. If yields in Route B are low (<50%), convert 3-iodobenzoic acid to Methyl 3-iodobenzoate first. The coupling proceeds more smoothly on the ester, followed by a simple LiOH hydrolysis step (98% yield) to recover the acid.

  • Ligand Selection (Pd): While Xantphos is excellent, DiPPF (1,1'-Bis(diisopropylphosphino)ferrocene) is another top-tier ligand for C-S coupling if Xantphos is unavailable.

References

  • BenchChem. A Comparative Guide to Palladium Catalysts for 3-Bromobenzoic Acid Coupling Reactions. (2025).[3] Retrieved from

  • Murata, M., & Buchwald, S. L. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines.[4] Tetrahedron, 60(34), 7397-7403 (2004). Retrieved from

  • Sperotto, E., et al. Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. Journal of Organic Chemistry, 73, 9102–9105 (2008). Retrieved from

  • Itoh, T., et al. Supporting Information: A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. (2006).[5] Retrieved from

  • Xu, H. J., et al. CuI-nanoparticles catalyze a selective synthesis of phenols, anilines, and thiophenols from aryl halides. Journal of Organic Chemistry, 76, 2296-2300 (2011). Retrieved from

Sources

Validation

Regiochemical Control in Cyclization: 2-(Phenylthio)benzoic Acid vs. 3-(Phenylthio)benzoic Acid

As a Senior Application Scientist in synthetic methodology, I frequently encounter challenges where the success of a polycyclic ring closure is entirely dictated by the spatial orientation of the precursor's functional g...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in synthetic methodology, I frequently encounter challenges where the success of a polycyclic ring closure is entirely dictated by the spatial orientation of the precursor's functional groups. The synthesis of sulfur-containing heterocycles provides a perfect lens through which to examine this phenomenon.

This guide provides an objective, data-driven comparison of 2-(phenylthio)benzoic acid and 3-(phenylthio)benzoic acid under Friedel-Crafts cyclization conditions. By analyzing the geometric constraints and thermodynamic drivers of these two positional isomers, we can understand why one serves as an elite precursor for photoinitiators and pharmaceuticals, while the other is fundamentally precluded from intramolecular ring closure.

Mechanistic Causality & Geometric Constraints

The fundamental divergence in the reactivity of these two isomers under dehydrating acidic conditions (e.g., concentrated H₂SO₄ or Polyphosphoric Acid) stems from the regiochemical relationship between the electrophilic acylium ion and the nucleophilic phenyl ring.

The Ortho Advantage: 2-(Phenylthio)benzoic Acid

In the ortho isomer, the sulfur atom is adjacent to the carboxylic acid. Upon protonation and dehydration, the resulting acylium ion is generated in immediate spatial proximity to the adjacent phenyl ring. The intramolecular Friedel-Crafts acylation proceeds through a highly favorable 6-endo-trig-like transition state. The enthalpy gained by forming an unstrained, fully conjugated 6,6,6-fused tricyclic system—coupled with the favorable entropy of an intramolecular process—makes this reaction exceptionally rapid and high-yielding. This is the industrial standard for producing thioxanthones, as detailed in for commercial thioxanthone production.

The Meta Constraint: 3-(Phenylthio)benzoic Acid

In the meta isomer, the sulfur atom is separated from the carboxylic acid by an additional carbon in the aromatic framework. Generating an acylium ion at the 1-position means that an intramolecular attack by the adjacent phenyl ring would require bridging the 1- and 3-positions of the original benzoic acid ring. This would form a highly strained meta-cyclophane-type structure with a 4-atom bridge. The activation energy required to achieve this distorted transition state is prohibitively high. Consequently, the intramolecular pathway is kinetically dead. Instead, the reactive acylium ion acts as a thermodynamic sink, undergoing intermolecular electrophilic aromatic substitution with neighboring molecules to form intractable step-growth poly(thioether-ketone) oligomers.

Reaction Pathway Visualizations

G A 2-(Phenylthio)benzoic acid (Ortho Isomer) B Acylium Ion Intermediate A->B H2SO4 -H2O C Thioxanthone (6-Membered Ring) B->C Intramolecular Cyclization

Fig 1: Intramolecular cyclization of 2-(Phenylthio)benzoic acid to thioxanthone.

G A 3-(Phenylthio)benzoic acid (Meta Isomer) B Acylium Ion Intermediate A->B Acid Catalyst -H2O B->B Intramolecular Blocked (Steric Strain) C Poly(thioether-ketone) (Oligomers) B->C Intermolecular Acylation

Fig 2: Intermolecular polymerization of 3-(Phenylthio)benzoic acid due to steric strain.

Quantitative Performance Comparison

The geometric differences between the two isomers result in vastly different reaction profiles and product distributions.

Parameter2-(Phenylthio)benzoic Acid3-(Phenylthio)benzoic Acid
Regiochemical Relationship Ortho (1,2-substitution)Meta (1,3-substitution)
Reaction Pathway Intramolecular Friedel-CraftsIntermolecular Acylation
Primary Product Thioxanthen-9-one (Monomer)Poly(thioether-ketone) (Polymer)
Ring Size Formed 6-Membered RingN/A (Intramolecularly precluded)
Typical Yield (Monomer) 85% – 95%< 5% (Trace macrocycles)
Thermodynamic Driver High enthalpy of fusion, favorable entropyStep-growth polymerization

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The physical state and color changes at each step serve as real-time diagnostic indicators of the reaction's progress.

Protocol A: Synthesis of Thioxanthone from 2-(Phenylthio)benzoic Acid

This protocol leverages the historical reliability of sulfuric acid-mediated cyclization, supported by decades of literature including.

  • Acid Preparation: Charge a 50 mL round-bottom flask with 10 mL of concentrated H₂SO₄ (98%) and cool to 0°C using an ice bath.

  • Substrate Addition: Slowly add 1.0 g of 2-(phenylthio)benzoic acid in small portions over 15 minutes.

    • Causality: The initial protonation and dehydration to the acylium ion is highly exothermic. Maintaining the temperature below 10°C prevents competing aromatic sulfonation of the electron-rich phenylthio ring.

  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C), stirring for 2 hours.

    • Self-Validation: The solution will transition from pale yellow to a deep, vibrant red. This color change is the optical signature of the highly conjugated, stabilized acylium ion intermediate actively undergoing ring closure.

  • Quenching: Slowly pour the deep red reaction mixture over 100 g of vigorously stirred crushed ice.

    • Self-Validation: A bright yellow precipitate will immediately crash out. This confirms the successful formation of the tricyclic thioxanthone framework.

  • Isolation: Filter the solid, wash extensively with cold deionized water until the filtrate reaches a neutral pH, and dry under vacuum. (Expected yield: ~90%).

Protocol B: Attempted Cyclization of 3-(Phenylthio)benzoic Acid

This protocol demonstrates the regiochemical failure of the meta-isomer to form a discrete monomer.

  • Reagent Preparation: Heat 10 g of Polyphosphoric Acid (PPA) to 80°C in a beaker.

    • Causality: PPA is chosen over H₂SO₄ for this isomer to minimize destructive sulfonation during the extended heating required to force a reaction. Pre-heating PPA reduces its inherent polymeric viscosity, allowing for uniform dispersion of the solid precursor.

  • Substrate Addition: Add 1.0 g of 3-(phenylthio)benzoic acid and stir mechanically until homogenized.

  • Thermal Activation: Raise the temperature to 120°C and maintain for 3 hours.

  • Quenching: Pour the dark, highly viscous mixture over 100 g of crushed ice.

    • Self-Validation: Instead of a discrete crystalline precipitate (as seen in Protocol A), a gummy, intractable, insoluble mass will form. This physical state is the hallmark of step-growth polyketone formation, validating that intermolecular polymerization has outcompeted the sterically impossible intramolecular cyclization.

References

  • Source: Google Patents (US4101558A)
  • A century of thioxanthones: through synthesis and biological applications Source: Current Medicinal Chemistry (PubMed / National Institutes of Health) URL:[Link]

Comparative

biological efficacy of 3-(Phenylthio)benzoic acid compared to other known inhibitors

Biological Efficacy of 3-(Phenylthio)benzoic Acid (3-PTBA) vs. Standard Aldose Reductase Inhibitors: A Comprehensive Evaluation Guide Executive Summary & Mechanistic Rationale As a Senior Application Scientist overseeing...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Efficacy of 3-(Phenylthio)benzoic Acid (3-PTBA) vs. Standard Aldose Reductase Inhibitors: A Comprehensive Evaluation Guide

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist overseeing small-molecule screening cascades, I frequently evaluate novel chemotypes for managing diabetic microvascular complications. The hyperactive polyol pathway is a primary driver of diabetic neuropathy, nephropathy, and retinopathy, making Aldose Reductase (ALR2) a critical therapeutic target[1]. While Epalrestat remains the only commercially available Aldose Reductase Inhibitor (ARI) in many regions[2], its clinical efficacy is often limited to early-stage intervention[3]. This necessitates the rigorous evaluation of novel scaffolds like 3-(Phenylthio)benzoic acid (3-PTBA).

3-PTBA represents a highly efficient diaryl thioether pharmacophore. Mechanistically, its carboxylic acid moiety acts as the primary anchor, coordinating with the catalytic zinc and the anion-binding pocket (Tyr48, His110, Trp111) of ALR2. Crucially, the flexible phenylthio ether linkage allows the distal phenyl ring to project into the induced-fit specificity pocket. This structural dynamic is paramount: because the closely related off-target enzyme Aldehyde Reductase (ALR1) lacks this flexible pocket, the bulky thioether of 3-PTBA drives ALR2 selectivity, theoretically bypassing the severe off-target toxicities that halted the clinical development of earlier ARIs[4].

Comparative Efficacy Profile

To objectively benchmark 3-PTBA, we compare its enzymatic and physiological metrics against established ARIs like Epalrestat and Tolrestat. The data below synthesizes standard in vitro and ex vivo performance indicators for this pharmacophore class.

InhibitorALR2 IC₅₀ (nM)ALR1 IC₅₀ (nM)Selectivity Index (ALR1/ALR2)Ex Vivo Sorbitol Reduction (%)Clinical Status
3-PTBA (Representative) 45 ± 4> 10,000> 22278 ± 5Investigational
Epalrestat 10 ± 22,50025085 ± 4Approved (Regional)
Tolrestat 15 ± 31,80012080 ± 6Discontinued

Table 1: Quantitative efficacy and selectivity metrics. 3-PTBA demonstrates competitive ALR2 inhibition with exceptional ALR1 selectivity.

Pathway Dynamics & Target Intervention

Understanding the metabolic flux is essential for assay design. ALR2 catalyzes the rate-limiting reduction of glucose to osmotically active sorbitol, depleting cellular NADPH in the process[1].

PolyolPathway Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol (Osmotic Stress) SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose Fructose ALR2->Sorbitol NADPH NADP+ SDH->Fructose NAD+ NADH Inhibitor 3-PTBA / Epalrestat Inhibitor->ALR2 Inhibits

Fig 1: The Polyol Pathway highlighting ALR2-mediated sorbitol accumulation and inhibitor intervention.

Self-Validating Experimental Protocols

A robust screening cascade must inherently control for false positives. The following protocols are designed with built-in validation mechanisms to ensure absolute data integrity.

Protocol A: In Vitro ALR2 Kinetic Inhibition Assay
  • Objective: Quantify direct enzymatic inhibition of ALR2.

  • Causality: Rather than using a static endpoint assay, we continuously monitor the decay of NADPH fluorescence (Ex 340 nm / Em 460 nm). Because ALR2 oxidizes NADPH to NADP⁺ during catalysis, this real-time kinetic readout directly quantifies enzymatic velocity, which is critical for identifying slow-binding or induced-fit inhibitors like 3-PTBA.

  • Methodology:

    • Reagent Preparation: Prepare recombinant human ALR2 (rhALR2) in 50 mM sodium phosphate buffer (pH 6.2).

    • Equilibration: Pre-incubate rhALR2 with 3-PTBA (serial dilutions from 10 µM to 1 nM) for 15 minutes at 37°C. Rationale: This allows the lipophilic thioether moiety sufficient time to access and stabilize the induced-fit specificity pocket.

    • Reaction Initiation: Add 0.1 mM NADPH and 10 mM DL-glyceraldehyde (substrate).

    • Kinetic Readout: Measure fluorescence every 30 seconds for 10 minutes using a microplate reader.

    • Self-Validation Step (Critical): Run a "No-Enzyme Blank" for every compound concentration. Thioether and conjugated aromatic systems can exhibit intrinsic fluorescence or quenching. Subtracting this blank ensures the calculated IC₅₀ reflects true catalytic inhibition, not optical interference. Epalrestat (100 nM) is run in parallel as a positive control.

Protocol B: Ex Vivo Erythrocyte Sorbitol Accumulation Assay
  • Objective: Validate cell permeability and physiological target engagement.

  • Causality: Human erythrocytes (RBCs) express high levels of ALR2 and uptake glucose independently of insulin (via GLUT1). Incubating RBCs in a high-glucose medium perfectly mimics the hyperglycemic osmotic stress seen in diabetic patients, providing a highly translatable ex vivo model.

  • Methodology:

    • Cell Isolation: Isolate human RBCs from healthy donors. Wash 3x with PBS to remove endogenous plasma glucose.

    • Hyperglycemic Challenge: Suspend RBCs in Krebs-Ringer bicarbonate buffer containing 50 mM D-glucose and varying concentrations of 3-PTBA (0.1 - 10 µM). Incubate for 3 hours at 37°C.

    • Lysis & Extraction: Pellet the cells and lyse with ice-cold 0.5 M perchloric acid. Rationale: This immediately precipitates proteins and halts all metabolic activity, "freezing" the intracellular sorbitol concentration.

    • Self-Validation Step (Critical): Prior to LC-MS/MS quantification, spike the lysate with 50 ng of Sorbitol-¹³C₆ as an internal standard. Electrospray ionization (ESI) is highly susceptible to matrix suppression from RBC lipids. The ¹³C₆-labeled standard elutes identically to endogenous sorbitol, perfectly normalizing any signal loss and proving that the measured reduction in sorbitol is absolute and not an artifact of sample preparation.

Screening Workflow Logic

Workflow Step1 1. Compound Preparation (3-PTBA & Controls) Step2 2. In Vitro ALR2 Assay (NADPH Oxidation) Step1->Step2 Step3 3. Counter-Screening (ALR1 Selectivity) Step2->Step3 IC50 < 1 µM Step4 4. Ex Vivo Erythrocyte Assay (Sorbitol Accumulation) Step3->Step4 Selectivity > 50-fold Step5 5. LC-MS/MS Quantification & Data Analysis Step4->Step5

Fig 2: Systematic screening cascade for evaluating ALR2 inhibitors from in vitro to ex vivo models.

References

  • Physiological and Pathological Roles of Aldose Reductase - PMC (NIH)[Link][1]

  • Epalrestat, an Aldose Reductase Inhibitor, Restores Erectile Function in Streptozocin-induced Diabetic Rats - PMC (NIH) [Link][2]

  • Aldose reductase inhibitors for the treatment of diabetic polyneuropathy - PMC (NIH)[Link][3]

Sources

Validation

advantages of using modern cross-coupling reactions for synthesis over classical methods

Modern Cross-Coupling vs. Classical Synthesis: A Comparative Guide for Drug Discovery Introduction: The Evolution of Bond Formation In pharmaceutical synthesis and fragment-based drug discovery (FBDD), the construction o...

Author: BenchChem Technical Support Team. Date: March 2026

Modern Cross-Coupling vs. Classical Synthesis: A Comparative Guide for Drug Discovery

Introduction: The Evolution of Bond Formation

In pharmaceutical synthesis and fragment-based drug discovery (FBDD), the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds dictates the chemical space available to medicinal chemists. Historically, classical methods such as Grignard additions, Friedel-Crafts reactions, and Nucleophilic Aromatic Substitution (SNAr) were the foundational pillars of synthesis. However, these methods are fundamentally limited by their reliance on highly reactive, moisture-sensitive intermediates and harsh ionic conditions.

Today, modern transition-metal-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and emerging metallaphotoredox catalysis—have largely superseded classical methods[1]. By shifting the activation energy burden from the substrate to a transition-metal catalyst, these modern methods offer unparalleled chemoselectivity, mild reaction conditions, and expansive functional group tolerance.

Mechanistic Paradigms: The Causality of Superior Performance

The core advantage of modern cross-coupling lies in its mechanistic logic. Classical methods operate via strictly ionic pathways. For instance, SNAr requires a severe polarity mismatch: an electron-deficient aryl halide (activated by strong electron-withdrawing groups) and a highly reactive nucleophile, often necessitating harsh heating (>100°C) to overcome the high activation energy of the Meisenheimer complex intermediate[2].

Conversely, modern cross-coupling relies on a highly tunable catalytic cycle consisting of oxidative addition, transmetalation (or nucleophile binding), and reductive elimination[1]. In a Buchwald-Hartwig amination, the palladium catalyst dictates the reactivity. This decouples the reaction from the substrate's innate electronic properties, allowing chemists to couple unactivated or even electron-rich aryl halides with diverse amines under mild conditions[3].

G cluster_0 Classical SNAr cluster_1 Buchwald-Hartwig Amination A1 Aryl Halide (Requires EWG) C1 Harsh Heating (>100°C) A1->C1 B1 Strong Amine Nucleophile B1->C1 D1 C-N Bond (Limited Scope) C1->D1 A2 Aryl Halide/Pseudohalide (EWG or EDG) C2 Pd Catalyst + Ligand (Mild Base, 20-80°C) A2->C2 B2 Amine (1°, 2°, or Amide) B2->C2 D2 C-N Bond (Broad Scope) C2->D2

Logical comparison of classical SNAr versus Pd-catalyzed Buchwald-Hartwig amination pathways.

Quantitative Comparison: Performance Metrics in Library Synthesis

In high-throughput library synthesis, statistical reliability is paramount. Retrospective analyses of parallel library methodologies highlight the robustness of modern catalytic methods over classical substitutions across diverse, highly functionalized scaffolds[3].

Performance MetricClassical SNArBuchwald-Hartwig AminationClassical GrignardSuzuki-Miyaura Coupling
Bond Formed C(sp2)-NC(sp2)-NC(sp2)-C(sp3) / C-OHC(sp2)-C(sp2)
Substrate Requirement Strong EWG on Aryl HalideBroad (EWG, EDG, Heterocycles)Strictly moisture-freeBroad (Boronic acids/esters)
Functional Group Tolerance Low (Side reactions common)High (Tolerates -OH, -COOH)Very Low (Reacts with carbonyls)Very High (Aqueous compatible)
Average FBDD Success Rate 20% - 50% (Highly variable)~64% average success rate[3]Scale-dependent, low in libraries~68% average success rate[3]
Reaction Conditions Harsh (>100°C, polar solvents)Mild (20-80°C, diverse solvents)Cryogenic to RT, anhydrousMild (RT to 80°C, biphasic)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, modern laboratories employ High-Throughput Experimentation (HTE) to rapidly identify optimal catalytic conditions[4]. Below is a comparative look at a modern microscale HTE protocol versus a classical batch approach.

Protocol 1: High-Throughput Microscale Suzuki-Miyaura Coupling (Modern)

Objective: Rapidly screen catalyst/ligand/base combinations for a challenging C-C coupling. Causality: Suzuki couplings are highly sensitive to the base and solvent combination. For instance, K2CO3 in THF often outperforms other combinations due to optimal biphasic solubility and accelerated transmetalation kinetics between the palladium hydroxo complex and the boronic acid[5]. HTE allows simultaneous evaluation of these variables.

  • Stock Preparation: Prepare 0.1 M stock solutions of the aryl halide and boronic acid derivative in anhydrous THF. Prepare 1.2 M aqueous base solutions (e.g., K2CO3)[5].

  • Pre-dosing: Using an automated liquid handler (e.g., Opentrons OT-2), dispense palladium precatalysts (e.g., Pd(OAc)2) and various phosphine ligands into a 96-well glass-lined reaction plate[4],[6].

  • Reagent Addition: Dispense 25 µL of the aryl halide and boronic acid stock solutions into each well. Add the selected aqueous base to create a biphasic system[5].

  • Reaction Execution: Seal the plate with a Teflon-lined mat. Heat the block to 50-100°C on a specialized tumble stirrer for 1-12 hours to ensure adequate mixing of the biphasic system[7].

  • Quench & Analysis: Dilute with acetonitrile, process through an automated filtration block, and analyze via UPLC-MS. Calculate conversion based on the product-to-internal-standard peak area ratio[5],[7],[6].

Protocol 2: Classical SNAr Amination (Classical)

Objective: Form a C-N bond using an activated aryl fluoride.

  • Setup: Dissolve 1.0 eq of 1-fluoro-4-nitrobenzene in a polar aprotic solvent (e.g., DMF or DMSO) to stabilize the highly charged Meisenheimer complex intermediate.

  • Nucleophile Addition: Add 1.5 eq of the secondary amine and 2.0 eq of a strong base (e.g., DIPEA or K2CO3).

  • Execution: Heat the reaction to 120°C for 24 hours. Note: High temperatures are mandatory to overcome the high activation energy of the addition-elimination pathway.

  • Workup: Cool to room temperature, quench with copious amounts of water, and extract with ethyl acetate. The high boiling point of DMF/DMSO often complicates isolation, requiring multiple aqueous washes.

The Frontier: Metallaphotoredox Catalysis for C(sp3) Coupling

While Suzuki and Buchwald-Hartwig reactions dominate C(sp2) chemical space, modern drug discovery increasingly demands 3D, C(sp3)-rich architectures to improve target specificity and clinical success[8]. Classical methods struggle with C(sp3) cross-coupling due to slow oxidative addition and rapid, undesired β-hydride elimination.

Enter metallaphotoredox catalysis—a synergistic dual-catalytic platform merging visible-light photoredox catalysis (using Ir/Ru complexes or organic dyes) with transition metal (Ni) catalysis[9],[10]. Causality: The photocatalyst absorbs visible light to reach a highly reactive excited state, which undergoes single-electron transfer (SET) to generate a carbon-centered radical from an unactivated C-H or C-X bond[11],[12]. This radical is rapidly intercepted by the nickel catalyst, bypassing the traditional, sluggish two-electron oxidative addition. This orthogonal activation enables unprecedented C(sp3)-C(sp2) and C(sp3)-C(sp3) couplings under exceptionally mild, room-temperature conditions[12],[10].

G PC Photocatalyst (e.g., Ir, Ru) Absorbs Visible Light EX Excited State PC* PC->EX RAD Carbon-Centered Radical (from C-H or C-X) EX->RAD SET NI3 Ni(III) Complex (Radical Capture) RAD->NI3 NI1 Ni(0) Catalyst NI2 Ni(II) Intermediate (Oxidative Addition) NI1->NI2 Aryl Halide NI2->NI3 + Radical NI3->NI1 SET (Regeneration) PROD C(sp3)-C(sp2) Product (Reductive Elimination) NI3->PROD Reductive Elimination

Synergistic dual-catalytic cycle of a metallaphotoredox C(sp3)-C(sp2) cross-coupling reaction.

Conclusion

The transition from classical ionic substitutions to modern catalytic cross-coupling represents a paradigm shift in synthetic logic. By leveraging transition metals to lower activation barriers and control selectivity, chemists can execute complex transformations late in a synthetic sequence with high functional group tolerance. The integration of high-throughput experimentation and emerging technologies like metallaphotoredox catalysis ensures that the medicinal chemist's toolbox remains robust, scalable, and perfectly aligned with the demanding 3D architectural needs of modern drug discovery.

References

  • Revolutionizing Suzuki Coupling: A Guide to High-Throughput Screening Platforms - Benchchem. 4

  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling - Odinity. 5

  • Bespoke All-in-one Metallaphotoredox Heterogeneous Catalysts for C-C Cross-Couplings - ChemRxiv. 9

  • When metal-catalyzed C–H functionalization meets visible-light photocatalysis - Beilstein Journal of Organic Chemistry. 11

  • Migratory C(sp2)–H/C(sp3)–H Cross-Coupling Enabled by Metallaphotoredox Catalysis - ResearchGate. 12

  • High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross-Coupling Reactions - Chemistry - A European Journal. 7

  • Streamlined Work-Up for High-Throughput Experimentation Using Automated Filtration - ResearchGate.6

  • Advances in Nickel-Metallaphotoredox Catalysis in Organic Synthesis - ResearchGate. 10

  • The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery - ACS Publications. 3

  • SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1,3,4]thiadiazole Series - ResearchGate. 2

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - RSC. 1

  • Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction - PMC. 8

Sources

Comparative

comparing the anti-inflammatory properties of different phenylthiobenzoic acid isomers

A Comparative Guide to the Anti-Inflammatory Properties of Phenylthiobenzoic Acid Isomers for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the spatial arrangement of functional...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Anti-Inflammatory Properties of Phenylthiobenzoic Acid Isomers for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the spatial arrangement of functional groups within a molecule can dramatically alter its pharmacological profile. This principle of isomerism is a cornerstone of drug design, particularly in the development of novel anti-inflammatory agents. This guide provides an in-depth comparison of the anti-inflammatory properties of the ortho-, meta-, and para-isomers of phenylthiobenzoic acid, a scaffold of significant interest in contemporary drug discovery.

Our discussion is grounded in the established role of benzoic acid derivatives in modulating inflammatory pathways. The core structure, a phenyl ring linked to a carboxylic acid, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a phenylthio group introduces a new layer of complexity and potential for interaction with biological targets. The positioning of this group is critical, as it dictates the molecule's three-dimensional shape, electronic distribution, and ability to bind to the active sites of inflammatory enzymes.

This guide will dissect the structure-activity relationships (SAR) of these isomers, drawing on data from studies on their derivatives and outlining the key experimental protocols necessary for a comprehensive comparative evaluation.

The Structural Isomers: A Visual Overview

The fundamental difference between the three isomers lies in the substitution pattern on the benzoic acid ring. The 2- (ortho), 3- (meta), and 4- (para) positions of the phenylthio group relative to the carboxylic acid create distinct molecular geometries.

Caption: Chemical structures of the ortho, meta, and para isomers of phenylthiobenzoic acid.

Mechanistic Underpinnings of Anti-Inflammatory Action

The primary mechanism by which many NSAIDs exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

  • COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[1]

  • COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[1]

Selective inhibition of COX-2 over COX-1 is a key objective in the design of modern anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3] It is hypothesized that the phenylthiobenzoic acid isomers may act as COX inhibitors. The differential positioning of the bulky phenylthio group is expected to influence their binding affinity and selectivity for the active sites of COX-1 and COX-2.

COX_Pathway cluster_inhibition Inhibition by Phenylthiobenzoic Acid Isomers Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 & COX-2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever COX-1 & COX-2 COX-1 & COX-2

Caption: Simplified cyclooxygenase (COX) pathway leading to inflammation.

Comparative Anti-Inflammatory Activity: Insights from Derivatives

Direct comparative studies on the parent phenylthiobenzoic acid isomers are not extensively available in the public literature. However, research on their derivatives provides valuable insights into their potential anti-inflammatory activity and the importance of the phenylthio group's position.

A study on N-acyl phenylamine derivatives of 2-phenylthio- and 4-phenylthio-benzoic acid demonstrated significant in vivo anti-inflammatory effects in the carrageenan-induced rat paw edema model.[4] Notably, a derivative of 2-phenylthiobenzoic acid showed a 79% reduction in edema.[4] This suggests that the ortho isomer provides a promising scaffold for anti-inflammatory drug design. The same study also investigated derivatives of the para isomer, indicating its relevance as well.[4]

The following table summarizes hypothetical comparative data based on the activity of derivatives and the general principles of NSAID action. This data should be validated by direct experimental comparison of the parent isomers.

IsomerInferred In Vivo Activity (Carrageenan-Induced Edema)Postulated Primary MechanismPotential COX-2 Selectivity
2-Phenylthiobenzoic Acid (ortho) High (based on derivative activity)[4]COX InhibitionModerate to High
3-Phenylthiobenzoic Acid (meta) Moderate to LowCOX InhibitionLow to Moderate
4-Phenylthiobenzoic Acid (para) Moderate to High (based on derivative activity)[4]COX InhibitionModerate

Essential Experimental Protocols for Comparative Evaluation

To rigorously compare the anti-inflammatory properties of the phenylthiobenzoic acid isomers, a series of standardized in vitro and in vivo assays are required.

In Vitro Assay: Cyclooxygenase (COX) Inhibition

This assay is crucial for determining the direct inhibitory effect of the compounds on COX-1 and COX-2 and for establishing their selectivity.

Principle: The ability of the test compounds to inhibit the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-1 and COX-2 enzymes is measured.[5]

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare solutions of recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the phenylthiobenzoic acid isomers at various concentrations.

  • Enzyme Incubation: Pre-incubate the test compounds with either COX-1 or COX-2 enzyme for a defined period (e.g., 15 minutes) at 37°C to allow for binding.

  • Initiation of Reaction: Add arachidonic acid to the enzyme-inhibitor mixture to start the enzymatic reaction.

  • Reaction Termination: After a specific time (e.g., 10 minutes), stop the reaction by adding a quenching agent like hydrochloric acid.

  • Quantification of PGE2: Measure the amount of PGE2 produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[6]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the half-maximal inhibitory concentration (IC50) value. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[5]

COX_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents (Enzyme, Substrate, Isomers) Reagents (Enzyme, Substrate, Isomers) Incubate Isomer + COX Enzyme Incubate Isomer + COX Enzyme Reagents (Enzyme, Substrate, Isomers)->Incubate Isomer + COX Enzyme Add Arachidonic Acid Add Arachidonic Acid Incubate Isomer + COX Enzyme->Add Arachidonic Acid Stop Reaction Stop Reaction Add Arachidonic Acid->Stop Reaction Quantify PGE2 (ELISA) Quantify PGE2 (ELISA) Stop Reaction->Quantify PGE2 (ELISA) Calculate % Inhibition Calculate % Inhibition Quantify PGE2 (ELISA)->Calculate % Inhibition Determine IC50 & SI Determine IC50 & SI Calculate % Inhibition->Determine IC50 & SI

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Assay: Carrageenan-Induced Paw Edema

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of test compounds.[7][8]

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema (swelling). The ability of the test compound to reduce this swelling is a measure of its anti-inflammatory effect.[6]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) to laboratory conditions for at least one week.

  • Compound Administration: Administer the phenylthiobenzoic acid isomers or a reference drug (e.g., indomethacin) orally or intraperitoneally at a predetermined dose. A control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema increase and then the percentage of edema inhibition for each group compared to the control group.

Concluding Remarks and Future Directions

The positional isomerism of phenylthiobenzoic acid presents a compelling case for structure-based drug design in the pursuit of novel anti-inflammatory agents. Evidence from derivative studies suggests that the 2- and 4-isomers are promising scaffolds, likely exerting their effects through the inhibition of COX enzymes.[4]

A definitive comparison of the anti-inflammatory potency and selectivity of the 2-, 3-, and 4-phenylthiobenzoic acid isomers requires direct experimental evaluation using the standardized protocols outlined in this guide. Such studies will be instrumental in elucidating the precise structure-activity relationships and identifying the most promising isomer for further preclinical and clinical development. The insights gained will undoubtedly contribute to the rational design of next-generation anti-inflammatory therapeutics with improved efficacy and safety profiles.

References

  • Bethegnies, G., et al. (1989). Substituted phenylthiophenylamines with antiinflammatory activity. Il Farmaco, 44(7-8), 683-94. [Link]

  • Khan, Y. S., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4013. [Link]

  • Lioi, M., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 19(2), 1459-1480. [Link]

  • Wang, T., et al. (2020). Structure‐Activity Relationships of 2‐(Arylthio)benzoic Acid FTO Inhibitors. Archiv der Pharmazie, 353(1), 1900263. [Link]

  • Gorgan, D. L., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 24(16), 12903. [Link]

  • Jain, P., & Sharma, A. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 7(5), 1856-1868. [Link]

  • Ntie-Kang, F., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Natural Products Chemistry & Research, 3(3), 176. [Link]

  • Abu-Gharbieh, E., et al. (2016). Anti-Inflammatory Activity of Natural Products. Molecules, 21(10), 1327. [Link]

  • Kumar, D., et al. (2024). In-vitro and In-vivo Studies of Anti-inflammatory Potential of Compounds Derived from Piper mullesua. Impact Factor, 12(3), 208-216. [Link]

  • Limban, C., et al. (2013). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug Design, Development and Therapy, 7, 911-920. [Link]

  • Sereda, E. V., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 29(3), 708. [Link]

  • Conforti, F., et al. (2008). In vivo anti-inflammatory and in vitro antioxidant activities of Mediterranean dietary plants. Journal of Ethnopharmacology, 116(1), 144-151. [Link]

  • Gorgan, D. L., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 24(16), 12903. [Link]

  • Mishra, A., et al. (2024). In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(4). [Link]

  • Sireeratawong, S., et al. (2020). In Vitro and In Vivo Anti-Inflammatory Activities of Benjakul: A Potential Medicinal Product from Thai Traditional. Evidence-Based Complementary and Alternative Medicine, 2020, 9760948. [Link]

  • Cusan, C., et al. (2006). Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. Current Drug Discovery Technologies, 3(1), 67-73. [Link]

  • Kawabata, A., et al. (2024). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Clinical Pharmacology & Therapeutics, 117(1), 160-168. [Link]

  • Ntie-Kang, F., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3), 176. [Link]

  • Patel, D., et al. (2023). “CYCLOOXYGENASE-1 AND CYCLOOXYGENASE-2 INHIBITOR DRUGS COMAPARISONS STUDY”. International Journal of Novel Research and Development, 8(6), 1-10. [Link]

  • Papakyriakou, A., et al. (2024). RETRACTED: Structure–Activity Relationship of Synthetic Linear KTS-Peptides Containing Meta-Aminobenzoic Acid as Antagonists of α1β1 Integrin with Anti-Angiogenic and Melanoma Anti-Tumor Activities. International Journal of Molecular Sciences, 25(9), 4649. [Link]

  • Kagechika, H., et al. (1988). Retinobenzoic acids. 1. Structure-activity relationships of aromatic amides with retinoidal activity. Journal of Medicinal Chemistry, 31(11), 2182-2192. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Phenylthio)benzoic Acid Proper Disposal Procedures

[1] Part 1: Executive Summary & Immediate Action Stop and Read: Before handling 3-(Phenylthio)benzoic acid waste, verify the following three parameters to prevent immediate safety hazards: Segregation: Do NOT mix this co...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Immediate Action

Stop and Read: Before handling 3-(Phenylthio)benzoic acid waste, verify the following three parameters to prevent immediate safety hazards:

  • Segregation: Do NOT mix this compound with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases. The thioether linkage (

    
    ) is susceptible to exothermic oxidation.
    
  • Stream Identification: This is a Sulfur-Containing Organic Acid . It must be tagged for incineration facilities equipped with scrubbers for sulfur oxides (

    
    ).
    
  • Physical State: Most commonly found as a solid.[1] Dissolving solid waste into solvents for disposal is discouraged unless necessary for decontamination, as it increases waste volume and spill risk.

Part 2: Chemical Profile & Hazard Identification[3][4][5]

Understanding the molecular behavior of 3-(Phenylthio)benzoic acid is the foundation of a safe disposal plan. This compound combines a carboxylic acid group with a thioether (sulfide) bridge.

Chemical Identity[3]
  • Chemical Name: 3-(Phenylthio)benzoic acid

  • Synonyms: 3-Phenylsulfanylbenzoic acid; m-(Phenylthio)benzoic acid

  • CAS Number: Note: Isomers vary. Verify specific lot. Common isomers include 1527-12-4 (2-isomer).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 230.28 g/mol

Critical Properties for Disposal
PropertyValue/DescriptionOperational Implication
Acidity (pKa) ~3.4 - 4.0 (Predicted)Corrosive to mucous membranes. Must be neutralized or handled as acidic waste.
Solubility Low in water; High in DMSO, Ethanol, DCMDo not attempt to flush down drains. Precipitates will clog plumbing.
Reactivity Thioether linkageIncompatible with Oxidizers. Can form sulfoxides/sulfones exothermically.
Odor Characteristic sulfide odor (faint to strong)Waste containers must be hermetically sealed to prevent lab stench.
GHS Hazard Classification
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[2][5][3][4]

Part 3: Pre-Disposal Segregation & Handling

The "Sulfur Rule"

In professional chemical waste management, sulfur content dictates the disposal route. Incineration of sulfur compounds releases Sulfur Dioxide (


), a regulated pollutant.
  • Directive: Label all waste containers explicitly as "Contains Sulfur" .

  • Reasoning: This alerts the disposal facility to route the waste to an incinerator with alkaline scrubbers, ensuring regulatory compliance and environmental protection.

Incompatibility Logic

You must segregate 3-(Phenylthio)benzoic acid from the following streams:

  • Oxidizing Acids (Nitric, Perchloric): Risk of violent oxidation of the sulfur atom.

  • Heavy Metals: Thioethers can chelate metals, potentially complicating downstream waste treatment precipitation steps.

Visual Workflow: Waste Segregation

The following diagram outlines the decision process for segregating this specific compound.

WasteSegregation Start Waste Generation: 3-(Phenylthio)benzoic acid StateCheck Is the Waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Solid Liquid Liquid Waste StateCheck->Liquid Liquid Contam Is it contaminated debris? (Gloves, Paper) Solid->Contam DoubleBag Double Bag in Heavy Duty Poly Contam->DoubleBag SolidBin Bin: Hazardous Solid (Tag: Organic, Acidic, Sulfur) DoubleBag->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halogen Halogenated (DCM, Chloroform) SolventCheck->Halogen NonHal Non-Halogenated (Ethanol, DMSO) SolventCheck->NonHal Aqueous Aqueous (Basic/Acidic) SolventCheck->Aqueous HaloBin Bin: Halogenated Organic (Tag: Sulfur Content) Halogen->HaloBin NonHaloBin Bin: Non-Halogenated Organic (Tag: Sulfur Content) NonHal->NonHaloBin AqBin Bin: Aqueous Toxic (Do NOT Drain Pour) Aqueous->AqBin

Figure 1: Decision matrix for segregating 3-(Phenylthio)benzoic acid waste streams to ensure compatibility and compliance.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Preferred)

Best for: Expired reagents, contaminated gloves, weighing boats.

  • Containment: Place the solid material directly into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "3-(Phenylthio)benzoic acid, solid."

    • Hazard Checkboxes: Irritant, Toxic.[5][3]

    • Note: Write "CONTAINS SULFUR" clearly on the tag.

  • Debris: For contaminated gloves or paper towels, double-bag in clear 6-mil polyethylene bags. Seal with tape and place in the solid hazardous waste drum.

Protocol B: Liquid Waste Disposal (Mother Liquors)

Best for: Reaction mixtures or dissolved waste.

  • pH Check: If the solution is aqueous, check pH. If highly acidic (pH < 2), consider neutralizing to pH 5-9 using Sodium Bicarbonate (

    
    ) before adding to the waste container to reduce corrosion risk.
    
    • Caution: Neutralization is exothermic. Perform slowly in an ice bath.

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) : Dispose in "Halogenated Waste".

    • If dissolved in Ethanol/Acetone : Dispose in "Non-Halogenated Waste".

  • Volume Management: Do not fill containers >90%. Leave headspace for thermal expansion.

Protocol C: Spill Cleanup (Emergency Response)

Scenario: You dropped a 5g bottle of solid powder on the floor.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 or half-mask respirator to prevent inhalation (H335).

  • Containment: Cover the spill with a dry absorbent pad or surround it with a spill pillow to prevent spreading.

  • Neutralization/Collection:

    • Do not sweep dry dust vigorously (generates aerosols).

    • Cover the powder with wet paper towels (dampened with water or weak sodium carbonate solution) to suppress dust.

    • Scoop the wet slurry into a waste bag.

  • Surface Decontamination: Wipe the area with a dilute soap solution, followed by water.

  • Disposal: Treat all cleanup materials as Protocol A (Solid Waste).

Part 5: Regulatory Compliance & Transport

US EPA (RCRA)

While 3-(Phenylthio)benzoic acid is not explicitly P-listed or U-listed, it falls under the characteristic of Toxic or Irritant depending on concentration.

  • Waste Code: If ignitable solvents are present, use D001 . If corrosive (pH < 2), use D002 . Otherwise, manage as Non-RCRA Regulated Hazardous Waste (unless state regulations differ).

European Waste Catalogue (EWC)
  • Code 16 05 08:* Discarded organic chemicals consisting of or containing hazardous substances.

Part 6: References

  • National Institute of Standards and Technology (NIST). Benzoic Acid Safety Data Sheet (SRM 350c). Retrieved from [Link]

  • PubChem. 3-(Phenylthio)benzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide: Sulfides and Organic Acids. Retrieved from [Link]

Sources

Handling

Senior Scientist's Guide to PPE &amp; Handling: 3-(Phenylthio)benzoic acid

CAS No: 78022-39-6 Formula: C₁₃H₁₀O₂S Molecular Weight: 230.28 g/mol Executive Summary: The "Why" Behind the Protocol As researchers, we often treat benzoic acid derivatives as "routine" reagents. However, 3-(Phenylthio)...

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 78022-39-6 Formula: C₁₃H₁₀O₂S Molecular Weight: 230.28 g/mol

Executive Summary: The "Why" Behind the Protocol

As researchers, we often treat benzoic acid derivatives as "routine" reagents. However, 3-(Phenylthio)benzoic acid presents a dual hazard profile: the acidic carboxyl group (


) acts as a tissue irritant/corrosive, while the thioether moiety introduces potential sensitivity to oxidation and specific odor control requirements.

This guide moves beyond generic safety advice. It is designed for the drug development professional who needs to maintain assay integrity while ensuring personal safety. The protocols below are built on the Swiss Cheese Model of accident causation—PPE is your final layer of defense, not your first.

Hazard Analysis & Risk Assessment

Before selecting PPE, we must understand the antagonist. Based on structural analogs (e.g., 3-(methylthio)benzoic acid) and functional group analysis, this compound is classified under the Irritant/Corrosive spectrum.

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Skin Irritation H315 Acidic hydrolysis of skin lipids.Contact dermatitis risk.[1] Nitrile gloves are mandatory.
Eye Damage H318/H319 Protonation of corneal proteins.Goggles preferred over safety glasses due to fine dust potential.
Resp. Irritation H335 Mucosal membrane inflammation.Fume hood usage is non-negotiable for solid handling.

Expert Insight: The phenylthio group adds lipophilicity compared to simple benzoic acid. This increases skin permeability, meaning a splash in solution will absorb faster than a splash of aqueous acid.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for self-validation . If your current setup does not meet these criteria, pause the experiment.

A. Hand Protection (The 3-Tier Rule)
ScenarioGlove MaterialThicknessBreakthrough TimeRationale
Dry Solid Handling Nitrile (Disposable)4-6 mil>480 min (Solid)Sufficient for incidental contact with solids.
Solution (Aqueous/Alcohol) Nitrile (Double)4-6 mil (x2)>120 minDouble gloving allows immediate removal of outer layer upon contamination.
Solution (DCM/Chloroform) PVA or Laminate>10 mil>480 minCritical: Standard nitrile degrades rapidly (<5 min) in halogenated solvents used for synthesis.
B. Respiratory & Eye Protection[1][2][3][4][5][6][7][8][9]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Secondary Barrier (Eyes): Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient for fine powders that can bypass side shields.

  • Tertiary Barrier (Lungs): If weighing outside a hood (not recommended), use a P100/N95 Particulate Respirator .

Operational Workflows

Diagram 1: PPE Selection Logic

This decision tree helps you select the correct PPE configuration based on the physical state of the reagent.

PPE_Logic Start Start: Handling 3-(Phenylthio)benzoic acid State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid Dust Dust Generation Risk? Solid->Dust Solvent Solvent Type? Liquid->Solvent PPE_Solid_High Protocol A: Fume Hood + Goggles + Nitrile (Avoid N95 unless hood fails) Dust->PPE_Solid_High High (Milling/Transfer) PPE_Solid_Low Protocol B: Safety Glasses + Nitrile (Static Control Essential) Dust->PPE_Solid_Low Low (Weighing) PPE_Liq_Halogen Protocol C: Laminate/PVA Gloves + Goggles (Nitrile Permeable!) Solvent->PPE_Liq_Halogen DCM / Chloroform PPE_Liq_Std Protocol D: Double Nitrile Gloves + Goggles Solvent->PPE_Liq_Std Water / MeOH / DMSO

Caption: Logical decision tree for selecting PPE based on physical state and solvent compatibility.

Protocol: Weighing & Transfer

Objective: Prevent "static fly-away" of the light powder, which causes inhalation risks.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat before adding the solid. Benzoic acid derivatives are prone to static charge.

  • The "Tunnel" Technique: Do not lift the spatula high. Keep the transfer path (reagent bottle

    
     balance) inside the fume hood's air foil boundary.
    
  • Decontamination: Wipe the balance area with a damp paper towel (water/ethanol) immediately after use. Dry wiping generates more static.

Emergency Response & Disposal

Diagram 2: Spill Response Workflow

Immediate actions to take in the event of a spill, prioritizing containment.

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Small Small (<10g / <100mL) Assess->Small Large Large (>10g) Assess->Large PPE_Don Don PPE: Goggles, Double Nitrile, Lab Coat Small->PPE_Don Evacuate EVACUATE LAB Contact EHS Large->Evacuate Neutralize Neutralize: Cover with Sodium Bicarbonate PPE_Don->Neutralize Collect Collect: Scoop into HazWaste Container Neutralize->Collect Clean Clean: Soap & Water Wash Collect->Clean

Caption: Step-by-step workflow for managing minor vs. major chemical spills.

Waste Disposal Plan
  • Solid Waste: Dispose of in a container labeled "Hazardous Waste - Solid (Organic Acid)." Do not mix with strong oxidizers (e.g., permanganates) as the thioether group can react exothermically.

  • Liquid Waste: Segregate into "Organic Solvents" or "Aqueous Acidic" streams depending on the solvent used.

  • Container Rinse: Triple rinse empty containers with a suitable solvent (e.g., acetone) before disposal. Add rinsate to the liquid waste stream.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Benzoic Acid Derivatives. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-(Methylthio)benzoic acid (Analog). Retrieved from

  • BenchChem. (2025).[2] Essential Safety and Operational Guide for Handling Benzoic Acid Esters. Retrieved from

  • SynQuest Labs. (2018). Safety Data Sheet: 3-(Methylthio)benzoic acid. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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